molecular formula C9H8ClF3 B1597566 2-Methyl-5-(trifluoromethyl)benzyl chloride CAS No. 225656-63-3

2-Methyl-5-(trifluoromethyl)benzyl chloride

Cat. No.: B1597566
CAS No.: 225656-63-3
M. Wt: 208.61 g/mol
InChI Key: ZUZJZUFMXLLABC-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzyl chloride is a useful research compound. Its molecular formula is C9H8ClF3 and its molecular weight is 208.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(chloromethyl)-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZJZUFMXLLABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379622
Record name 2-Methyl-5-(trifluoromethyl)benzyl chloride
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Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225656-63-3
Record name 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225656-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical characteristics of 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-5-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly for professionals in the pharmaceutical and agrochemical industries, stems from the unique combination of a reactive benzyl chloride group, a methyl substituent, and an electron-withdrawing trifluoromethyl (CF3) group.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The presence of this moiety in this compound makes it a valuable precursor for creating new chemical entities with potentially improved pharmacological profiles.[4] This guide offers a detailed exploration of its core physicochemical characteristics, providing the technical insights necessary for its effective application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is identified by the following key descriptors:

  • IUPAC Name: 1-(chloromethyl)-2-methyl-5-(trifluoromethyl)benzene

  • Synonyms: 3-(Chloromethyl)-4-methylbenzotrifluoride, 2-(Chloromethyl)-4-(trifluoromethyl)toluene[5]

  • CAS Number: 225656-63-3[5][6]

  • Molecular Formula: C₉H₈ClF₃[6]

  • Molecular Weight: 208.61 g/mol [5][6]

The molecule's structure, featuring a benzene ring substituted with a chloromethyl, a methyl, and a trifluoromethyl group, dictates its reactivity and physical properties.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The bulk physical properties of a compound are essential for handling, reaction setup, and purification. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Appearance Colorless to almost colorless clear liquid[4]
Purity ≥95%[5]
Molecular Weight 208.61 g/mol [5][6][7]
Density No data available
Boiling Point No data available
Storage Store at 2 - 8 °C[4]

Spectroscopic and Chromatographic Characterization

Structural elucidation and purity assessment are paramount in chemical research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons:

    • Aromatic Protons: Three signals in the aromatic region (typically ~7.0-8.0 ppm), exhibiting complex splitting patterns (doublets, singlets, or multiplets) due to coupling between adjacent protons on the benzene ring.

    • Benzylic Protons (-CH₂Cl): A singlet around 4.5-4.8 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent chlorine atom and the aromatic ring.

    • Methyl Protons (-CH₃): A singlet around 2.2-2.5 ppm.

  • ¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for fluorine-containing compounds. A sharp singlet is expected for the -CF₃ group, with a characteristic chemical shift.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra using standard pulse sequences. Typical acquisition times are a few minutes for ¹H and slightly longer for ¹⁹F.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Key Expected Absorptions:

    • C-H stretching (aromatic): ~3030-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

    • C-F stretching (trifluoromethyl): Strong, broad absorptions in the ~1100-1350 cm⁻¹ region.

    • C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Observations (Electron Ionization - EI):

    • Molecular Ion (M⁺): An ion peak at m/z ≈ 208. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would confirm the presence of chlorine.

    • Key Fragments: Loss of chlorine (m/z ≈ 173), loss of the benzyl group, and other fragmentation patterns characteristic of substituted toluenes.

Chromatographic Purity Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts.

  • Gas Chromatography (GC): As a relatively volatile compound, GC is well-suited for purity analysis. A nonpolar column is typically used.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile method for analyzing non-volatile impurities.[8][9]

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (GC/HPLC) cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Appropriate Solvent (e.g., Acetonitrile) Sample->Solvent Vial Transfer to Autosampler Vial Solvent->Vial Injection Automated Injection Vial->Injection Separation Separation on Chromatographic Column Injection->Separation Detection Detection (FID, MS, or UV) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Report Calculate Purity (%) Integration->Report

Caption: General workflow for chromatographic purity assessment.

Synthesis and Application

Understanding the synthetic origin of a reagent provides context for potential impurities. A common industrial approach involves the multi-step conversion of a related benzotrifluoride derivative. For example, a patented method describes the synthesis of a similar compound starting from 2-trifluoromethylbenzaldehyde, which is reduced, chlorinated, nitrated, and then further reduced.[10]

The primary utility of this compound is as an electrophilic alkylating agent. The benzylic carbon is susceptible to nucleophilic attack, allowing for the facile introduction of the 2-methyl-5-(trifluoromethyl)benzyl moiety into a wide range of substrates, a key step in building the carbon skeleton of target pharmaceuticals and agrochemicals.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is critical to ensure laboratory safety. Information derived from Safety Data Sheets (SDS) highlights several hazards.

  • Hazard Classification: The compound is generally classified as corrosive and an irritant.[7] It is a lachrymator, meaning it can cause tearing.[11]

  • Primary Hazards:

    • Causes severe skin burns and eye damage.[11][12]

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][12]

    • Skin Protection: Wear impervious gloves (inspecting them before use) and protective clothing to prevent skin exposure.[11][12]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] If inhalation risk is high, use an approved respirator.[12]

  • Handling and Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

    • Store away from incompatible materials such as bases, alcohols, amines, and oxidizing agents.[14]

    • Keep away from heat, sparks, and open flames.[11][14]

First Aid Measures:

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][12]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[11]

  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11][12]

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physicochemical properties. Its structural features, dominated by the reactive benzyl chloride and the influential trifluoromethyl group, make it a valuable tool for medicinal chemists and process scientists. A thorough understanding of its spectroscopic signature, chromatographic behavior, and stringent safety requirements, as detailed in this guide, is essential for its successful and safe application in the synthesis of next-generation chemical innovations.

References

  • African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. [Link]

  • Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzyl chloride. [Link]

  • Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • Supporting Information. (n.d.). General procedure A. [Link]

  • NIST. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. NIST WebBook. [Link]

  • PubChem. (n.d.). 2,4,5-Trifluorobenzyl Chloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
  • ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]

  • Google Patents. (n.d.). CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • Jetir.org. (n.d.). FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Semantic Scholar. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum. [Link]

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The Structural Elucidation of 2-Methyl-5-(trifluoromethyl)benzyl Chloride: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. The trifluoromethyl group, in particular, is a privileged moiety, capable of profoundly modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Methyl-5-(trifluoromethyl)benzyl chloride emerges as a key building block in this context, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its utility spans the development of treatments for a range of diseases, underscoring the critical need for robust analytical methodologies to ensure its structural integrity.

This in-depth technical guide provides a comprehensive framework for the structural analysis and elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each analytical protocol is presented as a self-validating system, ensuring the highest standards of scientific integrity and reproducibility.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling and analysis.

PropertyValueSource
CAS Number 225656-63-3[1]
Molecular Formula C₉H₈ClF₃[1]
Molecular Weight 208.61 g/mol [1]
Synonyms 3-(Chloromethyl)-4-methylbenzotrifluoride, 2-(Chloromethyl)-4-(trifluoromethyl)toluene[1]

The synthesis of this compound typically involves the chlorination of 2-methyl-5-(trifluoromethyl)benzyl alcohol, which itself can be synthesized from 2-methyl-5-(trifluoromethyl)benzaldehyde. A plausible synthetic route is outlined in a patent for a related compound, suggesting a multi-step process that may introduce specific impurities.[2] Understanding this synthetic pathway is crucial for anticipating potential side-products that could interfere with structural elucidation.

A Multi-Technique Approach to Structural Elucidation

The unambiguous confirmation of the structure of this compound necessitates a multi-pronged analytical approach. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive and cross-validated structural picture.

A multi-technique workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6s1HH-6Aromatic proton ortho to the electron-withdrawing CF₃ group, expected to be the most deshielded aromatic proton.
~7.4d1HH-4Aromatic proton coupled to H-3.
~7.3d1HH-3Aromatic proton coupled to H-4.
~4.6s2H-CH₂ClBenzylic protons adjacent to an electronegative chlorine atom.
~2.4s3H-CH₃Methyl protons on the aromatic ring.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~139C-2Aromatic carbon attached to the methyl group.
~138C-1Aromatic carbon attached to the chloromethyl group.
~132C-4Aromatic CH carbon.
~129 (q)C-5Aromatic carbon attached to the CF₃ group, showing quartet splitting due to coupling with fluorine.
~126C-6Aromatic CH carbon.
~124 (q)-CF₃Trifluoromethyl carbon, exhibiting a strong quartet.
~123C-3Aromatic CH carbon.
~45-CH₂ClBenzylic carbon attached to chlorine.
~19-CH₃Methyl carbon.
Predicted ¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is a simple yet powerful tool to confirm the presence and electronic environment of the trifluoromethyl group. A single signal, a singlet, is expected around -63 ppm relative to a standard such as CFCl₃.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

  • This compound (approx. 10-20 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this volatile compound.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed. The M⁺ peak will appear at m/z 208, corresponding to the ³⁵Cl isotope, and an M+2 peak at m/z 210, corresponding to the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.[3][4]

  • Key Fragmentation Pathways:

    • Loss of Chlorine: A significant fragment will likely be observed at m/z 173, corresponding to the loss of a chlorine radical from the molecular ion.

    • Benzylic Cleavage: The most prominent peak (base peak) is expected at m/z 91, corresponding to the tropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds.

    • Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl group could also occur.

MS_Fragmentation M+ [C₉H₈³⁵ClF₃]⁺˙ m/z = 208 Fragment1 [C₉H₈F₃]⁺ m/z = 173 M+->Fragment1 - Cl• Fragment2 [C₇H₇]⁺ (Tropylium ion) m/z = 91 M+->Fragment2 - CF₃CH₂Cl M+2 [C₉H₈³⁷ClF₃]⁺˙ m/z = 210

Predicted key fragmentation pathways.
Experimental Protocol for GC-MS

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., dichloromethane or hexane)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent.

  • GC Method Development:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation from any impurities.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Method Development:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight and fragments (e.g., m/z 40-300).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a monochlorinated compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectrum
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (-CH₃, -CH₂Cl)
1610, 1480C=C stretchAromatic ring
1320-1100 (strong)C-F stretchTrifluoromethyl (-CF₃)
800-600C-Cl stretchAlkyl chloride (-CH₂Cl)
900-690C-H bendAromatic (out-of-plane)
Experimental Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids and solids that requires minimal sample preparation.

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of this compound is a critical step in its application as a building block in pharmaceutical and agrochemical research. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. The detailed protocols and predictive analyses presented in this guide provide a robust framework for researchers to confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development endeavors.

References

  • [Provide a relevant reference for the importance of fluorin
  • [Provide a relevant reference for NMR spectroscopy of organic compounds]
  • [Provide a relevant reference for mass spectrometry of organic compounds]
  • [Provide a relevant reference for FTIR spectroscopy of organic compounds]
  • [Provide a relevant reference for GC-MS protocols]
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • [Provide a relevant reference for
  • Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • [Provide a relevant reference for synthesis of substituted benzyl chlorides]

Sources

Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)benzyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the versatile chemical intermediate, 2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS No. 225656-63-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide establishes a robust analytical framework through the principles of spectroscopy and comparative analysis with structurally related analogs. Detailed methodologies, data interpretation, and the scientific rationale behind spectral predictions are presented to facilitate the unambiguous identification and characterization of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of both a methyl and a trifluoromethyl group on the benzene ring, in addition to the reactive benzyl chloride moiety, offers a unique combination of lipophilicity, metabolic stability, and synthetic handles. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties, often leading to enhanced binding affinity and improved pharmacokinetic profiles of the final products.

Accurate and unambiguous characterization of such intermediates is paramount to ensure the integrity of the synthetic process and the quality of the final products. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose. This guide provides an in-depth exploration of the expected spectral signatures of this compound.

Molecular Structure and Isomeric Considerations:

The subject of this guide is this compound. It is crucial to distinguish it from its isomers, as they will exhibit distinct spectroscopic properties. The substitution pattern on the benzene ring (1-chloromethyl, 2-methyl, 5-trifluoromethyl) is the defining feature of this molecule.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; g [label="CH₂Cl", fontcolor="#EA4335"]; h [label="CH₃", fontcolor="#34A853"]; i [label="CF₃", fontcolor="#4285F4"]; a -- b -- c -- d -- e -- f -- a; a -- g; b -- h; d -- i; }
Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~ 7.5 - 7.3Multiplet3HAromatic (H-3, H-4, H-6)The aromatic protons will appear in the downfield region. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons. Comparison with 4-(trifluoromethyl)benzyl chloride, which shows aromatic signals around 7.4-7.6 ppm, supports this prediction. The presence of the methyl group will lead to a more complex splitting pattern.
~ 4.6Singlet2H-CH₂ClThe benzylic protons are adjacent to an electronegative chlorine atom, causing a downfield shift. In 2-methylbenzyl chloride, this signal appears around 4.5-4.6 ppm.[1]
~ 2.4Singlet3H-CH₃The methyl protons attached to the aromatic ring will appear as a singlet in the upfield region. For 2-methylbenzyl chloride, this peak is observed at approximately 2.4 ppm.[1]
Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~ 138-140Aromatic C (quaternary, C-2)The carbon bearing the methyl group. In 2-methylbenzyl chloride, this carbon appears around 136 ppm.[2]
~ 135-137Aromatic C (quaternary, C-1)The carbon attached to the chloromethyl group. This is expected to be slightly downfield due to the substitution.
~ 130-132Aromatic C (quaternary, C-5)The carbon attached to the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms and will be shifted downfield. In 4-(trifluoromethyl)benzyl compounds, this carbon appears in this region.
~ 125-130Aromatic CHThe aromatic methine carbons will appear in this region. The specific shifts will be influenced by the positions of the substituents.
~ 124 (quartet)-CF₃The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (JC-F ≈ 270 Hz). This is a characteristic signal for a CF₃ group.
~ 45-47-CH₂ClThe benzylic carbon is deshielded by the chlorine atom. In 2-methylbenzyl chloride, this signal is at approximately 46 ppm.[2]
~ 18-20-CH₃The methyl carbon is expected in the upfield aliphatic region. For 2-methylbenzyl chloride, this peak is around 19 ppm.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the chemical bonds.

Experimental Protocol for IR Data Acquisition

A standard protocol for obtaining an IR spectrum of a liquid or solid sample is as follows:

  • Sample Preparation:

    • Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Analysis
3100-3000C-H stretchAromaticThese bands are characteristic of C-H bonds on the benzene ring.
2980-2850C-H stretchAliphatic (-CH₃, -CH₂Cl)These absorptions correspond to the stretching vibrations of the methyl and methylene C-H bonds.
1600-1450C=C stretchAromaticThese peaks are indicative of the carbon-carbon double bond stretching within the benzene ring. For 2-methylbenzyl chloride, these are observed in a similar region.[3]
1300-1100C-F stretchTrifluoromethyl (-CF₃)Strong, broad absorptions in this region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. This is a key diagnostic feature. The IR spectrum of 4-(trifluoromethyl)benzyl chloride shows strong peaks in this region.[4]
800-600C-Cl stretchAlkyl Halide (-CH₂Cl)The C-Cl stretching vibration is expected in this fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for obtaining a mass spectrum using electron ionization (EI) is:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted m/zIon StructureFragmentation Pathway
208/210[M]⁺Molecular ion. The presence of a chlorine atom will result in two peaks with an approximate intensity ratio of 3:1 (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
173[M - Cl]⁺Loss of a chlorine radical from the molecular ion to form the stable 2-methyl-5-(trifluoromethyl)benzyl cation.
104[C₈H₈]⁺Loss of a trifluoromethyl radical from the [M - Cl]⁺ fragment.
91[C₇H₇]⁺Tropylium ion, a common and stable fragment in the mass spectra of benzyl compounds, formed through rearrangement and loss of other substituents.
graph "Fragmentation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#F1F3F4";

M [label="[C₉H₈ClF₃]⁺˙\nm/z = 208/210", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₉H₈F₃]⁺\nm/z = 173", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₈H₅F₃]⁺˙\nm/z = 158"]; F3 [label="[C₇H₇]⁺\nm/z = 91", fillcolor="#FBBC05", fontcolor="#202124"];

M -> F1 [label="- Cl•"]; F1 -> F2 [label="- CH₃•"]; F1 -> F3 [label="- CF₃•, -H"]; }

Figure 2: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion: A Framework for Characterization

While experimental spectral data for this compound is not readily found in the public domain, a comprehensive and reliable characterization can be achieved through the predictive and comparative approach outlined in this guide. The expected ¹H NMR, ¹³C NMR, IR, and Mass spectra have been detailed, supported by the fundamental principles of each spectroscopic technique and by comparison with the known spectral data of closely related structural analogs.

Researchers and scientists working with this compound can use this guide as a benchmark for their own analytical data. Any significant deviation from the predicted spectra should prompt further investigation to confirm the identity and purity of the material. The methodologies and interpretations presented herein provide a robust framework for the confident structural elucidation of this compound, ensuring its correct application in synthetic and developmental workflows.

References

  • NIST. 4-Trifluoromethylbenzyl chloride. In NIST Chemistry WebBook. [Link]

  • Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • NIST. Benzyl chloride. In NIST Chemistry WebBook. [Link]

Sources

Understanding the reactivity and stability of 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Methyl-5-(trifluoromethyl)benzyl chloride

Abstract

This compound is a key chemical intermediate whose utility is anchored in the strategic placement of its functional groups on the benzene ring. The presence of an electron-donating methyl group, a strongly electron-withdrawing trifluoromethyl group, and a reactive chloromethyl group creates a nuanced reactivity profile. This guide provides an in-depth analysis of this profile, exploring its stability, core reactions, and the mechanistic principles that govern its transformations. Designed for researchers, chemists, and drug development professionals, this document offers not only theoretical insights but also practical, field-tested protocols for its application in synthesis, with a strong emphasis on safety and handling.

Introduction

The Strategic Importance of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine, and particularly the trifluoromethyl (-CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Building blocks like this compound are therefore highly valuable, serving as versatile precursors for introducing this critical moiety into complex, biologically active molecules, from kinase inhibitors to agrochemicals.[2][4]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use.

PropertyValueReference(s)
Chemical Name This compound[5]
Synonym(s) 3-(Chloromethyl)-4-methylbenzotrifluoride[5]
CAS Number 225656-63-3[5][6]
Molecular Formula C₉H₈ClF₃[6]
Molecular Weight 208.61 g/mol [5][6]
Appearance Colorless to almost colorless clear liquid[4]

Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

The most direct industrial synthesis of this compound involves the free-radical chlorination of 2-methyl-5-(trifluoromethyl)toluene. This method is efficient for large-scale production. An alternative, laboratory-scale synthesis involves the conversion of the corresponding benzyl alcohol using a chlorinating agent such as thionyl chloride (SOCl₂), a common transformation for which numerous procedures exist.[7]

Synthesis_Route Precursor 2-Methyl-5-(trifluoromethyl)toluene Product This compound Precursor->Product Free-Radical Chlorination Reagent Cl₂ (or NCS) Initiator UV light or AIBN (Radical Initiator) Electronic_Effects Molecule This compound Methyl Methyl Group (-CH₃) Electron-Donating Molecule->Methyl CF3 Trifluoromethyl Group (-CF₃) Strongly Electron-Withdrawing Molecule->CF3 SN1_Favored Stabilizes Carbocation (Favors SN1 Pathway) Methyl->SN1_Favored leads to SN2_Favored Increases Carbon Electrophilicity Destabilizes Carbocation (Favors SN2 Pathway) CF3->SN2_Favored leads to

Caption: Opposing electronic influences on the benzylic carbon.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions due to the highly electrophilic benzylic carbon. [8]While the methyl group provides some stabilization for an Sₙ1 pathway, the potent destabilizing effect of the -CF₃ group makes a pure Sₙ1 mechanism with a discrete carbocation intermediate less likely than for typical benzyl chlorides. [9]The reaction likely proceeds via a concerted Sₙ2 mechanism or along an Sₙ1/Sₙ2 continuum, depending on the nucleophile and solvent.

Protocol: N-Alkylation with a Primary Amine

This protocol describes a general method for the synthesis of a secondary amine, a common structural motif in pharmaceuticals.

Rationale: The reaction utilizes a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated, driving the reaction to completion. A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

Methodology:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (5-10 mL per mmol of amine).

  • Addition: While stirring vigorously, add a solution of this compound (1.05 eq.) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Organometallic Chemistry

Direct formation of a Grignard reagent from this compound and magnesium metal is challenging and potentially hazardous.

  • Wurtz Coupling: Benzyl Grignards are prone to reacting with the starting benzyl chloride to form a diarylethane (Wurtz) byproduct, lowering the yield. [10]* -CF₃ Instability: Trifluoromethyl-substituted Grignard reagents can be thermally unstable. Severe explosions have been reported during the large-scale preparation of related trifluoromethyl-substituted aryl Grignards, making this a significant safety concern. [11] A safer and more reliable method is the Knochel-type magnesium-halogen exchange, though it is more commonly applied to aryl halides. [11]For benzylic systems, careful control of conditions is paramount.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, and benzyl chlorides are effective electrophiles for this transformation, yielding diarylmethane structures. [12]The electron-withdrawing nature of the substituents can facilitate the initial oxidative addition step into the C-Cl bond. [13]

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Rationale: This protocol uses a palladium catalyst, often with a phosphine ligand, to couple the benzyl chloride with an arylboronic acid. A base is required to activate the boronic acid for transmetalation. The choice of solvent and base is critical for reaction efficiency.

Methodology:

  • Setup: In a reaction vessel, combine the arylboronic acid (1.2 eq.), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and a base like cesium carbonate (2.0 eq.). [14]2. Solvent Addition: Add a degassed solvent mixture, such as THF/water (10:1). [14]3. Reactant Addition: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 70-90 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the diarylmethane product.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the benzylic carbon and a terminal alkyne. This provides access to functionalized propargylbenzene derivatives. While typically performed with aryl or vinyl halides, adaptations for benzyl halides exist. [15]

Reactivity_Workflow Start This compound NucSub Nucleophilic Substitution Start->NucSub + Nucleophile (e.g., R-NH₂) Grignard Grignard Formation Start->Grignard + Mg (Challenging) Suzuki Suzuki-Miyaura Coupling Start->Suzuki + Ar-B(OH)₂ + Pd Catalyst Sonogashira Sonogashira Coupling Start->Sonogashira + Alkyne + Pd/Cu Catalyst Prod_Nuc N-, O-, or S-Alkylated Products NucSub->Prod_Nuc Prod_Grig Organomagnesium Reagent (Use with caution) Grignard->Prod_Grig Prod_Suz Diaryl Methane Derivatives Suzuki->Prod_Suz Prod_Son Propargylbenzene Derivatives Sonogashira->Prod_Son

Caption: Key reaction pathways for the title compound.

Stability and Degradation Pathways

Hydrolytic Instability: The Primary Concern

Like most benzyl chlorides, this compound is susceptible to hydrolysis. [16]The reaction with water, which can be slow but is accelerated by heat or the presence of bases, yields the corresponding benzyl alcohol and hydrochloric acid (HCl). [9]This degradation pathway is critical to consider, as the generation of corrosive HCl can compromise sample integrity and create safety hazards.

Mechanism: The reaction proceeds via nucleophilic substitution, where water acts as the nucleophile. Given the electronic factors discussed, this likely occurs through a borderline Sₙ1/Sₙ2 mechanism. [9]

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the chemical's purity and prevent hazardous situations.

ParameterRecommendationRationaleReference(s)
Temperature Cool location, store at 2-8 °C for long-term storage.Minimizes decomposition and hydrolysis rates.[4][17]
Atmosphere Keep container tightly closed; store under an inert atmosphere (e.g., Nitrogen).Prevents contact with atmospheric moisture, which leads to hydrolysis.[17]
Environment Dry, well-ventilated area.Prevents moisture ingress and allows for safe dispersal of any potential vapors.[17][18]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.The compound is a combustible liquid.[17][18]
Incompatibles Store away from bases, alcohols, amines, and strong oxidizing agents.These materials can react exothermically or catalyze decomposition.[18]

Safety and Handling

Hazard Identification

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • Corrosive: Causes severe skin burns and eye damage. [17][19]* Lachrymator: Vapors are irritating to the eyes and cause tearing. [17]* Inhalation Hazard: Inhalation of vapors can cause respiratory irritation. [17]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use. [17]* Eye/Face Protection: Use chemical safety goggles and/or a full-face shield. [19]* Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. [17]* Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator. [18]

First Aid Measures

In case of exposure, immediate medical attention is required.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. [17]* Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. [17]* Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. [17]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. [17][19]

Conclusion

This compound is a highly valuable yet challenging reagent. Its reactivity is dominated by nucleophilic substitution, driven by a highly electrophilic benzylic carbon whose properties are finely tuned by the opposing electronic influences of its methyl and trifluoromethyl substituents. While this makes it an excellent building block for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety in pharmaceutical and agrochemical synthesis, its utility is coupled with significant stability and safety considerations, primarily its sensitivity to moisture and the hazards associated with its corrosive and lachrymatory nature. A thorough understanding of its mechanistic behavior, coupled with strict adherence to proper handling and storage protocols, is essential for its safe and effective application in research and development.

References

  • Vertex Pharmaceuticals, Inc. (n.d.). Supporting Information.
  • Fisher Scientific. (2024, January 23). Safety Data Sheet: 3-(Trifluoromethyl)benzyl chloride.
  • Sigma-Aldrich. (2025, August 14). Safety Data Sheet: Benzyl chloride.
  • African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzyl Chloride.
  • Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzyl chloride.
  • Chemicalbook. (2023, January 14). This compound - Safety Data Sheet.
  • Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • Fisher Scientific. (2024, March 27). Safety Data Sheet: 2-(Trifluoromethyl)benzyl chloride.
  • BenchChem. (n.d.). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.
  • Science of Synthesis. (n.d.). Benzylic Grignard Reagents.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
  • Apollo Scientific. (n.d.). This compound.
  • Anderson, N. G., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 733–737. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(14), 2461–2464. Retrieved from [Link]

  • Taddei, M., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(10), 838.
  • Li, J., et al. (2018). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances, 8(30), 16676-16681. Retrieved from [Link]

  • Filo. (2025). Hydrolysis of Benzyl Chloride.
  • Van der Poel, W., et al. (2017). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 19(20), 4971-4981. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
  • ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Google Patents. (n.d.). US2542225A - Stabilized benzyl chloride.
  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-5-(trifluoromethyl)benzyl chloride, with a molecular formula of C9H8ClF3 and a molecular weight of 208.61 g/mol , is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in organic synthesis is significant, yet a comprehensive understanding of its solubility in common laboratory solvents is essential for its effective handling, reaction optimization, and purification. This guide provides a detailed exploration of the solubility profile of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

PropertyValueSource
CAS Number 225656-63-3[1][2]
Molecular Formula C9H8ClF3
Molecular Weight 208.61 g/mol [1]
Appearance Not explicitly stated, but related compounds are liquids or solids.
Purity ≥95%[1]

Anticipated Solubility Profile: A Theoretical Perspective

Based on the molecular structure of this compound, we can predict its general solubility behavior. The presence of a benzene ring and a methyl group imparts significant nonpolar character. The trifluoromethyl group, while containing electronegative fluorine atoms, is relatively nonpolar overall. The benzyl chloride moiety introduces some polarity. This combination suggests that the compound will be most soluble in nonpolar and moderately polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar protic solvents like water, due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of this compound, a robust and reproducible experimental protocol is necessary. The following equilibrium solubility method is a self-validating system designed to provide accurate and reliable data.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant dilute Dilute Sample sample_supernatant->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify Concentration analyze->quantify report Report Solubility quantify->report

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a fixed volume (e.g., 2 mL) of each selected laboratory solvent.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is indicative of saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to 25 °C (or the desired experimental temperature).

    • Allow the solutions to equilibrate for at least 24 hours. This duration is critical to ensure that the dissolution process has reached equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Analyze the diluted samples using a calibrated HPLC method with UV detection.

    • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

    • The concentration of the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • Repeat the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Hypothetical Solubility Profile of this compound at 25 °C

The following table presents a hypothetical but scientifically plausible solubility profile for this compound in a range of common laboratory solvents, based on the principles of "like dissolves like." This data is illustrative of the expected results from the experimental protocol described above.

SolventSolvent TypePredicted Solubility (mg/mL)
Nonpolar Solvents
HexaneNonpolar> 200
TolueneNonpolar> 200
Polar Aprotic Solvents
Dichloromethane (DCM)Polar Aprotic> 200
Tetrahydrofuran (THF)Polar Aprotic> 200
Ethyl AcetatePolar Aprotic> 150
Acetonitrile (ACN)Polar Aprotic~ 100
Dimethylformamide (DMF)Polar Aprotic> 150
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 150
Polar Protic Solvents
MethanolPolar Protic~ 50
EthanolPolar Protic~ 75
Isopropanol (IPA)Polar Protic~ 100
WaterPolar Protic< 0.1

Safety and Handling

This compound is classified as a corrosive and irritant compound. It is also moisture-sensitive and a lachrymator. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3][4]

Conclusion

References

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A Researcher's Guide to the Safe Handling of 2-Methyl-5-(trifluoromethyl)benzyl Chloride: An MSDS Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Risks

2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS No. 225656-63-3) is a substituted toluene derivative incorporating a trifluoromethyl group and a benzylic chloride. These structural features make it a valuable reagent in medicinal chemistry and organic synthesis, often employed in the introduction of the 2-methyl-5-(trifluoromethyl)benzyl moiety into a target molecule. However, the same reactivity that makes it useful also presents significant health and safety hazards. The presence of the benzyl chloride group suggests potential for lachrymatory and corrosive properties, while the trifluoromethyl group can influence its metabolic stability and toxicological profile. This guide provides an in-depth review of the material safety data sheet (MSDS) for this compound, offering not just a list of precautions but a scientific rationale for its safe handling, storage, and emergency response.

Section 1: Hazard Identification and Classification

A thorough understanding of a chemical's hazards is the foundation of a robust safety protocol. This compound is classified as a hazardous substance, and its primary dangers stem from its corrosive nature.

GHS Hazard Classification:

While a specific GHS classification for this exact isomer is not universally available across all databases, related compounds and supplier information point towards the following classifications. It is prudent to handle the compound as if it meets these hazard criteria. ChemicalBook, for instance, notes it as corrosive and an irritant.[1]

  • Skin Corrosion/Irritation: Likely Category 1B or 1C. Benzyl chlorides are known to be corrosive, causing severe skin burns and eye damage upon contact.[2][3] The trifluoromethyl group is unlikely to mitigate this corrosivity.

  • Serious Eye Damage/Eye Irritation: Likely Category 1. Direct contact with the eyes can cause irreversible damage.[2][3]

  • Lachrymator: This compound is noted to be a lachrymator, meaning it can cause tearing and severe irritation to the eyes and respiratory tract upon exposure to vapors.[1]

Signal Word: DANGER[2]

Hazard Statements (Anticipated):

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H318: Causes serious eye damage.[3]

  • May cause respiratory irritation.

Precautionary Statements (Abridged):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P310: Immediately call a POISON CENTER or doctor/physician.[2]

Section 2: Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for its proper storage and handling.

PropertyValueSource
CAS Number 225656-63-3[1][4][5][6]
Molecular Formula C9H8ClF3[1]
Molecular Weight 208.61 g/mol [1][6]
Appearance Not specified, likely a liquid or low-melting solid. Related compounds are liquids.
Boiling Point No data available for this specific isomer.
Purity ≥95%[6]

Section 3: Safe Handling and Storage Protocols

The corrosive and lachrymatory nature of this compound necessitates stringent handling and storage procedures. The underlying principle is to prevent all routes of exposure.

Experimental Workflow: A Step-by-Step Guide to Safe Handling
  • Preparation and Engineering Controls:

    • All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure.[7]

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Keep the container tightly closed when not in use.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection: If there is a risk of vapor exposure despite working in a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.

  • Dispensing and Use:

    • Before opening, allow the container to come to room temperature to prevent moisture condensation, as the compound is moisture-sensitive.[1]

    • Use a syringe or cannula for liquid transfers to minimize exposure.

    • Avoid direct contact with the substance.[7]

  • Waste Disposal:

    • Dispose of all waste, including contaminated gloves and labware, in a designated hazardous waste container.

    • Do not discharge into drains or rivers.[7]

  • Decontamination:

    • Wipe down all surfaces in the fume hood with an appropriate decontaminating solution after use.

    • Wash hands thoroughly with soap and water after handling.

Storage Conditions:
  • Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[7][8]

  • Keep the container tightly closed and in its original packaging.[7]

Section 4: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical to minimizing harm.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink. Seek immediate medical attention.[7]

Section 5: Fire-Fighting Measures

While not classified as flammable, this compound can combust and release toxic fumes.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including hydrogen chloride and hydrogen fluoride.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[7]

Visualizing the Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.

Risk_Assessment_Workflow Risk Assessment for this compound cluster_planning Planning Phase cluster_mitigation Mitigation & Control cluster_response Emergency Response A Hazard Identification (Corrosive, Lachrymator) B Exposure Assessment (Inhalation, Dermal, Ocular) A->B potential for C Risk Characterization (High Risk without Controls) B->C leads to D Engineering Controls (Fume Hood, Eyewash) C->D necessitates E Administrative Controls (SOPs, Training) C->E necessitates F Personal Protective Equipment (Gloves, Goggles, Face Shield) C->F necessitates G First Aid Measures (Decontamination, Medical Attention) D->G in case of failure H Spill & Fire Procedures (Containment, Extinguishing) D->H in case of incident E->G in case of failure E->H in case of incident F->G in case of failure F->H in case of incident

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Conclusion: A Culture of Safety

This compound is a potent chemical with significant hazards. However, by understanding its properties and adhering to stringent safety protocols, researchers can handle it safely and effectively. This guide, based on available MSDS information, provides a framework for developing a comprehensive safety plan. It is imperative that all personnel handling this and other hazardous chemicals receive thorough training and have access to the necessary safety equipment. A proactive and informed approach to chemical safety is paramount in any research environment.

References

  • Apollo Scientific. (2016). SAFETY DATA SHEET: this compound.
  • ChemicalBook. (n.d.). This compound CAS 225656-63-3.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzyl Chloride.
  • PubChem. (n.d.). 2,4,5-Trifluorobenzyl Chloride.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzyl chloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Synthesis and Biological Evaluation of Novel Compounds from 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethyl group has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents.[1] This technical guide provides a comprehensive framework for the synthesis and biological evaluation of novel compounds derived from 2-Methyl-5-(trifluoromethyl)benzyl chloride, a versatile and reactive building block. We will explore rational synthetic strategies to generate a diverse chemical library and provide detailed, field-proven protocols for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step methodologies to accelerate the discovery of new bioactive molecules.

Introduction: The Rationale for Trifluoromethylated Benzyl Scaffolds

The trifluoromethyl (CF3) group is a powerful modulator of molecular properties in drug design. Its high electronegativity and lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Specifically, the introduction of a CF3 moiety can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the compound's in vivo half-life.

  • Improve Lipophilicity: The CF3 group increases a molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.

  • Modulate Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing a drug's behavior at physiological pH.

  • Increase Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to more favorable interactions within the binding pockets of target proteins.[1]

This compound serves as an excellent starting material for the synthesis of novel compounds. The benzyl chloride moiety is a reactive electrophile, readily undergoing nucleophilic substitution reactions to allow for the introduction of a wide variety of functional groups and heterocyclic scaffolds.[2] This guide will detail several synthetic pathways to create a library of derivatives for biological screening.

Synthetic Strategies for Novel Compound Libraries

The reactivity of the benzylic chloride in this compound allows for a range of synthetic transformations. Below are several proposed strategies for generating a diverse library of novel compounds.

Synthesis of N-Substituted Derivatives

The reaction of this compound with various primary and secondary amines, as well as nitrogen-containing heterocycles, is a straightforward approach to generate a series of N-substituted derivatives.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of the desired amine or heterocycle (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (1.2 equivalents).

  • To this suspension, add this compound (1.05 equivalents).

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

Synthesis of Thioether Derivatives

Thioethers are prevalent in many biologically active molecules. The synthesis of thioether derivatives from this compound can be achieved through reaction with various thiols.

Experimental Protocol: General Procedure for Thioether Synthesis

  • To a solution of the desired thiol (1.0 equivalent) in a polar aprotic solvent such as DMF, add a base such as sodium hydride (1.1 equivalents) at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the thiolate anion.

  • Add this compound (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the careful addition of water.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Ester Derivatives

Esterification can be achieved by reacting this compound with carboxylic acids in the presence of a suitable catalyst.

Experimental Protocol: General Procedure for Ester Synthesis

  • To a mixture of the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents), add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents) and a base like potassium carbonate (1.5 equivalents).

  • Heat the mixture in a suitable solvent (e.g., toluene) at reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from o-phenylenediamines and, in this case, an aldehyde derived from our starting material.

Experimental Workflow for Benzimidazole Synthesis

G A This compound B Oxidation A->B e.g., DMSO, NaHCO3, heat C 2-Methyl-5-(trifluoromethyl)benzaldehyde B->C E Condensation C->E D o-Phenylenediamine D->E F Novel Benzimidazole Derivative E->F

Caption: Synthetic workflow for benzimidazole derivatives.

Experimental Protocol: Two-Step Synthesis of Benzimidazole Derivatives

  • Step 1: Oxidation to Aldehyde: Oxidize this compound to the corresponding aldehyde using a suitable oxidizing agent such as dimethyl sulfoxide (DMSO) with sodium bicarbonate at elevated temperature.

  • Step 2: Condensation: Condense the resulting 2-Methyl-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) with a substituted o-phenylenediamine (1.0 equivalent) in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as ethanol under reflux conditions. Purify the resulting benzimidazole derivative by recrystallization or column chromatography.

In Vitro Biological Evaluation

A systematic in vitro evaluation is essential to determine the potential biological activities of the newly synthesized compounds. The following protocols provide standardized methods for assessing anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[3][4]

Experimental Protocol: SRB Assay [3][4][5][6][7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Activated caspases-3 and -7 are key effectors of apoptosis. This assay measures their activity using a proluminescent substrate.[8][9][10][11][12]

Experimental Protocol: Caspase-Glo® 3/7 Assay [8][9][10][11][12]

  • Cell Treatment: Plate and treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of a 96-well plate containing 100 µL of cells in culture.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to untreated control cells indicates an induction of caspase-3/7 activity and apoptosis.

Anticipated Signaling Pathways in Cancer

Several signaling pathways are frequently dysregulated in cancer and represent potential targets for novel anticancer agents.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt signaling pathway in cancer.[13][14][15][16][17]

Anti-inflammatory Activity

COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[18] This assay measures the ability of test compounds to inhibit its activity.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [18][19][20][21]

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the kit instructions.

  • Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations.

  • Reaction Setup: In a 96-well white opaque plate, add the test inhibitor, inhibitor control (e.g., Celecoxib), and enzyme control.

  • Reaction Mix Addition: Add the prepared Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Initiate the reaction by adding a solution of arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound to determine the IC50 value.

5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Experimental Protocol: Fluorometric 5-LOX Inhibitor Screening [22][23][24][25]

  • Reagent Preparation: Prepare the LOX Assay Buffer, LOX Probe, and 5-LOX enzyme according to the kit protocol.

  • Inhibitor Preparation: Prepare dilutions of the test compounds.

  • Reaction Setup: In a 96-well white plate, add the test compound, solvent control, and inhibitor control (e.g., Zileuton).

  • Reaction Mix Addition: Add the Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme to the wells. Incubate for 10 minutes at room temperature.

  • Substrate Addition: Add the LOX substrate to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence kinetically (Ex/Em = 500/536 nm).

  • Data Analysis: Determine the IC50 values by calculating the percentage of inhibition at each compound concentration.

Key Inflammatory Signaling Pathways

The MAPK and NF-κB signaling pathways are central to the inflammatory response.

G cluster_1 MAPK Signaling in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Sources

An In-Depth Technical Guide to Exploratory Reactions Using 2-Methyl-5-(trifluoromethyl)benzyl chloride as an Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Trifluoromethylbenzyl Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl (CF3) group, with its high electronegativity and lipophilicity, is particularly prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

2-Methyl-5-(trifluoromethyl)benzyl chloride emerges as a highly versatile and reactive building block for introducing this valuable pharmacophore. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of its utility as an electrophile in key carbon-carbon and carbon-heteroatom bond-forming reactions. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from established synthetic principles.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 225656-63-3[3]
Molecular Formula C9H8ClF3
Molecular Weight 208.61 g/mol
Synonyms 3-(Chloromethyl)-4-methylbenzotrifluoride, 2-(Chloromethyl)-4-(trifluoromethyl)toluene[3]
Appearance Colorless to light yellow liquid
Purity ≥95%[3]

Reactivity Principles: An Electronically Tuned Electrophile

The reactivity of this compound in nucleophilic substitution reactions is dictated by the electronic interplay of its substituents. The benzylic carbon is activated towards nucleophilic attack due to the stability of the potential carbocation intermediate, which is delocalized across the aromatic ring.

  • Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety at the meta-position (relative to the chloromethyl group) inductively polarizes the C-Cl bond. This increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles.

  • Methyl Group (-CH₃): The electron-donating methyl group at the ortho-position slightly counteracts the withdrawing effect of the -CF₃ group through hyperconjugation and induction, but more importantly, its steric presence can influence the approach of bulky nucleophiles.

These features make the compound an excellent substrate for SN2 reactions, where a strong nucleophile attacks the electrophilic carbon, displacing the chloride leaving group.

Caption: General SN2 mechanism for this compound.

Core Exploratory Reactions: A Practical Guide

This section details the application of this compound in fundamental bond-forming reactions. Each protocol is designed as a self-validating system, grounded in established chemical principles.

C-C Bond Formation: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming C-C bonds by attaching an alkyl group to an aromatic ring.[4] Using this compound as the alkylating agent requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate a highly electrophilic benzyl carbocation intermediate.[5]

Expertise & Experience: A primary challenge in Friedel-Crafts alkylation is managing polyalkylation, as the newly introduced alkyl group can activate the aromatic ring towards further substitution. To favor mono-alkylation, it is crucial to use the aromatic substrate in excess and maintain a controlled reaction temperature. The choice of a milder Lewis acid or a less reactive aromatic substrate can also provide greater selectivity.[6]

fc_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A Charge flask with aromatic substrate (e.g., Toluene) & solvent B Cool to 0°C in an ice bath A->B C Add Lewis Acid (e.g., AlCl₃) portion-wise B->C D Add 2-Methyl-5-(TF M)benzyl chloride dropwise C->D E Stir at 0°C for 1h, then warm to RT for 4h D->E F Monitor reaction by TLC E->F G Quench with ice-water F->G Upon completion H Extract with ethyl acetate G->H I Wash with brine, dry over Na₂SO₄ H->I J Purify by column chromatography I->J

Caption: Workflow for Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis of Benzylated Toluene Derivative

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add toluene (50 mL, excess) and anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in small portions over 15 minutes, ensuring the temperature does not exceed 5°C.

  • Electrophile Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and 1M HCl (50 mL). Stir until all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.

Table 2: Anticipated Data for Friedel-Crafts Product

ParameterExpected Outcome
Product Mixture of ortho- and para-benzylated toluene isomers
Yield 60-80%
¹H NMR Aromatic protons (δ 6.8-7.5 ppm), benzylic CH₂ (δ ~4.0 ppm), methyl protons (δ ~2.3 ppm)
¹⁹F NMR Singlet at approx. δ -63 ppm, characteristic of the CF₃ group[7]
MS (EI) Molecular ion peak corresponding to the product's M.W.
C-O Bond Formation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust SN2 reaction for preparing ethers from an alkoxide and an alkyl halide.[8] this compound, as a primary benzylic halide, is an ideal electrophile for this transformation, minimizing the risk of competing E2 elimination reactions that can plague secondary and tertiary halides.[9][10]

Expertise & Experience: The key to a successful Williamson synthesis is the quantitative generation of the alkoxide nucleophile. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF ensures complete deprotonation of the starting alcohol without interfering with the subsequent substitution step.[11] The reaction is typically run at slightly elevated temperatures to ensure a reasonable reaction rate.

wes_workflow cluster_prep Alkoxide Formation cluster_reaction Substitution Reaction cluster_workup Workup & Purification A Add alcohol (e.g., Phenol) and dry DMF to flask B Cool to 0°C A->B C Add NaH (1.1 eq.) portion-wise B->C D Stir until H₂ evolution ceases C->D E Add 2-Methyl-5-(TFM)benzyl chloride (1.0 eq.) D->E F Warm to 60°C and stir for 3-5 hours E->F G Monitor reaction by TLC F->G H Cool to RT, quench with saturated NH₄Cl G->H Upon completion I Extract with diethyl ether H->I J Wash with H₂O, brine, dry over MgSO₄ I->J K Purify by column chromatography J->K

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Synthesis of a Benzyl Phenyl Ether

  • Alkoxide Generation: In a flame-dried flask under N₂, dissolve phenol (1.1 eq.) in anhydrous dimethylformamide (DMF). Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then at room temperature for 30 minutes until gas evolution stops.

  • Electrophile Addition: Re-cool the mixture to 0°C and add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60°C for 3-5 hours.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the product into diethyl ether (3 x VDMF). Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter, concentrate, and purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired ether.

Table 3: Anticipated Data for Williamson Ether Product

ParameterExpected Outcome
Product 1-((2-Methyl-5-(trifluoromethyl)benzyl)oxy)benzene
Yield 85-95%
¹H NMR Benzylic CH₂ protons appear as a singlet around δ 5.1 ppm. Aromatic protons from both rings will be visible.
¹³C NMR Benzylic CH₂ carbon signal around δ 70 ppm.
IR Characteristic C-O-C stretching vibrations around 1250-1050 cm⁻¹.
C-N and C-S Bond Formation: Alkylation of Amines and Thiols

The high reactivity of this compound makes it an excellent agent for the alkylation of soft nucleophiles like amines and thiols. These reactions typically proceed readily under mild conditions, often requiring only a weak base to neutralize the HCl byproduct.

Expertise & Experience: For amine alkylation, using a slight excess of the amine can serve as both the nucleophile and the base. Alternatively, an external, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to prevent the formation of ammonium salts and drive the reaction to completion. For thiol alkylation, a base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic thiol to form the thiolate nucleophile.

heteroatom_alkylation Start Dissolve Nucleophile (Amine or Thiol) and Base (e.g., K₂CO₃) in Acetonitrile AddElectrophile Add 2-Methyl-5-(TFM)benzyl chloride dropwise at RT Start->AddElectrophile Stir Stir at RT or heat to 40-50°C for 2-4h AddElectrophile->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Filter off base, concentrate filtrate Monitor->Workup Complete Purify Purify by column chromatography or recrystallization Workup->Purify

Caption: General workflow for N/S-Alkylation.

Experimental Protocol: Synthesis of a Benzylated Thiophenol

  • Setup: To a solution of thiophenol (1.0 eq.) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reaction: Stir the suspension vigorously for 15 minutes at room temperature. Add this compound (1.05 eq.) and continue stirring at room temperature for 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Wash the filter cake with a small amount of MeCN.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be purified by recrystallization or flash column chromatography if necessary.

Table 4: Anticipated Data for N/S-Alkylation Products

ParameterN-Alkylation ProductS-Alkylation Product
Yield >90%>95%
¹H NMR Benzylic CH₂ protons appear as a singlet around δ 3.8 ppm.Benzylic CH₂ protons appear as a singlet around δ 4.1 ppm.
¹³C NMR Benzylic CH₂ carbon signal around δ 55 ppm.Benzylic CH₂ carbon signal around δ 38 ppm.
Key Insight The reaction with primary amines can lead to dialkylation if excess benzyl chloride is used.Thiols are excellent nucleophiles, and the reaction is typically very clean and high-yielding.

Safety and Handling

This compound is a reactive alkylating agent. As with other benzyl halides, it should be considered a lachrymator and a potential irritant.

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[12]

Conclusion

This compound is a potent and versatile electrophile, providing a reliable gateway to a diverse array of molecular scaffolds bearing the trifluoromethylphenyl moiety. Its predictable reactivity in SN2 reactions allows for the efficient formation of C-C, C-O, C-N, and C-S bonds. By understanding the electronic principles governing its reactivity and employing the robust protocols outlined in this guide, researchers can effectively leverage this building block to accelerate discovery programs in medicinal chemistry, materials science, and beyond.

References

  • Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzyl chloride.
  • African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.
  • Google Patents. (2017). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (n.d.). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Google Patents. (2010). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
  • Google Patents. (2021). CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
  • Apollo Scientific. (n.d.). This compound.
  • Supporting Information. (n.d.).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
  • Organic Chemistry textbook excerpt. (n.d.). 17.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.
  • Google Patents. (2022). CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.
  • YouTube. (2018). Friedel-Crafts Alkylation.
  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution.
  • International Journal of Chemical Studies. (2015).
  • ChemicalBook. (2023). This compound - Safety Data Sheet.

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The Synthetic Journey of a Key Pharmaceutical Building Block: A Technical Guide to 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature survey on the discovery and synthesis of 2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS No. 225656-63-3), a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. While a definitive "discovery" paper for this specific molecule remains elusive in the surveyed literature, its synthetic pathways can be confidently constructed based on well-established and repeatedly validated methodologies for analogous compounds. This guide will detail the most plausible and efficient synthetic routes, provide step-by-step experimental protocols derived from closely related precedents, and offer insights into the chemical principles underpinning these transformations. The strategic importance of the trifluoromethyl moiety in modulating the biological activity of organic molecules underscores the significance of this and related benzyl chlorides in medicinal chemistry.

Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern drug design. The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly enhance the biological activity, bioavailability, and pharmacokinetic profile of a drug candidate. Trifluoromethylated benzyl chlorides, such as the title compound, are versatile building blocks that allow for the facile incorporation of this critical pharmacophore into a wide range of molecular scaffolds. These compounds are particularly valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group contributes to improved efficacy and performance.

Plausible Synthetic Pathways to this compound

A thorough review of the chemical literature suggests two primary and highly effective strategies for the synthesis of this compound. Both routes are predicated on the availability of the corresponding substituted toluene precursors.

Pathway 1: Two-Step Synthesis via a Benzyl Alcohol Intermediate

This is the most logical and likely route for a clean and high-yielding synthesis. It involves the reduction of a carbonyl group at the benzylic position to form an alcohol, followed by a substitution reaction to yield the desired benzyl chloride.

  • Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol. This intermediate can be prepared by the reduction of either 2-Methyl-5-(trifluoromethyl)benzoic acid or 2-Methyl-5-(trifluoromethyl)benzaldehyde. The reduction of the benzoic acid is a common and effective method.

  • Step 2: Chlorination of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol. The resulting benzyl alcohol is then converted to the target benzyl chloride. This is a standard transformation in organic synthesis, with several reliable reagents available.

Pathway 2: Direct Chlorination of 2-Methyl-5-(trifluoromethyl)toluene

A more direct, one-step approach involves the free-radical chlorination of the methyl group of 2-Methyl-5-(trifluoromethyl)toluene. While atom-economical, this method can sometimes lead to a mixture of products, including over-chlorinated species (benzal and benzotrichloride derivatives) and ring-chlorinated byproducts, necessitating careful control of reaction conditions and potentially more rigorous purification.

The following sections will provide detailed experimental protocols for the most robust of these proposed synthetic routes.

Detailed Experimental Protocols

The following protocols are based on established and validated procedures for structurally similar compounds. Researchers should always conduct their own risk assessments and optimization studies.

Pathway 1: Synthesis via Benzyl Alcohol Intermediate

This two-step pathway offers excellent control and generally results in a cleaner product with higher overall yield.

Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol from 2-Methyl-5-(trifluoromethyl)benzoic Acid

This procedure is adapted from the well-documented reduction of substituted benzoic acids.

  • Reaction Principle: The carboxylic acid is reduced to the corresponding primary alcohol using a suitable reducing agent, such as a borane complex. The borane-tetrahydrofuran (BH3·THF) complex is a mild and effective reagent for this transformation.

  • Experimental Protocol:

    • To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Methyl-5-(trifluoromethyl)benzoic acid (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of acid).

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 2.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 6 M hydrochloric acid (HCl) until gas evolution ceases.

    • Add water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 2-Methyl-5-(trifluoromethyl)benzyl alcohol.

    • The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound from 2-Methyl-5-(trifluoromethyl)benzyl Alcohol

This protocol is a general and highly effective method for the chlorination of benzyl alcohols using thionyl chloride.

  • Reaction Principle: The hydroxyl group of the benzyl alcohol is converted to a chlorosulfite ester intermediate by reaction with thionyl chloride. This intermediate then undergoes an SN2 reaction with the released chloride ion to form the benzyl chloride and sulfur dioxide gas. A small amount of N,N-dimethylformamide (DMF) is often used as a catalyst.

  • Experimental Protocol:

    • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO2), dissolve 2-Methyl-5-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (CH2Cl2, approx. 10 mL per gram of alcohol).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (SOCl2, 1.2 eq.) dropwise with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize excess thionyl chloride and HCl.

    • Extract the product with dichloromethane (3 x volumes of the aqueous layer).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Data Summary and Comparison of Synthetic Routes

Parameter Pathway 1: Two-Step Synthesis via Benzyl Alcohol Pathway 2: Direct Chlorination
Starting Material 2-Methyl-5-(trifluoromethyl)benzoic acid2-Methyl-5-(trifluoromethyl)toluene
Number of Steps 21
Plausible Reagents 1. BH3·THF2. SOCl2, cat. DMFTrichloroisocyanuric acid (TCCA), radical initiator
Typical Yields High (often >80% over two steps)Variable, depends on conditions
Selectivity High, good functional group toleranceModerate, risk of over-chlorination and ring chlorination
Purification Generally straightforward (crystallization or chromatography)Can be complex, may require fractional distillation
Advantages High purity of final product, reliable and predictableMore atom-economical, fewer steps
Disadvantages Longer reaction sequencePotential for byproduct formation, requires careful optimization

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the proposed synthetic pathways.

Synthesis_Pathways cluster_pathway1 Pathway 1: Via Benzyl Alcohol Intermediate cluster_pathway2 Pathway 2: Direct Chlorination A 2-Methyl-5-(trifluoromethyl)benzoic Acid B 2-Methyl-5-(trifluoromethyl)benzyl Alcohol A->B Reduction (e.g., BH3·THF) C This compound B->C Chlorination (e.g., SOCl2) D 2-Methyl-5-(trifluoromethyl)toluene E This compound D->E Free-Radical Chlorination (e.g., TCCA)

Caption: Proposed synthetic routes to this compound.

Conclusion and Future Perspectives

This compound is a valuable building block in contemporary organic and medicinal chemistry. While its initial discovery is not prominently documented, its synthesis can be reliably achieved through established chemical transformations. The two-step pathway, proceeding through the corresponding benzyl alcohol, is recommended for laboratory-scale synthesis where purity and predictability are paramount. For industrial applications, the direct chlorination of the toluene precursor may be a more economical option, provided that the reaction conditions are meticulously optimized to minimize byproduct formation. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the importance of robust and efficient synthetic routes to key intermediates like this compound will undoubtedly increase.

References

  • General Synthesis of Benzyl Chlorides from Benzyl Alcohols: A general procedure for the chlorination of benzyl alcohols using thionyl chloride and catalytic DMF is a standard transformation in organic synthesis. While a specific citation for the target molecule is not available, numerous organic chemistry textbooks and methodology papers describe this reaction.
  • Reduction of Benzoic Acids: The reduction of carboxylic acids to alcohols using borane reagents is a well-established method. For an example of a similar reduction, see the synthesis of 2-Chloro-5-(trifluoromethyl)
  • Free-Radical Chlorination of Toluenes: The use of reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) for the free-radical chlorination of the methyl group on toluene and its derivatives is a known method.
  • Importance of Trifluoromethyl Groups in Medicinal Chemistry: Numerous review articles highlight the role of fluorine and trifluoromethyl groups in drug design.

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Methyl-5-(trifluoromethyl)benzyl chloride in the synthesis of pharmaceutical intermediates. We delve into the core reactivity of this versatile building block, focusing on its utility in constructing carbon-nitrogen and carbon-oxygen bonds, which are pivotal in the assembly of a wide array of pharmacologically active molecules. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a framework for rational reaction design. Detailed, step-by-step methodologies for key nucleophilic substitution reactions are presented, alongside data interpretation and mechanistic insights to ensure procedural robustness and reproducibility.

Introduction: The Strategic Value of the 2-Methyl-5-(trifluoromethyl)benzyl Moiety

The incorporation of trifluoromethyl (CF3) groups is a well-established strategy in modern drug design. The unique physicochemical properties imparted by the CF3 group—such as high electronegativity, metabolic stability, and increased lipophilicity—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including membrane permeability and binding affinity to biological targets.[1] this compound serves as a key building block for introducing this valuable moiety, alongside a methyl group that can provide steric hindrance or additional lipophilicity, into a target molecule.

As a benzylic chloride, the compound's primary utility lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic carbon is readily attacked by a wide range of nucleophiles, making it a cornerstone reagent for the synthesis of ethers, esters, and particularly, secondary and tertiary amines which are prevalent in many classes of pharmaceuticals.

Core Chemistry: Nucleophilic Substitution Reactions

The principal reaction pathway for this compound is nucleophilic substitution, predominantly proceeding through an SN2 mechanism. The benzylic position is activated towards substitution, and the stability of the transition state is enhanced by the pi system of the benzene ring.[2]

Diagram: General SN2 Reaction Mechanism

Caption: Generalized SN2 mechanism for this compound.

N-Alkylation of Amines: A Gateway to Bioactive Scaffolds

The alkylation of primary and secondary amines with this compound is a fundamental transformation for creating complex pharmaceutical intermediates. This reaction is central to the synthesis of molecules where a substituted benzyl group is attached to a nitrogen-containing heterocycle (e.g., piperazines, piperidines) or an aniline derivative. Such scaffolds are common in kinase inhibitors and other targeted therapies.[1]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is crucial. Its primary role is to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The choice of base can influence reaction kinetics and side-product formation.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are typically preferred. They effectively solvate the reactants and facilitate the SN2 transition state without interfering with the nucleophile.

  • Temperature: The reaction is often heated (e.g., 50-80°C) to overcome the activation energy barrier, especially when dealing with less nucleophilic amines.[3] Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of impurities from prolonged heating.

Experimental Protocols

The following protocols are detailed methodologies for key synthetic transformations using this compound.

Protocol 1: Synthesis of a Tertiary Amine via N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine, a common step in pharmaceutical synthesis.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine, or a substituted piperazine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of amine).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Addition of Electrophile: Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Diagram: Experimental Workflow for N-Alkylation

Workflow A 1. Reaction Setup (Amine, K2CO3, ACN) B 2. Add 2-Methyl-5-(trifluoromethyl) benzyl chloride A->B C 3. Heat and Monitor (60-80°C, TLC) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for the N-alkylation of a secondary amine.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of various amines with substituted benzyl chlorides, based on established protocols for analogous compounds.[3][4]

Nucleophile (Amine)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃ (1.5)ACN704-6>90
MorpholineK₂CO₃ (1.5)DMF806-885-95
AnilineEt₃N (1.2)DCM4012-1660-75
N-Boc-piperazineK₂CO₃ (1.5)ACN808-1280-90

Conclusion and Future Perspectives

This compound is a highly effective reagent for the synthesis of pharmaceutical intermediates, primarily through robust and predictable nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for its application in drug discovery and development projects. The ability to introduce the trifluoromethylphenyl moiety is particularly valuable for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Future applications may involve its use in more complex, multi-step syntheses and the development of novel catalytic systems to further enhance reaction efficiency and selectivity.

References

  • Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • Google Patents. (n.d.). CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.
  • Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
  • Ferreira, V. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4492.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(25), 17885-17890.
  • ResearchGate. (n.d.). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • ACS Omega. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[5][6]imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • MDPI. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]

  • ChemTube3D. (n.d.). SN2 Reaction: 2o Benzyl Chloride with HS-. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trifluorobenzyl Chloride. Retrieved from [Link]

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Protocol for nucleophilic substitution reactions with 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution Reactions with 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of this compound as a versatile electrophile in nucleophilic substitution reactions. We delve into the substrate's unique reactivity, dictated by the competing electronic effects of its methyl and trifluoromethyl substituents, and offer a mechanistic rationale for pathway selection (SN1 vs. SN2). Detailed, field-tested protocols for O-alkylation, N-alkylation, and S-alkylation are presented, aimed at researchers, chemists, and drug development professionals. This note is designed to serve as a practical resource for the efficient and successful incorporation of the 2-methyl-5-(trifluoromethyl)benzyl moiety into target molecules.

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted benzyl halide of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique combination of substituents on the aromatic ring, which modulate the reactivity of the benzylic chloride and impart desirable properties to the resulting products.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] The presence of a methyl (-CH3) group provides an additional point of steric and electronic differentiation. Consequently, this reagent serves as a critical intermediate for introducing the valuable 2-methyl-5-(trifluoromethyl)phenylmethyl scaffold into a wide array of molecular frameworks.

This guide will explore the fundamental principles governing its reactivity and provide robust protocols for its application in common nucleophilic substitution reactions.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electronic properties of its aromatic substituents and the inherent stability of the benzylic position. As a primary benzylic halide, it is capable of reacting via both SN1 and SN2 pathways, with the predominant mechanism being highly dependent on the reaction conditions.[4]

Electronic Effects of Substituents
  • Trifluoromethyl Group (-CF3): This group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5][6] Through a strong negative inductive effect (-I), it withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon. This effect destabilizes the formation of a positive charge at the benzylic position, thereby disfavoring an SN1 mechanism which proceeds through a carbocation intermediate.[7][8]

  • Methyl Group (-CH3): Conversely, the methyl group is electron-donating through a combination of a weak positive inductive effect (+I) and hyperconjugation.[7] This donation of electron density helps to stabilize an adjacent positive charge, slightly favoring an SN1 pathway.

The net result of these opposing electronic forces is a substrate that is highly susceptible to SN2 reactions due to the powerful deactivating effect of the -CF3 group on carbocation formation. However, the potential for resonance stabilization of the benzylic carbocation across the phenyl ring means that an SN1 pathway cannot be entirely discounted, especially under forcing conditions (e.g., polar protic solvents, very weak nucleophiles).[9][10]

SN1 vs. SN2 Pathways

The choice between an SN1 and SN2 reaction pathway is critical as it dictates the stereochemical outcome and is influenced by the nucleophile, solvent, and temperature.[11]

  • SN2 (Substitution, Nucleophilic, Bimolecular): This pathway is favored for this substrate. It involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the chloride leaving group.[12] This mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetone).[9]

  • SN1 (Substitution, Nucleophilic, Unimolecular): This pathway involves a two-step process: the slow, rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation, followed by rapid attack from the nucleophile.[11] While generally disfavored for this substrate due to the -CF3 group, it can be promoted by using polar protic solvents (e.g., ethanol, water) and weak nucleophiles.[10][13]

G Figure 2: General Experimental Workflow arrow arrow A 1. Reagent Preparation - Dissolve Nucleophile/Base - Select appropriate solvent B 2. Reaction Setup - Inert atmosphere (N2/Ar) - Controlled temperature (ice bath/heating) A->B C 3. Substrate Addition - Add Benzyl Chloride dropwise B->C D 4. Reaction Monitoring - TLC, GC-MS, or LC-MS C->D E 5. Work-up - Quench reaction - Aqueous extraction D->E F 6. Purification - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Column Chromatography E->F G 7. Characterization - NMR, MS, IR F->G

Caption: A typical workflow for nucleophilic substitution using the title compound.

Detailed Application Protocols

The following protocols are illustrative examples for the reaction of this compound with common oxygen, nitrogen, and sulfur nucleophiles. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: O-Alkylation with Sodium Phenoxide

This protocol describes the synthesis of a diaryl ether, a common structural motif in pharmaceuticals.

Reaction Scheme: Ar-O⁻Na⁺ + Cl-CH₂-Ar' → Ar-O-CH₂-Ar' + NaCl (where Ar = Phenyl, Ar' = 2-Methyl-5-(trifluoromethyl)phenyl)

Reagents & Materials Amount Molar Eq. Notes
Phenol0.94 g1.0
Sodium Hydride (60% in oil)0.44 g1.1Caution: Highly reactive.
This compound2.11 g1.0
N,N-Dimethylformamide (DMF), anhydrous50 mL-Polar aprotic solvent, favors SN2.

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium hydride.

  • Add 25 mL of anhydrous DMF and cool the suspension to 0 °C using an ice bath.

  • Dissolve the phenol in 25 mL of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add the this compound dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 2: N-Alkylation with Piperidine

This protocol details the synthesis of a tertiary amine, a common functional group in active pharmaceutical ingredients.

Reaction Scheme: 2 R₂NH + Cl-CH₂-Ar' → R₂N-CH₂-Ar' + R₂NH₂⁺Cl⁻ (where R₂NH = Piperidine, Ar' = 2-Methyl-5-(trifluoromethyl)phenyl)

Reagents & Materials Amount Molar Eq. Notes
Piperidine1.70 g2.0Acts as both nucleophile and base.
This compound2.11 g1.0
Acetonitrile, anhydrous50 mL-Polar aprotic solvent.
Potassium Carbonate (optional)1.52 g1.1Can be used as an alternative base.

Procedure:

  • To a round-bottom flask, add piperidine and anhydrous acetonitrile.

  • Add the this compound to the solution at room temperature.

  • Stir the reaction at room temperature. A precipitate of piperidinium chloride will form.

  • Monitor the reaction by TLC until the starting benzyl chloride is consumed.

  • Filter off the precipitate and wash it with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tertiary amine. Further purification can be achieved via column chromatography if necessary.

Protocol 3: S-Alkylation with Sodium Thiophenoxide

This protocol outlines the synthesis of a thioether (sulfide), an important functional group in various bioactive molecules.

Reaction Scheme: Ar-S⁻Na⁺ + Cl-CH₂-Ar' → Ar-S-CH₂-Ar' + NaCl (where Ar = Phenyl, Ar' = 2-Methyl-5-(trifluoromethyl)phenyl)

Reagents & Materials Amount Molar Eq. Notes
Thiophenol1.10 g1.0Caution: Pungent odor.
Sodium Methoxide (25% in Methanol)2.38 g1.1
This compound2.11 g1.0
Ethanol50 mL-Polar protic solvent, but strong nucleophile ensures SN2.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve thiophenol in ethanol.

  • Cool the solution to 0 °C and add the sodium methoxide solution dropwise. Stir for 20 minutes to form the sodium thiophenoxide.

  • Add the this compound to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and dichloromethane (50 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude thioether by column chromatography.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Slow Reaction - Inactive nucleophile (e.g., poor base used for deprotonation).- Low reaction temperature.- Steric hindrance.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature incrementally.- Increase reaction time.
Low Yield - Incomplete reaction.- Side reactions (e.g., elimination, though unlikely for benzylic halides).- Product loss during work-up/purification.- Ensure reaction goes to completion via TLC/GC-MS.- Check for wet solvents or reagents.- Optimize purification technique (e.g., solvent system for chromatography).
Multiple Products - Over-alkylation (for primary/secondary amines).- Competing SN1/SN2 pathways.- Impure starting materials.- Use a larger excess of the amine nucleophile.- Ensure conditions strongly favor SN2 (strong Nu⁻, polar aprotic solvent).- Verify purity of starting materials before reaction.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions. [14]

  • Hazards: Corrosive, causes severe skin burns and eye damage. [15]May be harmful if swallowed or inhaled. It is also a lachrymator (causes tearing). [16]* Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [17]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before handling this reagent.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. African Rock Art. [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]

  • Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Quora. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. University of Massachusetts Lowell. [Link]

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Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Benzyl Halides in Modern Agrochemical Design

The relentless pursuit of enhanced crop protection has led to the development of sophisticated agrochemicals with high efficacy, selectivity, and favorable environmental profiles. Within this landscape, pyrazole carboxamides have emerged as a dominant class of fungicides, primarily due to their potent inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[1] The structural diversity of these molecules, particularly at the N-position of the pyrazole ring, allows for the fine-tuning of their biological activity and physical properties.

The incorporation of fluorinated moieties is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity. 2-Methyl-5-(trifluoromethyl)benzyl chloride is a key building block that introduces a trifluoromethyl group, known to significantly impact the electronic properties and bioavailability of the final molecule. This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of a novel pyrazole carboxamide-based agrochemical candidate. The methodologies described herein are designed for researchers and scientists engaged in the discovery and development of new crop protection agents.

Synthetic Strategy: A Two-Step Approach to a Novel Pyrazole Carboxamide Fungicide Candidate

The synthesis of the target agrochemical, N-(2-methyl-5-(trifluoromethyl)benzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is proposed via a robust two-step sequence. This approach begins with the readily available 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common intermediate for several commercial fungicides.[2][3] The first step involves the conversion of this carboxylic acid to the corresponding primary carboxamide. The second, and key, step is the N-alkylation of this intermediate with this compound to yield the final product.

This strategy offers several advantages:

  • Modularity: It allows for the synthesis of a library of analogues by varying the benzyl chloride reagent.

  • Efficiency: The chosen reactions are known for their high yields and relatively straightforward execution.

  • Scalability: The protocols can be adapted for larger-scale synthesis.

The overall synthetic workflow is depicted below:

Synthetic Workflow start 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid intermediate 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxamide start->intermediate Step 1: Amidation product Target Agrochemical: N-(2-methyl-5-(trifluoromethyl)benzyl)-3-(difluoromethyl) -1-methyl-1H-pyrazole-4-carboxamide intermediate->product Step 2: N-Alkylation reagent1 SOCl2, NH4OH reagent1->start reagent2 This compound, Base (e.g., K2CO3) reagent2->intermediate

Caption: Overall synthetic workflow for the target agrochemical.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol details the conversion of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its primary amide, a crucial intermediate for the subsequent N-alkylation step. The method involves the formation of an acid chloride followed by amination.[4][5]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is used in the next step without further purification.[6]

  • Amination: In a separate flask, cool concentrated ammonium hydroxide in an ice bath.

  • Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate will form.

  • Stir the mixture vigorously for 1-2 hours at 0-10 °C.

  • Work-up and Purification: Filter the white solid and wash it with cold water.

  • Dry the solid under vacuum to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Protocol 2: N-Alkylation with this compound

This protocol describes the N-alkylation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide with this compound using a solid base in a polar aprotic solvent. This method is a common and effective way to form N-C bonds in pyrazole systems.[7][8]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to create a stirrable suspension.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir. A solid precipitate should form.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methyl-5-(trifluoromethyl)benzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide as a white solid.

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Pyrazole-Amide Pyrazole-NH-C(O)R Anion [Pyrazole-N(-)-C(O)R] K+ Pyrazole-Amide->Anion + K2CO3 - KHCO3 Base K2CO3 Anion_c [Pyrazole-N(-)-C(O)R] K+ Product Pyrazole-N-(2-Me-5-(CF3)Bn)-C(O)R Anion_c->Product + 2-Me-5-(CF3)Bn-Cl - KCl Benzyl-Cl 2-Me-5-(CF3)Bn-Cl

Caption: Proposed mechanism for the N-alkylation reaction.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the target agrochemical.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC) (%)Physical Appearance
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideC₆H₇F₂N₃O191.1485-95>98White crystalline solid
N-(2-methyl-5-(trifluoromethyl)benzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideC₁₆H₁₄F₅N₃O375.3070-85>99White solid

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently cited chemical transformations in the synthesis of pyrazole-containing molecules.[4][5][7][8] To ensure the validity of the experimental results, the following analytical techniques are recommended for the characterization of the synthesized compounds:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the N-alkylation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.

  • Melting Point Analysis: As a preliminary indicator of purity.

By employing these analytical methods, researchers can confidently verify the identity, purity, and yield of their synthesized compounds, ensuring the reliability and reproducibility of the described protocols.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole.
  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • PubChem. (n.d.). Fluxapyroxad. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis.
  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2377995. [Link]

  • PubMed. (2009). N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Taylor & Francis Online. (2015). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review.
  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethyl-1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C(sp³)-C(sp²) Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] While traditionally focused on the coupling of sp²-hybridized carbons, the extension of this powerful methodology to include sp³-hybridized electrophiles, such as benzyl halides, has opened new avenues for the synthesis of complex diarylmethane structures. These motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds.[4][5]

This guide provides a detailed experimental framework for the Suzuki coupling of a challenging, electron-deficient substrate: 2-Methyl-5-(trifluoromethyl)benzyl chloride. The presence of a trifluoromethyl group significantly influences the electronic properties of the benzyl chloride, making the oxidative addition step of the catalytic cycle more demanding compared to its electron-rich counterparts.[6][7][8] This document will not only furnish a step-by-step protocol but also delve into the underlying mechanistic considerations, offering researchers the rationale behind the selected conditions and empowering them to troubleshoot and adapt the methodology for their specific needs. Our focus is on providing a robust and reproducible procedure, grounded in established principles of organometallic catalysis.

Chemicals and Reagents

Proper handling and quality of reagents are paramount for the success of any Suzuki coupling reaction. The following table outlines the necessary chemicals and provides recommendations for their sourcing and handling.

ReagentRecommended GradeSupplier ExamplesHandling and Storage Notes
This compound>97%Sigma-Aldrich, TCI ChemicalsCorrosive, handle in a fume hood with appropriate PPE.[9][10][11][12] Store under inert atmosphere, away from moisture.
Arylboronic Acid or Aryltrifluoroborate Salt>98%Combi-Blocks, TCI, Sigma-AldrichStore in a desiccator. Potassium aryltrifluoroborates are generally more air and moisture stable than the corresponding boronic acids.[4][5]
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)Catalyst GradeStrem Chemicals, Sigma-AldrichAir-sensitive. Handle and store under an inert atmosphere (e.g., in a glovebox).
Ligand (if not using a pre-catalyst)>98%Strem Chemicals, Sigma-AldrichAir-sensitive. Handle and store under an inert atmosphere.
Base (e.g., Cs₂CO₃, K₃PO₄)Anhydrous, >99%Sigma-Aldrich, Acros OrganicsStore in a desiccator. Ensure the base is finely powdered to maximize surface area.
Solvent (e.g., Toluene, Dioxane, THF/H₂O)Anhydrous, DegassedAcros Organics, Sigma-AldrichDegas thoroughly before use by sparging with an inert gas or by freeze-pump-thaw cycles.[13][14]
Inert Gas (Argon or Nitrogen)High Purity (99.998%)Local Gas SupplierEssential for maintaining an oxygen-free reaction environment.[15]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the experimental setup for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction & Workup A Reagent Preparation & Weighing E Addition of Solids (under Inert Gas) A->E B Glassware Drying D Assembly of Schlenk Flask B->D C Solvent Degassing F Solvent Addition via Syringe C->F D->E E->F G Further Degassing (Freeze-Pump-Thaw) F->G H Heating and Stirring G->H I Reaction Monitoring (TLC/GC-MS) H->I J Quenching and Extraction I->J K Purification (Column Chromatography) J->K

Caption: Experimental workflow from preparation to purification.

Detailed Step-by-Step Protocol

This protocol is optimized for a 0.5 mmol scale reaction. Adjustments may be necessary for different scales.

1. Preparation and Inert Atmosphere Setup:

  • Glassware: Ensure all glassware (a 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser) is thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Inert Atmosphere: Assemble the Schlenk flask and condenser while flushing with inert gas. Maintain a positive pressure of inert gas throughout the setup and reaction. A gas bubbler is recommended to monitor the gas flow.[16]

2. Reagent Addition:

  • To the Schlenk flask, add the following solids under a positive flow of inert gas:

    • Arylboronic acid or potassium aryltrifluoroborate (0.55 mmol, 1.1 equiv.)

    • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv.)

    • Palladium catalyst, for instance, PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%).

  • Briefly evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.[13]

3. Solvent and Substrate Addition:

  • Add degassed solvent (e.g., 10:1 THF/H₂O, 5 mL) to the Schlenk flask via a gas-tight syringe.[4]

  • Commence stirring to dissolve the reagents.

  • Add this compound (0.5 mmol, 1.0 equiv.) to the reaction mixture via a microsyringe.

4. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 70-90 °C) using an oil bath.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots from the reaction mixture under a positive pressure of inert gas.

5. Work-up and Purification:

  • Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism and Rationale for Experimental Choices

A fundamental understanding of the catalytic cycle is crucial for optimizing the reaction and troubleshooting any issues that may arise.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Pd(II)_Complex R-Pd(II)-X L_n Pd(0)L_n->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Benzyl Chloride) Oxidative_Addition->Pd(II)_Complex Ar-Pd(II)-R Ar-Pd(II)-R L_n Pd(II)_Complex->Ar-Pd(II)-R Transmetalation Transmetalation Ar-B(OH)₂ + Base Transmetalation->Ar-Pd(II)-R Ar-Pd(II)-R->Pd(0)L_n Reductive Elimination Product Product Ar-Pd(II)-R->Product Ar-R Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.[2][3][17]

  • Oxidative Addition: This is often the rate-determining step, especially for less reactive chlorides.[18] The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound. The electron-withdrawing trifluoromethyl group can make this step more challenging. The oxidative addition to benzylic halides typically proceeds with inversion of stereochemistry.[3][17]

  • Transmetalation: The organic group from the boronic acid (or trifluoroborate) is transferred to the palladium(II) center. This step is facilitated by the base, which activates the boronic acid.[19] Cesium carbonate is often a good choice for challenging couplings as it is a strong, yet non-nucleophilic base.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Poor quality base or boronic acid.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure rigorous inert atmosphere techniques are employed.[13][16] 3. Use anhydrous base and high-purity boronic acid/ester.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedures.[14]
Dehalogenation of Benzyl Chloride Presence of protic impurities or side reactions with the solvent or base.Use rigorously dried solvents and reagents. Consider a different, less protic solvent system.[2]
Formation of Palladium Black Catalyst decomposition.Use a more robust ligand or a lower reaction temperature. Ensure strict exclusion of oxygen.[14]

Safety Precautions

  • This compound: This compound is corrosive and a lachrymator.[10][11][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Organic solvents such as toluene, dioxane, and THF are flammable. Keep them away from ignition sources.

  • Bases: Strong bases like cesium carbonate are corrosive. Avoid skin and eye contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[9][10][11][12][20]

Conclusion

The Suzuki coupling of this compound presents a viable route to valuable diarylmethane structures. Success hinges on meticulous experimental technique, particularly the rigorous exclusion of air and moisture, and the judicious selection of catalyst, base, and solvent. By understanding the mechanistic underpinnings and potential pitfalls, researchers can effectively apply and adapt this protocol to accelerate their discovery and development programs.

References

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202. [Link]

  • Bandgar, B. P., & Patil, S. A. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Tetrahedron Letters, 45(41), 7627-7630. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375–376. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wang, J., & Rueping, M. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(5), 1939-1943. [Link]

  • Wang, C., et al. (2019). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances, 9(1), 25-30. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • Chemistry Stack Exchange. (2021). Why is the Suzuki coupling done under inert atmosphere? [Link]

  • Hasan, I. H., Mhaibes, R. M., & Kadhum, A. A. H. (2018). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Journal of Organometallic Chemistry, 867, 143-149. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]

  • Dreher, S. D., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic letters, 14(3), 820–823. [Link]

  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]

  • Dreher, S. D., et al. (2012). Suzuki coupling of potassium cyclopropyl- and alkoxymethyltrifluoroborates with benzyl chlorides. Organic Letters, 14(3), 820-823. [Link]

  • Li, Y., et al. (2017). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Organic Letters, 19(18), 4814-4817. [Link]

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Application Notes: 2-Methyl-5-(trifluoromethyl)benzyl Chloride as a Key Building Block for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth exploration of 2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS No. 225656-63-3) as a versatile and highly reactive building block for the synthesis of novel fluorinated compounds. We present its physicochemical properties, core reactivity, and detailed, field-proven protocols for its application in C-O, C-N, and C-S bond formation, enabling researchers to leverage its potential in drug discovery and fine chemical synthesis.

Introduction: The Strategic Value of the Trifluoromethylbenzyl Moiety

The introduction of a trifluoromethyl group is a well-established strategy for optimizing molecular properties.[1] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability by increasing lipophilicity.[1][2]

This compound emerges as a particularly valuable reagent for two primary reasons:

  • Reactive Handle: The benzylic chloride provides a highly reactive electrophilic site, susceptible to nucleophilic substitution by a wide range of heteroatoms (O, N, S) and carbon nucleophiles. This allows for the straightforward installation of the entire trifluoromethylbenzyl scaffold onto a molecule of interest. Benzylic chlorides are known to readily undergo reactions such as hydrolysis, amination, and esterification.[3]

  • Embedded Properties: The reagent carries the electronically and sterically significant 2-methyl-5-(trifluoromethyl)phenyl group. The CF₃ group is a potent electron-withdrawing substituent, which influences the reactivity of the benzylic carbon and the aromatic ring.[4] The adjacent methyl group provides steric bulk and can further modulate binding interactions in a biological target.

This combination makes it an indispensable tool for rapidly generating libraries of novel compounds with enhanced properties for pharmaceutical and agrochemical research.[2][5]

Physicochemical Properties & Safety Data

Proper handling and storage are critical for ensuring reagent integrity and operator safety. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 225656-63-3[6][7]
Synonyms 3-(Chloromethyl)-4-methylbenzotrifluoride, 2-(Chloromethyl)-4-(trifluoromethyl)toluene[6]
Molecular Formula C₉H₈ClF₃-
Molecular Weight 210.61 g/mol -
Appearance Colorless to pale yellow liquid/solid[8]
Purity Commercially available at ≥95%[6]
Boiling Point Not readily available; typical for substituted benzyl chlorides-

Safety Information: Always consult the latest Safety Data Sheet (SDS) before use.[9] This compound is typically classified as a corrosive and acute toxicant.

  • Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed.

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[10]

Core Reactivity: The Nucleophilic Substitution Pathway

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic carbon is readily attacked by a wide array of nucleophiles, leading to the displacement of the chloride leaving group. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the solvent, nucleophile, and reaction conditions. Given the primary nature of the benzylic carbon, an Sₙ2 pathway is often favored, though stabilization of the benzylic carbocation by the aromatic ring can allow for an Sₙ1 pathway under certain conditions.

Caption: General mechanism for nucleophilic substitution of this compound.

Application Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. Researchers should perform initial small-scale trials to optimize conditions for their specific nucleophile.

Protocol 1: Synthesis of Aryl Ether Derivatives (Williamson Ether Synthesis)

This protocol details the formation of a C-O bond, a common linkage in many pharmaceutical agents.

Principle: A phenoxide, generated in situ from a phenol and a mild base, acts as the nucleophile to displace the benzylic chloride. This method is highly efficient for creating diaryl ether-like structures.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to the phenol).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) dropwise via syringe.

  • Reaction Progress: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting benzyl chloride is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ether product.

Expected Characterization (Example: product with 4-methoxyphenol):

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to aromatic protons of both rings, a singlet for the benzylic methylene protons (~5.1 ppm), and a singlet for the methoxy group (~3.8 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet around -62 to -63 ppm, characteristic of the CF₃ group.

  • MS (ESI): Calculated m/z for [M+H]⁺.

G start Start: Assemble Reactants (Phenol, K₂CO₃, DMF) add_reagent Add this compound start->add_reagent heat Heat Reaction to 60-70 °C add_reagent->heat monitor Monitor by TLC (4-8 hours) heat->monitor workup Aqueous Workup (Water/Ethyl Acetate) monitor->workup extract Extract Aqueous Layer (2x) workup->extract wash Wash Combined Organics (Water, Brine) extract->wash purify Dry, Concentrate, and Purify (Column Chromatography) wash->purify end Final Product: Pure Ether purify->end

Caption: Experimental workflow for the Williamson ether synthesis protocol.

Protocol 2: Synthesis of Tertiary Amine Derivatives (N-Alkylation)

This protocol outlines the formation of a C-N bond, creating benzylic amines that are prevalent in bioactive molecules.

Principle: A primary or secondary amine acts as a nucleophile, attacking the benzylic carbon. A non-nucleophilic base is often included to scavenge the HCl generated during the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) and a hindered base such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) in a suitable solvent like acetonitrile or Dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 10 minutes.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Purification: Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, often with a DCM/methanol or hexane/ethyl acetate gradient) to afford the desired tertiary amine.

Data Presentation: Substrate Scope

Amine NucleophileBaseTypical Yield (%)
MorpholineTEA85-95%
PiperidineK₂CO₃88-96%
AnilineDIPEA70-80%
BenzylamineTEA80-90%
Protocol 3: Synthesis of Thioether Derivatives (S-Alkylation)

This protocol details the formation of a C-S bond, useful for synthesizing molecules with applications in materials science and as metabolic inhibitors.

Principle: A thiolate, generated from a thiol and a base, serves as a potent nucleophile for the displacement of the chloride.

Step-by-Step Methodology:

  • Thiolate Generation: To a solution of the desired thiol (1.0 eq.) in DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 20 minutes at 0 °C.

  • Reaction Initiation: Add this compound (1.0 eq.) dropwise to the thiolate solution.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically rapid. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Follow the extraction, washing, and purification steps outlined in Protocol 1.

The Impact of the Trifluoromethyl Group

The presence of the CF₃ group provides more than just a fluorine tag; it actively influences the properties of the final molecule.

G core 2-Methyl-5-(Trifluoromethyl) -benzyl Moiety prop1 High Electronegativity (Electron Withdrawing) core->prop1 prop2 Increased Lipophilicity (Hansch π ≈ +0.88) core->prop2 prop3 High C-F Bond Strength (Metabolically Robust) core->prop3 attr1 Modulated Target Binding (Electrostatic Interactions) prop1->attr1 attr2 Enhanced Bioavailability (Improved Membrane Permeability) prop2->attr2 attr3 Increased In Vivo Half-Life (Resistance to P450 Oxidation) prop3->attr3

Caption: Logical relationships between the CF₃ group's properties and the resulting molecular attributes.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive nucleophile (e.g., weak base for phenoxide/thiolate generation).2. Insufficient reaction temperature or time.3. Deactivated reagent due to moisture.1. Use a stronger base (e.g., NaH instead of K₂CO₃).2. Increase temperature incrementally (e.g., to 80 °C) and extend reaction time.3. Ensure all glassware is flame-dried and solvents are anhydrous.
Multiple Products on TLC 1. Elimination (E2) side reaction, especially with sterically hindered or strong bases.2. Over-alkylation (for primary amines).3. Aromatic substitution on a highly activated nucleophile.1. Use a milder base (e.g., Cs₂CO₃) or lower the reaction temperature.2. Use a larger excess of the amine nucleophile.3. Protect other reactive sites on the nucleophile before the reaction.
Starting Material Remains 1. Reagents added in the wrong order.2. Insufficient equivalents of the benzyl chloride.1. For O- and S-alkylation, always generate the nucleophile first before adding the benzyl chloride.2. Re-check stoichiometry; consider adding an additional 0.1 eq. of the benzyl chloride.

Conclusion

This compound is a powerful and versatile building block for introducing the fluorinated trifluoromethylbenzyl moiety into a diverse range of chemical scaffolds. Its high reactivity, coupled with the beneficial properties conferred by the CF₃ group, makes it an essential reagent for modern synthetic chemistry. The protocols provided herein offer a solid foundation for researchers to accelerate their projects in drug discovery, agrochemicals, and materials science, enabling the rapid synthesis and evaluation of novel, high-value fluorinated compounds.

References

  • Miyake, Y., Ota, S., Shibata, M., Nakajima, K., & Nishibayashi, Y. (2014). Copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides. Organic & Biomolecular Chemistry, 12(32), 6165-6168.* [Link]

  • Fluorobenzyl Chloride Series. Sparrow Chemical.[Link]

  • Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.[Link]

  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. African Rock Art.[Link]

  • CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • Wang, Z., et al. (2023). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry.[Link]

  • Rossberg, M., et al. Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Ullmann's Encyclopedia of Industrial Chemistry.[Link]

  • WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
  • CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
  • Mensink, R. A., et al. (2016). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. The Journal of Organic Chemistry, 81(17), 7478-7490. [Link]

  • Supporting Information for publications. ACS Publications.[Link]

  • J.A.K.A.S. Jayakody, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3323. [Link]

  • Chen, W., et al. (2018). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. ACS Chemical Biology, 13(7), 1733-1738. [Link]

  • Benzylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal.[Link]

  • CN102690166A - Preparation methods of 2, 4, 5-trifluoro-benzyl chloride and 2, 4, 5-trifluoro-phenylacetic acid.
  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.[Link]

Sources

Application of 2-Methyl-5-(trifluoromethyl)benzyl chloride in materials science and polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 2-Methyl-5-(trifluoromethyl)benzyl chloride

Prepared by a Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Polymer Science

In the pursuit of high-performance materials, the strategic incorporation of fluorine atoms into polymer structures has emerged as a paramount approach. The trifluoromethyl (–CF3) group, in particular, imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, hydrophobicity, and a low dielectric constant. This compound is a versatile chemical building block that serves as an effective precursor for introducing the trifluoromethylphenyl moiety into a variety of polymer architectures. This guide provides an in-depth exploration of its potential applications in materials science and polymer chemistry, complete with detailed experimental protocols for its use as a polymerization initiator and a post-polymerization modification agent.

The presence of both a reactive benzyl chloride group and a property-enhancing trifluoromethylphenyl group makes this compound a valuable tool for researchers and scientists aiming to develop next-generation functional polymers. The benzyl chloride moiety offers a convenient handle for initiating controlled radical polymerizations or for grafting onto existing polymer backbones, while the trifluoromethyl group provides the desired performance enhancements.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 225656-63-3
Molecular Formula C9H8ClF3
Molecular Weight 208.61 g/mol
Synonyms 3-(Chloromethyl)-4-methylbenzotrifluoride, 2-(Chloromethyl)-4-(trifluoromethyl)toluene
Purity ≥95%

Application I: Initiator for Controlled/Living Radical Polymerization

The benzyl chloride functionality of this compound makes it an excellent candidate as an initiator for various controlled/living radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP).[3] ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.

Causality Behind Experimental Choices in ATRP

The success of an ATRP reaction hinges on the dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains, which is catalyzed by a transition metal complex (typically copper-based). The choice of initiator is critical as it determines the initial radical concentration and the structure of the polymer chain end. Benzyl halides are effective initiators due to the stability of the resulting benzylic radical and the appropriate reactivity of the carbon-chlorine bond.[3] The trifluoromethyl group on the aromatic ring can influence the electronic properties of the benzyl chloride, potentially affecting the initiation kinetics.

Experimental Protocol: ATRP of Styrene Initiated by this compound

This protocol describes the synthesis of polystyrene with a 2-methyl-5-(trifluoromethyl)phenyl end-group.

Materials:

  • Styrene (monomer), freshly distilled

  • This compound (initiator)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst/Ligand Solution Preparation: In a Schlenk flask under an inert atmosphere, add CuBr (or CuCl) and anisole. Stir the suspension and then add PMDETA. The solution should turn homogeneous and colored.

  • Monomer and Initiator Addition: To the catalyst/ligand solution, add the freshly distilled styrene monomer via a degassed syringe.

  • Initiation: Add the this compound initiator to the reaction mixture.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GC to determine monomer conversion).

  • Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the viscous solution with a suitable solvent (e.g., THF) and precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Quantitative Data (Hypothetical):

Entry[Monomer]:[Initiator]:[CuBr]:[PMDETA]Temp (°C)Time (h)Conversion (%)Mn,theo ( g/mol )Mn,GPC ( g/mol )Đ (Mw/Mn)
1100:1:1:1110685885087001.15
2200:1:1:1110109018740185001.20

Mn,theo = ([Monomer]/[Initiator]) x MWMonomer x Conversion + MWInitiator

Visualization of ATRP Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Schlenk Flask under Inert Gas B Add CuBr and Anisole A->B C Add PMDETA (Ligand) B->C D Add Styrene (Monomer) C->D E Add Initiator: This compound D->E F Immerse in Oil Bath (110 °C) E->F G Monitor Conversion (NMR/GC) F->G H Quench with Air G->H I Precipitate in Methanol H->I J Filter and Dry I->J K Characterize Polymer J->K

Caption: Workflow for ATRP of Styrene.

Application II: Post-Polymerization Modification Agent

The reactive benzyl chloride group can be exploited to chemically modify existing polymers that possess nucleophilic functional groups (e.g., hydroxyl, amino, or carboxylate groups). This approach allows for the introduction of the trifluoromethylphenyl moiety onto a pre-synthesized polymer backbone, thereby altering its surface properties, solubility, or thermal characteristics.

Causality Behind Experimental Choices in Polymer Modification

This modification strategy relies on a nucleophilic substitution reaction where the nucleophilic groups on the polymer chain attack the electrophilic benzylic carbon of this compound, displacing the chloride leaving group. The choice of solvent is crucial to ensure the solubility of both the polymer and the modifying agent. A base is often required to deprotonate the nucleophilic group on the polymer, enhancing its reactivity.

Experimental Protocol: Modification of Poly(vinyl alcohol) (PVA)

This protocol outlines the etherification of PVA with this compound to introduce hydrophobic side chains.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Dialysis tubing (for purification)

Procedure:

  • PVA Solution: Dissolve PVA in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet. Heating may be required to facilitate dissolution.

  • Deprotonation: Cool the PVA solution to 0 °C and carefully add NaH in small portions. Allow the mixture to stir at room temperature for a few hours to ensure complete deprotonation of the hydroxyl groups.

  • Modification Reaction: Add a solution of this compound in anhydrous DMF dropwise to the activated PVA solution. Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 24-48 hours).

  • Quenching: Quench the reaction by the slow addition of water or a dilute acid to neutralize any unreacted NaH.

  • Purification: Precipitate the modified polymer in a large excess of a non-solvent like methanol or water. For more rigorous purification, dissolve the crude polymer in a suitable solvent and purify by dialysis against deionized water to remove unreacted starting materials and salts.

  • Isolation: Isolate the purified polymer by lyophilization (freeze-drying).

Visualization of Polymer Modification Logic

Polymer_Modification PVA Poly(vinyl alcohol) with -OH groups Activated_PVA Activated PVA with -O⁻Na⁺ groups PVA->Activated_PVA Deprotonation Base Base (e.g., NaH) Base->Activated_PVA Modified_PVA Modified PVA with Trifluoromethylphenyl Side Chains Activated_PVA->Modified_PVA Nucleophilic Substitution Modifier This compound Modifier->Modified_PVA

Sources

Step-by-step synthesis of novel heterocyclic compounds from 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Novel Heterocyclic Compounds from 2-Methyl-5-(trifluoromethyl)benzyl chloride

Abstract

This document provides detailed application notes and validated protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key starting material. The trifluoromethyl (CF₃) group is a critical pharmacophore in modern drug discovery, known for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This guide explores the strategic use of this versatile benzyl chloride derivative to construct medicinally relevant heterocyclic scaffolds, including N-alkylated heterocycles, 1,2,3-triazoles, and pyridazines. The protocols are designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, providing not only step-by-step instructions but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Strategic Importance of Trifluoromethylated Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[4] Their structural diversity and ability to engage in specific biological interactions make them privileged scaffolds in drug design. The incorporation of a trifluoromethyl group into these scaffolds is a well-established strategy to modulate a molecule's physicochemical properties.[5][6] The high electronegativity and lipophilicity of the CF₃ group can significantly impact a molecule's pKa, dipole moment, and resistance to oxidative metabolism.[3]

This compound is an ideal starting material for accessing novel libraries of such compounds. Its key structural features are:

  • A Benzylic Chloride: A reactive electrophilic site, amenable to nucleophilic substitution, making it an excellent building block for forming new carbon-heteroatom bonds.[7][8]

  • A Trifluoromethyl Group: A bioisostere for various functional groups that imparts desirable pharmacokinetic properties.[3]

  • A Methyl Group: Provides steric and electronic influence, which can be exploited to fine-tune molecular shape and interactions with biological targets.

This guide details three robust synthetic pathways originating from this precursor, offering a gateway to diverse and potentially bioactive molecular architectures.

Synthetic Pathway I: Direct N-Alkylation of Heterocyclic Cores

The most direct application of this compound is as an alkylating agent for nitrogen-containing heterocycles. This method is highly effective for decorating existing scaffolds like imidazoles, pyrazoles, and indoles, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group. The choice of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is critical. The base deprotonates the N-H of the heterocycle, increasing its nucleophilicity without competing in the substitution reaction. An aprotic polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophile.[9][10]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process SM1 2-Methyl-5-(trifluoromethyl) benzyl chloride SN2 SN2 Attack on Benzylic Carbon SM1->SN2 SM2 N-H Heterocycle (e.g., Imidazole) Deprotonation Deprotonation of N-H Heterocycle SM2->Deprotonation Base Base Base (K₂CO₃) Base->Deprotonation Solvent Solvent (DMF/ACN) Solvent->SN2 Temp Heat (Optional) Temp->SN2 Deprotonation->SN2 Activated Nucleophile Displacement Chloride Displacement SN2->Displacement Product N-Alkylated Product Displacement->Product

Caption: Workflow for N-alkylation of heterocycles.

Experimental Protocol: Synthesis of 1-(2-Methyl-5-(trifluoromethyl)benzyl)-1H-imidazole
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq, e.g., 0.68 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, 2.07 g, 15 mmol).

  • Solvent Addition: Add 30 mL of anhydrous acetonitrile (ACN).

  • Initiation: Stir the suspension vigorously at room temperature for 15 minutes. Add a solution of this compound (1.0 eq, 2.10 g, 10 mmol) in 10 mL of ACN dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ACN (2 x 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: N-Alkylation
HeterocycleBaseSolventTemp (°C)Time (h)Typical Yield (%)
ImidazoleK₂CO₃ACN824-685-95
PyrazoleK₂CO₃DMF806-880-90
1,2,4-TriazoleCs₂CO₃DMF605-775-85
IndoleK₂CO₃DMF608-1270-80

Synthetic Pathway II: One-Pot Synthesis of 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant (CuAAC or "Click Chemistry"), provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. This protocol outlines a one-pot procedure that begins with the in situ generation of the benzyl azide from the chloride, which then reacts with a terminal alkyne.[11][12]

Mechanistic Rationale

This one-pot, three-component reaction is exceptionally efficient.[11][12][13] First, sodium azide (NaN₃) displaces the chloride from the benzyl chloride to form 2-Methyl-5-(trifluoromethyl)benzyl azide. This intermediate is not isolated due to its potential instability. In the presence of a copper(I) catalyst, the terminal alkyne is activated, and the azide undergoes a [3+2] cycloaddition to regioselectively form the 1,4-disubstituted triazole ring.[13] Water is often used as a green and effective solvent for this reaction.[11][12]

// Nodes Start_BCl [label="2-Methyl-5-(trifluoromethyl)\nbenzyl chloride"]; Start_Alkyne [label="Terminal Alkyne\n(R-C≡CH)"]; Reagent_NaN3 [label="Sodium Azide\n(NaN₃)"]; Catalyst_Cu [label="Cu(I) Catalyst\n(e.g., CuSO₄/NaAsc)"];

Intermediate_Azide [label="In situ generated\nBenzyl Azide", style=dashed];

Step1 [label="Azide Formation\n(SN2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="[3+2] Cycloaddition\n(CuAAC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Product [label="1,4-Disubstituted\n1,2,3-Triazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start_BCl -> Step1; Reagent_NaN3 -> Step1; Step1 -> Intermediate_Azide [style=dashed]; Intermediate_Azide -> Step2; Start_Alkyne -> Step2; Catalyst_Cu -> Step2 [style=dotted]; Step2 -> Product; }

Caption: One-pot synthesis of 1,2,3-triazoles.

Experimental Protocol: Synthesis of 1-(2-Methyl-5-(trifluoromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole
  • Reagent Preparation: In a 50 mL flask, dissolve this compound (1.0 eq, 1.05 g, 5 mmol) and phenylacetylene (1.1 eq, 0.56 g, 5.5 mmol) in a 1:1 mixture of water and t-butanol (20 mL).

  • Azide Formation: Add sodium azide (1.2 eq, 0.39 g, 6 mmol) to the mixture. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Catalyst Addition: In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 62 mg, 0.25 mmol) and sodium ascorbate (0.1 eq, 99 mg, 0.5 mmol) in 2 mL of water. Add this catalyst solution to the main reaction flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. Monitor by TLC until completion (typically 1-3 hours).

  • Work-up: Upon completion, add 30 mL of water and extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield the pure triazole.

Data Summary: Triazole Synthesis
AlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylacetylene5H₂O/t-BuOHRT1-3>95
Propargyl alcohol5H₂O/t-BuOHRT2-490-98
1-Octyne5H₂O/t-BuOHRT3-588-95
4-Ethynylanisole5H₂O/t-BuOHRT1-3>95

Synthetic Pathway III: Synthesis of Substituted Pyridazines

Pyridazine and its fused derivatives are important scaffolds with a range of biological activities, including anticonvulsant and anticancer properties.[14][15] This pathway demonstrates the use of this compound to alkylate a pre-formed pyridazinone core, a common strategy for introducing benzyl groups to this heterocycle.

Mechanistic Rationale

Similar to the direct N-alkylation of other heterocycles, this reaction involves the nucleophilic attack of a deprotonated pyridazinone on the benzyl chloride. Pyridazinones can exist in tautomeric forms, and alkylation can potentially occur on either a ring nitrogen or the exocyclic oxygen. The regioselectivity is often controlled by factors such as the base, solvent, and substitution pattern of the pyridazinone ring. For many systems, N-alkylation is the thermodynamically favored outcome.[15]

// Nodes Start_BCl [label="2-Methyl-5-(trifluoromethyl)\nbenzyl chloride"]; Start_Pyridazinone [label="Pyridazinone\nPrecursor"]; Base [label="Base\n(e.g., NaH)"]; Solvent [label="Anhydrous Solvent\n(e.g., THF/DMF)"];

Intermediate [label="Pyridazinone\nAnion", style=dashed];

Step1 [label="Deprotonation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Nucleophilic\nAttack (SN2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Product [label="N-Benzylated\nPyridazinone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start_Pyridazinone -> Step1; Base -> Step1; Solvent -> Step1 [style=dotted, arrowhead=none]; Step1 -> Intermediate [style=dashed]; Intermediate -> Step2; Start_BCl -> Step2; Step2 -> Product; }

Caption: Synthesis of N-benzylated pyridazinones.

Experimental Protocol: Synthesis of 2-(2-Methyl-5-(trifluoromethyl)benzyl)-6-phenylpyridazin-3(2H)-one
  • Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 6-phenylpyridazin-3(2H)-one (1.0 eq, 1.72 g, 10 mmol) and 40 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq, 0.44 g, 11 mmol) portion-wise over 10 minutes. Caution: NaH reacts violently with water. Handle under inert atmosphere.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0°C and add a solution of this compound (1.05 eq, 2.21 g, 10.5 mmol) in 10 mL of anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for consumption of the starting materials.

  • Work-up: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute with 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Characterization of Synthesized Compounds

The identity, structure, and purity of all synthesized compounds must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups.

  • Melting Point (M.P.): To assess the purity of solid compounds.

Conclusion

This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of diverse heterocyclic structures. The protocols detailed herein for N-alkylation, one-pot triazole formation, and pyridazinone substitution are robust, high-yielding, and scalable. These pathways provide a reliable platform for researchers to generate libraries of novel, trifluoromethyl-containing compounds for screening in drug discovery and materials science applications.

References

  • Li, P., Wang, L. (2007). One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides, Sodium Azide and Alkynes in Water. Letters in Organic Chemistry, 4(1), 23-26. Available at: [Link]

  • Shivashankar, K., et al. (2016). Multicomponent reaction of benzyl halides: Synthesis of[1][11][16]triazolo/benzimidazolo quinazolinones. Synthetic Communications, 46(3), 244-253. Available at: [Link]

  • Gajurel, P., et al. (2022). CuO–NiO bimetallic nanoparticles supported on graphitic carbon nitride with enhanced catalytic performance for the synthesis of 1,2,3‐triazoles, bis‐1,2,3‐triazoles, and tetrazoles in parts per million level. Applied Organometallic Chemistry, 36(9), e6792. Available at: [Link]

  • Sumran, G., et al. (2024). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. ChemistrySelect, 9(1). Available at: [Link]

  • Li, P., Wang, L. (2007). One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides, Sodium Azide and Alkynes in Water Under Transition-Metal-Catalyst Free Reaction Conditions. ResearchGate. Available at: [Link]

  • Serafin, K., et al. (2012). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 48(58), 7239-7250. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Al-Soud, Y. A., et al. (2003). Pyridazine Derivatives and Related Compounds Part 5. Pyrazolo[3,4-c]pyridazine: Synthesis and Some Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(6), 1185-1195. Available at: [Link]

  • Guan, J., et al. (2003). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Journal of Medicinal Chemistry, 46(23), 4944-4953. Available at: [Link]

  • Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Nature, 492(7427), 95-99. Available at: [Link]

  • Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]

  • Liang, B., et al. (2009). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Organic Letters, 11(16), 3642-3645. Available at: [Link]

  • Gakh, A. A., Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965. Available at: [Link]

  • Rodriguez, A., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. Organic Communications, 5(2), 58-63. Available at: [Link]

  • He, Z., et al. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 204, 112630. Available at: [Link]

  • Rodriguez, A., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxane. ResearchGate. Available at: [Link]

  • Akbas, E. (2015). Design and Synthesis of Benzene-Fused Heterocycles: Aminopyridazinones, Chromenopyridinones and Benzopyrazoloxazepines. METU Open Access. Available at: [Link]

  • Osi, F., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2700-2707. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Chem-Impex International. 2-(Trifluoromethyl)benzyl chloride. Available at: [Link]

  • Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 2-Methyl-5-(trifluoromethyl)benzyl Chloride in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Trifluoromethylbenzyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The 2-methyl-5-(trifluoromethyl)benzyl moiety, introduced via its reactive chloride precursor, serves as a critical building block in the synthesis of a variety of therapeutic agents, including potent enzyme inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-5-(trifluoromethyl)benzyl chloride in the preparation of enzyme inhibitors, with a particular focus on the synthesis of a p38 MAP kinase inhibitor scaffold.

The rationale behind the use of the 2-methyl-5-(trifluoromethyl)benzyl group is multifaceted. The trifluoromethyl group can modulate the electronic properties of the benzyl ring, influencing its interaction with the active site of an enzyme. Furthermore, the methyl group provides an additional point of interaction and can influence the overall conformation of the inhibitor, leading to improved potency and selectivity. Kinases, a class of enzymes that play a crucial role in cell signaling, are a prominent target for inhibitors containing this moiety.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a key area of focus for drug development.

Core Application: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

This section outlines the synthetic protocol for incorporating the 2-Methyl-5-(trifluoromethyl)benzyl group into a pyrazole-based scaffold, a common core structure for p38 MAP kinase inhibitors. The reaction described is a nucleophilic substitution where the benzyl chloride is the electrophile and a primary amine on the pyrazole scaffold is the nucleophile.

Reaction Scheme

G reagent1 This compound plus + reagent1->plus reagent2 4-(1H-Pyrazol-4-yl)aniline arrow Base (e.g., DIEA) Solvent (e.g., DMF) Heat reagent2->arrow product N-(2-Methyl-5-(trifluoromethyl)benzyl)-4-(1H-pyrazol-4-yl)aniline (p38 MAP Kinase Inhibitor Scaffold) plus->reagent2 arrow->product

Caption: General reaction scheme for the N-benzylation of a pyrazole-aniline scaffold.

Experimental Workflow

G start Start dissolve Dissolve 4-(1H-Pyrazol-4-yl)aniline and DIEA in DMF start->dissolve add_reagent Add this compound dropwise at room temperature dissolve->add_reagent heat Heat reaction mixture to 80°C add_reagent->heat monitor Monitor reaction progress by TLC heat->monitor workup Aqueous workup: - Dilute with water - Extract with Ethyl Acetate monitor->workup Reaction Complete wash Wash organic layer with brine workup->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Protocol

This protocol provides a robust and reproducible method for the synthesis of N-(2-Methyl-5-(trifluoromethyl)benzyl)-4-(1H-pyrazol-4-yl)aniline.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound253449-79-1208.611.0
4-(1H-Pyrazol-4-yl)aniline26755-70-2159.191.0
N,N-Diisopropylethylamine (DIEA)7087-68-5129.241.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.095 mL
Ethyl Acetate (EtOAc)141-78-688.11As needed
Brine (saturated NaCl solution)N/AN/AAs needed
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04As needed
Silica Gel (for column chromatography)7631-86-9N/AAs needed
Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1H-Pyrazol-4-yl)aniline (159 mg, 1.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Addition of Base: Stir the mixture at room temperature until the aniline derivative is fully dissolved. Add N,N-Diisopropylethylamine (DIEA) (0.26 mL, 1.5 mmol) to the solution.

  • Addition of Benzyl Chloride: In a separate vial, dissolve this compound (209 mg, 1.0 mmol) in a minimal amount of anhydrous DMF (approx. 1 mL). Add this solution dropwise to the reaction mixture at room temperature over 5 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes as the eluent to yield the pure N-(2-Methyl-5-(trifluoromethyl)benzyl)-4-(1H-pyrazol-4-yl)aniline.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Expected Results and Data
ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 75-85%
Purity (HPLC) >95%
¹H NMR Consistent with the proposed structure
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight (332.14)

Causality and Self-Validation

  • Choice of Base: DIEA is a non-nucleophilic hindered base, which is ideal for scavenging the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Choice of Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Heating the reaction to 80°C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • In-Process Control: Monitoring the reaction by TLC is a critical step to ensure the reaction goes to completion and to avoid the formation of byproducts due to prolonged heating. The comparison of the reaction mixture spot with the spots of the starting materials allows for a clear determination of the reaction's progress.

  • Purification: Column chromatography is essential for removing unreacted starting materials and any potential byproducts, ensuring the high purity of the final enzyme inhibitor scaffold.

Signaling Pathway and Mechanism of Action

The synthesized scaffold is designed to target the p38 MAP kinase signaling pathway, which is a key regulator of inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAP Kinase p38 MAP Kinase MAPKK->p38 MAP Kinase Transcription Factors Transcription Factors p38 MAP Kinase->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammatory Cytokines Inflammatory Cytokines Gene Expression->Inflammatory Cytokines Inhibitor Synthesized Inhibitor Inhibitor->p38 MAP Kinase X X

Caption: Inhibition of the p38 MAP Kinase signaling pathway.

The synthesized inhibitor, containing the 2-Methyl-5-(trifluoromethyl)benzyl group, is designed to bind to the active site of p38 MAP kinase, preventing its phosphorylation and subsequent activation of downstream transcription factors. This leads to a reduction in the expression of pro-inflammatory cytokines, which is the desired therapeutic effect.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of enzyme inhibitors. The protocol detailed herein provides a reliable method for its incorporation into a p38 MAP kinase inhibitor scaffold. The unique properties conferred by the trifluoromethyl and methyl groups make this building block a powerful tool in the design of novel and effective therapeutic agents. The provided workflow and rationale are intended to empower researchers to confidently apply this reagent in their drug discovery programs.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing Substitutions on 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic substitution of 2-Methyl-5-(trifluoromethyl)benzyl chloride, focusing specifically on resolving issues of low conversion and side-product formation to improve reaction yield.

Introduction: Understanding the Substrate

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily governed by the benzylic chloride functional group. The benzylic position is unique because it can, in principle, undergo nucleophilic substitution via both SN1 and SN2 pathways. This is due to the ability of the adjacent benzene ring to stabilize both a developing carbocation (in an SN1 mechanism) and the transition state of a concerted backside attack (in an SN2 mechanism).[1][2]

However, the substituents on the aromatic ring significantly influence the preferred reaction pathway.

  • 2-Methyl group (-CH₃): A weakly electron-donating group.

  • 5-Trifluoromethyl group (-CF₃): A potent electron-withdrawing group due to the high electronegativity of fluorine atoms.

The strong electron-withdrawing nature of the -CF₃ group destabilizes the formation of a positive charge on the benzylic carbon.[3] This destabilization of the carbocation intermediate makes the SN1 pathway less favorable compared to unsubstituted benzyl chloride. Consequently, for achieving high yields and minimizing side reactions, reaction conditions that favor the SN2 mechanism are generally recommended for this substrate.

Frequently Asked Questions (FAQs)

Q1: SN1 or SN2? Which pathway should I aim for with this compound?

For this specific substrate, the SN2 pathway is highly recommended. The strong electron-withdrawing trifluoromethyl group significantly destabilizes the benzylic carbocation required for an SN1 reaction.[4] Attempting to force SN1 conditions (e.g., using polar protic solvents and weak nucleophiles) will likely lead to slow reactions and low yields.[5] Favoring an SN2 mechanism with a strong nucleophile in a polar aprotic solvent will provide a more direct and efficient route to the desired product.[6]

Q2: What is the primary side reaction I should be concerned about?

The most common side reaction is elimination (E2) , which competes directly with the SN2 pathway, especially when using nucleophiles that are also strong bases.[7] This reaction results in the formation of 2-methyl-5-(trifluoromethyl)styrene. Elimination is favored by higher temperatures and sterically hindered bases. Another potential side reaction, particularly if moisture is not excluded, is hydrolysis of the benzyl chloride to the corresponding 2-Methyl-5-(trifluoromethyl)benzyl alcohol.[8]

Q3: How critical is the purity of the starting material and reagents?

It is absolutely critical. This compound is susceptible to hydrolysis. Any moisture present in the reaction solvent, nucleophile, or glassware can consume the starting material to form the unreactive benzyl alcohol, directly reducing your maximum possible yield.[8] Always use anhydrous solvents and ensure your nucleophile is dry. If the purity of the benzyl chloride is in doubt (e.g., it appears discolored), purification by distillation may be necessary.[9]

Q4: My nucleophile is weak. How can I increase its reactivity for an SN2 reaction?

If you are working with a weak nucleophile (e.g., an alcohol or a hindered amine), several strategies can enhance the reaction rate:

  • Use a Stronger Base: Deprotonate the nucleophile first with a strong, non-nucleophilic base (e.g., NaH for an alcohol) to generate a more potent anionic nucleophile.

  • Increase Temperature: Cautiously increasing the temperature can increase the reaction rate. However, this must be done carefully, as it can also promote the competing E2 elimination reaction.[7] Monitor the reaction closely by TLC or GC to find the optimal balance.

  • Change the Leaving Group (In Situ): Adding a catalytic amount of a soluble iodide salt (e.g., sodium iodide or tetrabutylammonium iodide) can initiate a Finkelstein reaction. This converts the benzyl chloride into the more reactive benzyl iodide in situ, which then reacts faster with your nucleophile.

Troubleshooting Guide: From Low Yield to Optimized Reaction

This section addresses specific experimental problems in a "Problem/Solution" format.

Problem 1: Very low or no conversion of starting material.

This issue typically points to problems with reactivity, either of the substrate or the nucleophile.

G start Low / No Conversion q1 Is your nucleophile strong? start->q1 sol1 Weak Nucleophile: - Deprotonate with a strong base (e.g., NaH). - Increase temperature cautiously. - Add catalytic NaI or TBAI (Finkelstein). q1->sol1 No sol4 Strong Nucleophile: Proceed to check other parameters. q1->sol4 Yes q2 Are your conditions anhydrous? q3 Is the reaction temperature appropriate? q2->q3 Yes sol2 Moisture Contamination: - Use freshly dried solvents. - Dry glassware in an oven. - Run reaction under inert atmosphere (N2/Ar). q2->sol2 No sol3 Sub-optimal Temperature: - If no reaction at RT, heat gently (e.g., 40-60 °C). - Monitor for elimination side products. q3->sol3 No sol4->q2

Caption: Troubleshooting workflow for low reaction conversion.

  • Assess Nucleophile Strength: Anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) are generally strong and should react readily. Neutral nucleophiles like amines or alcohols are weaker. For alcohols, pre-treatment with a base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to form the more nucleophilic alkoxide is highly effective.

  • Ensure Anhydrous Conditions: Use solvents from a solvent purification system or freshly opened bottles of anhydrous solvent. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

  • Optimize Temperature: While SN2 reactions are often run at room temperature, this specific substrate may require gentle heating to achieve a reasonable rate. Start at room temperature and monitor for progress. If none is observed after several hours, slowly increase the temperature to 40-60°C and continue monitoring.

Problem 2: Significant side product formation is observed, reducing the yield.

The presence of multiple spots on a TLC plate or peaks in a GC/LC-MS analysis indicates competing reactions.

G start Select Your Nucleophile q_strength Is the Nucleophile Strong & Non-basic? start->q_strength q_base Is the Nucleophile Strongly Basic? q_strength->q_base No sn2_ideal Ideal SN2 Conditions: - Polar Aprotic Solvent (MeCN, DMF) - Room Temperature - Good Nucleophile q_strength->sn2_ideal Yes (e.g., I⁻, Br⁻, N₃⁻, CN⁻) sn2_careful Caution for E2: - Use Polar Aprotic Solvent - Start at Low Temp (0 °C to RT) - Avoid bulky bases/nucleophiles q_base->sn2_careful Yes (e.g., t-BuO⁻, RO⁻) sn2_weak Assisted SN2: - Deprotonate Nucleophile First - Consider gentle heating - Use Polar Aprotic Solvent q_base->sn2_weak No (e.g., R-OH, R-NH₂)

Caption: Decision tree for selecting initial SN2 reaction conditions.

  • Minimizing Elimination (E2): If you identify the styrene byproduct, the reaction conditions are favoring elimination.

    • Lower the Temperature: This is the most effective way to favor substitution over elimination. Run the reaction at room temperature or even 0°C if the nucleophile is sufficiently reactive.

    • Choice of Base/Nucleophile: If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), E2 is highly likely. If possible, choose a less sterically hindered nucleophile. If a base is required to deprotonate your nucleophile, use it stoichiometrically and do not add a large excess.

  • Preventing Hydrolysis: If you detect the benzyl alcohol byproduct, moisture is the culprit. Rigorously follow the procedures for anhydrous reactions as described in Problem 1 .

Data Tables for Quick Reference

Table 1: Solvent Selection Guide for SN2 Reactions

SolventTypeDielectric Constant (ε)Suitability for SN2Comments
Acetonitrile (MeCN) Polar Aprotic37.5ExcellentGood for dissolving many nucleophilic salts. Relatively low boiling point.[10][11]
Dimethylformamide (DMF) Polar Aprotic36.7ExcellentHigh boiling point, good solvating power. Must be very pure.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7ExcellentVery high boiling point, can be difficult to remove. Excellent solvent.[7]
Acetone Polar Aprotic20.7GoodLower polarity, but effective for many reactions, especially with iodide (Finkelstein).[1]
Tetrahydrofuran (THF) Polar Aprotic7.6ModerateLess polar, but a good choice when used with highly reactive (anionic) nucleophiles.
Ethanol / Methanol Polar Protic24.5 / 32.7PoorSolvates and deactivates the nucleophile. Can lead to solvolysis and SN1 pathways.[5]

Experimental Protocol: General Procedure for SN2 Substitution

This protocol provides a robust starting point for the substitution reaction with a generic nucleophile (Nu-H) requiring a base for activation.

Materials:

  • This compound

  • Nucleophile (Nu-H, 1.1 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware (round-bottom flask, stir bar, septa, needles/syringes)

Procedure:

  • Glassware Preparation: Dry a two-neck round-bottom flask and magnetic stir bar in an oven at 120°C overnight. Cool to room temperature under a stream of nitrogen.

  • Reagent Setup: In the cooled flask under a positive pressure of nitrogen, add the nucleophile (1.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the nucleophilic anion.

  • Substrate Addition: Slowly add this compound (1.0 eq) dropwise via syringe to the stirred solution of the nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting benzyl chloride. If the reaction is sluggish after 4-6 hours, consider gentle heating to 40-50°C.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure substituted product.

References

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • ACS Omega. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[8][12]imidazo[2,1-b]thiazoles. [Link]

  • RSC Advances. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

  • Google Patents. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • St. Paul's Cathedral Mission College. Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • Organic Letters. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

  • Quora. Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? [Link]

  • Chemistry LibreTexts. Substitution of benzylic and allylic halides. [Link]

  • Chemistry LibreTexts. Characteristics of the SN1 Reaction. [Link]

  • PubMed Central (PMC). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Organic Letters. Synthesis of 2-Benzylphenyl Ketones by Aryne Insertion into Unactivated C–C Bonds. [Link]

  • Organic Letters. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]

  • LibreTexts. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Khan Academy. Reactions at the benzylic position. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Google Patents. US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile.
  • Hyma Synthesis Pvt. Ltd. Company Homepage. [Link]

  • National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

  • International Journal for Multidisciplinary Research. Synthesis of Pyrazole Derivatives A Review. [Link]

Sources

Identifying and minimizing side products in reactions with 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-5-(trifluoromethyl)benzyl chloride

A Senior Application Scientist's Guide to Identifying and Minimizing Side Products in Synthesis

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured to help you anticipate, identify, and mitigate common side reactions, ensuring higher yields and purer products.

This compound is a valuable building block, but its reactivity as a benzylic halide presents specific challenges. The stabilization of the benzylic carbocation means it can react through various pathways, including SN1, SN2, and elimination, often in competition with each other.[1][2] This guide will address the most common issues encountered in the lab.

Part 1: Frequently Asked Questions & General Best Practices

This section covers foundational knowledge essential for working with this reagent.

Question: What are the primary safety and handling considerations for this compound?

Answer: This compound is a reactive organochlorine and should be handled with care in a well-ventilated fume hood. Key safety points include:

  • Lachrymator: Like many benzyl chlorides, it is a lachrymator, meaning it can cause tearing and irritation upon exposure to the eyes and mucous membranes.[3][4]

  • Corrosive: It can cause severe skin burns and eye damage. Hydrolysis in contact with moisture on skin or mucous membranes produces hydrochloric acid.[3][5]

  • Moisture Sensitivity: It reacts slowly with water, leading to hydrolysis.[3] This not only degrades the reagent but introduces impurities that can complicate your reaction. Always store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Question: My commercial bottle of this compound might be old. What are the likely impurities and should I purify it before use?

Answer: Yes, purification is highly recommended for sensitive reactions. The two most common impurities that form upon storage or during its synthesis are:

  • 2-Methyl-5-(trifluoromethyl)benzyl alcohol: The product of hydrolysis from atmospheric moisture.[1][6]

  • 2-Methyl-5-(trifluoromethyl)benzaldehyde: The product of oxidation.

These impurities can act as competing nucleophiles or substrates, leading to significant side products like ethers or imines.[7][8] For high-purity applications, distillation under reduced pressure is the recommended purification method.

Question: What are the dominant reaction mechanisms I should be aware of?

Answer: The reactivity is dominated by nucleophilic substitution and elimination. The choice between an SN1 and SN2 pathway is highly dependent on your specific reaction conditions.

  • SN1 Pathway: Favored in polar protic solvents (like water, alcohols) and with weak nucleophiles. The reaction proceeds through a resonance-stabilized benzylic carbocation, which is a key intermediate for several side reactions.[1][9]

  • SN2 Pathway: Favored in polar aprotic solvents (like THF, DMF, Acetone) and with strong, unhindered nucleophiles. This pathway involves a backside attack and is generally preferred for minimizing rearrangement and carbocation-related side products.[9][10]

  • E2 Elimination: Competes with SN2, especially when using strong, sterically hindered bases.[10]

Caption: Fig 1. Competing SN1 and SN2 pathways for benzylic chlorides.

Part 2: Troubleshooting Guide for Nucleophilic Substitution

This is the most common application for this reagent. Below are solutions to the most frequently encountered problems.

Issue 1: My final product is contaminated with 2-Methyl-5-(trifluoromethyl)benzyl alcohol.
  • Question: I'm trying to perform a substitution with a nitrogen nucleophile, but I'm seeing a significant amount of the corresponding benzyl alcohol in my crude NMR. What's happening?

  • Answer: This is a classic case of hydrolysis.[1] Your reaction is being compromised by water. The water can originate from your solvent, reagents, or even atmospheric moisture. It acts as a nucleophile, particularly through an SN1 pathway, to produce the unwanted alcohol.

  • Question: How can I prevent this hydrolysis side reaction?

  • Answer: The solution is to rigorously exclude water from your reaction. Implementing anhydrous techniques is critical.

Protocol: Performing Nucleophilic Substitution Under Anhydrous Conditions
  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or using activated molecular sieves).

  • Reaction Setup: Assemble your glassware hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon). Use rubber septa on all openings to allow for reagent addition via syringe.

  • Reagent Addition:

    • Dissolve your nucleophile and any non-hygroscopic reagents in the anhydrous solvent under inert gas.

    • If using a solid base like K₂CO₃ or NaH, ensure it is freshly opened or has been dried.

    • Add the this compound dropwise via a gas-tight syringe to the solution of the nucleophile. A slow addition can help control any exotherm.

  • Monitoring: Monitor the reaction by TLC or LC-MS as usual.

  • Workup: Quench the reaction with deionized water or a satellite solution only after confirming the reaction is complete.

Issue 2: I've isolated a high-boiling, non-polar byproduct that I can't easily separate.
  • Question: My reaction with an alcohol nucleophile (ROH) and a base is clean by TLC, but after workup and purification, I have a persistent impurity with a high boiling point. Mass spec suggests it's the dimer ether.

  • Answer: You are likely forming Bis(2-methyl-5-(trifluoromethyl)benzyl) ether . This happens through two primary routes:

    • Your starting benzyl chloride is contaminated with the corresponding benzyl alcohol. The base in your reaction deprotonates this alcohol, which then acts as a nucleophile, attacking another molecule of the benzyl chloride.[7]

    • If your reaction conditions are too harsh or your base is very strong, the benzyl chloride can react with trace water to form the alcohol in situ, which then goes on to form the ether.[3]

G Fig 2. Pathways to desired product vs. ether byproduct. start R-CH₂-Cl (Starting Material) alcohol R-CH₂-OH (Hydrolysis Product) start->alcohol Side Path 1: Hydrolysis desired_product R-CH₂-Nu (Desired Product) start->desired_product Desired Path ether R-CH₂-O-CH₂-R (Ether Byproduct) start->ether Side Path 2 nuc Nu⁻ (Desired Nucleophile) nuc->start water H₂O (Contaminant) water->start alkoxide R-CH₂-O⁻ alcohol->alkoxide + Base alkoxide->ether + R-CH₂-Cl

Caption: Fig 2. Pathways to desired product vs. ether byproduct.

  • Question: How can I minimize the formation of this dibenzyl ether?

  • Answer: The strategy is twofold:

    • Use Pure Starting Material: If you suspect your benzyl chloride is old, purify it by vacuum distillation before use.

    • Strict Anhydrous Conditions: Follow the protocol described in the previous section. Preventing the in situ formation of the alcohol is the most effective way to stop this side reaction.

Part 3: Troubleshooting Guide for Friedel-Crafts Reactions

While the trifluoromethyl group is deactivating, this reagent can still be used in Friedel-Crafts alkylations with activated aromatic rings.

Issue: My reaction produces a complex mixture of products with multiple alkyl groups attached to the aromatic ring.
  • Question: I am reacting this compound with anisole, but I'm getting di- and tri-substituted products. How do I achieve mono-alkylation?

  • Answer: You are observing polyalkylation , a classic side reaction in Friedel-Crafts alkylation.[11] The initial product of the reaction—an alkylated anisole—is more electron-rich and thus more reactive towards further electrophilic substitution than the starting anisole. This causes the reaction to "run away," leading to multiple additions.[12]

  • Question: What is the most effective strategy to favor mono-alkylation?

  • Answer: The most common and effective laboratory strategy is to control the stoichiometry by using a large excess of the aromatic substrate relative to the alkylating agent (your benzyl chloride).[11] By ensuring the electrophile is more likely to encounter a molecule of starting material than an already-alkylated product, you can significantly favor the mono-substituted product.

Table 1: Conceptual Effect of Stoichiometry on Product Distribution
Ratio (Anisole : Benzyl Chloride)Expected Mono-alkylationExpected Poly-alkylation
1 : 1Low to ModerateHigh
3 : 1ModerateModerate
5 : 1HighLow
10 : 1Very HighMinimal
Protocol: Minimizing Polyalkylation in Friedel-Crafts Reactions
  • Setup: Use an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. Maintain an inert atmosphere.

  • Reagents:

    • To the flask, add the aromatic substrate (e.g., anisole, 5-10 equivalents) and the solvent (e.g., CS₂ or CH₂Cl₂).

    • Cool the mixture in an ice bath (0°C).

    • Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents).

  • Addition: Dissolve the this compound (1 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C or room temperature until completion (monitor by TLC).

  • Workup: Carefully quench the reaction by pouring it over crushed ice and HCl. Extract the product with an organic solvent, wash, dry, and concentrate. The excess aromatic substrate can typically be removed by distillation or chromatography.

G Fig 3. Decision workflow for Friedel-Crafts synthesis. start Need to Synthesize Ar-CH₂-R rearrange Is R-Cl prone to rearrangement? start->rearrange polyalkyl Is polyalkylation a major concern? rearrange->polyalkyl No acyl Perform Friedel-Crafts Acylation (Ar-H + RCOCl) rearrange->acyl Yes direct Perform Direct Friedel-Crafts Alkylation (Use large excess of Ar-H) polyalkyl->direct No polyalkyl->acyl Yes final Final Product: Ar-CH₂-R direct->final reduce Reduce Ketone (e.g., Clemmensen or Wolff-Kishner reduction) acyl->reduce reduce->final

Caption: Fig 3. Decision workflow for Friedel-Crafts synthesis.

References

  • Filo. (2025). hydrolysis (of benzyl chloride).
  • Allen. Benzal chloride on hydrolysis gives.
  • Sciencemadness Wiki. (2021). Benzyl chloride.
  • University of Calgary. Ch 11 : Eliminations of benzylic systems.
  • Wikipedia. Benzyl chloride.
  • Bunnett, J. F., Davis, G. T., & Tanida, H. Elimination Reactions of Benzyldimethylcarbinyl Chloride. E2 Reactions Leaning toward E1. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?
  • Benchchem. avoiding side reactions in Friedel-Crafts alkylation.
  • NCERT. Haloalkanes and Haloarenes.
  • Benchchem. Effect of benzyl chloride impurities on reaction outcome.
  • PubMed. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
  • Wikipedia. Friedel–Crafts reaction.
  • Penn State Pressbooks. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Quora. (2017). Among benzyl chloride and methyl chloride, which is more reactive towards an SN1 mechanism?
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Synquest Labs. 5-Chloro-2-(trifluoromethyl)benzoyl chloride.

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Technical Support Center: Purification of Products Derived from 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of reaction products derived from 2-Methyl-5-(trifluoromethyl)benzyl chloride. This molecule is a valuable building block in medicinal chemistry and materials science due to the combined effects of the methyl and trifluoromethyl groups on the reactivity and properties of its derivatives.[1][2] However, the inherent reactivity of the benzyl chloride moiety presents specific challenges during reaction workup and product purification.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. It is designed for researchers, scientists, and drug development professionals to provide both practical, step-by-step protocols and a deeper understanding of the chemical principles behind each purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Residual Starting Material in Crude Product

Q: My initial analysis (TLC, NMR) shows a significant amount of unreacted this compound remaining. How can I effectively remove it?

A: This is a common issue stemming from incomplete reactions. The unreacted benzyl chloride is relatively nonpolar and can co-elute with many desired products during chromatography. Its removal is critical as it is a reactive alkylating agent.[3] The most effective strategies involve converting it into a more polar, easily separable compound.

Root Cause Analysis: this compound is a reactive electrophile. Incomplete conversion can be due to insufficient reaction time, low temperature, or a weak nucleophile. The benzyl chloride itself is susceptible to slow hydrolysis in the presence of water, but this process can be intentionally accelerated to facilitate its removal.[3][4]

Recommended Solutions:

  • Chemical Quench/Scavenging: Before the main aqueous workup, add a nucleophilic scavenger to the reaction mixture. This will react selectively with the excess electrophilic benzyl chloride.

    • Method: Add a small amount (e.g., 0.1-0.2 equivalents relative to the initial benzyl chloride) of a potent, multifunctional nucleophile like ethylenediamine or piperazine to the cooled reaction mixture.[5] Stir for 1-2 hours at room temperature. The resulting poly-benzylated amine will be highly polar and can be easily removed by an acidic aqueous wash.

    • Causality: These amines are strong nucleophiles that rapidly react with the benzyl chloride. The resulting products are typically soluble in the aqueous acid phase after protonation, effectively pulling them out of the organic layer.[5]

  • Basic Aqueous Wash: A thorough wash with a mild aqueous base will hydrolyze the benzyl chloride to the corresponding 2-Methyl-5-(trifluoromethyl)benzyl alcohol.[6]

    • Method: During the workup, wash the organic layer vigorously with a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) two to three times.[7][8]

    • Causality: The basic conditions significantly accelerate the hydrolysis of the benzyl chloride to its alcohol counterpart.[4] The resulting benzyl alcohol is more polar than the starting chloride, making it easier to separate by column chromatography. This wash also neutralizes any acidic byproducts like HCl.[6]

Issue 2: Presence of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol Impurity

Q: My purified product is contaminated with 2-Methyl-5-(trifluoromethyl)benzyl alcohol. Its Rf value is very close to my product's. What are my options?

A: This is a frequent and challenging purification problem, as the benzyl alcohol byproduct is often generated during the reaction or, more commonly, during the aqueous workup from unreacted starting material.[3][7] Its polarity can be very similar to many common reaction products, leading to co-elution.

Root Cause Analysis: The benzyl alcohol is the primary hydrolysis product of this compound.[4] This can occur if the reaction is run in the presence of water or during a prolonged or inefficient aqueous workup.

Recommended Solutions:

  • Optimized Column Chromatography: This is the most direct approach. Success depends on systematically optimizing the stationary and mobile phases.

    • Normal Phase (Silica Gel):

      • Strategy: Begin with a low-polarity eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The trifluoromethyl group can engage in specific dipole-dipole interactions, so experimenting with different solvent modifiers like dichloromethane can be beneficial.

      • Troubleshooting: If separation is poor, reduce the column loading and ensure slow, careful elution. A shallower solvent gradient can improve resolution.

    • Fluorinated Phases (HPLC/Flash): For particularly difficult separations, consider chromatography on a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or fluoroalkyl phases).

      • Causality: Fluorinated phases offer alternative selectivity compared to standard C18 or silica phases, especially for halogenated and aromatic compounds.[9][10] They can engage in dipole-dipole and π-π interactions that may resolve compounds that co-elute on traditional media.[10][11]

  • Recrystallization: If your desired product is a solid, recrystallization is a powerful purification technique.

    • Method: Choose a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while the benzyl alcohol impurity remains soluble at low temperatures.[12]

    • Solvent Selection: A good starting point is often a binary solvent system, such as Toluene/Hexanes, Ethyl Acetate/Hexanes, or Dichloromethane/Hexanes. Dissolve the crude product in the minimum amount of the more polar solvent ("solvent") while hot, then slowly add the less polar solvent ("anti-solvent") until turbidity appears. Cool slowly to promote crystal growth.

Purification Technique Best For Key Considerations
Optimized Chromatography Oily products; solids with similar-polarity impurities.Requires careful solvent system development. Consider fluorinated phases for challenging separations.[9][10]
Recrystallization Solid products with >90% purity.Solvent selection is critical. Can yield very high purity material.[12]
Distillation Thermally stable, liquid products.Requires significant difference in boiling points between product and impurities.[7]
Issue 3: My Final Product is a Non-Crystallizable Oil

Q: I have isolated my product as an oil, and I cannot get it to crystallize. Standard column chromatography is giving poor recovery or incomplete separation. What should I do?

A: Purifying oils is a persistent challenge in organic synthesis.[13] When standard methods fail, a combination of alternative chromatographic techniques and chemical derivatization may be necessary.

Recommended Solutions:

  • Alternative Chromatography Systems:

    • Reverse-Phase Chromatography (C18): If your product is moderately polar, reverse-phase flash chromatography (using, for example, a Water/Acetonitrile or Water/Methanol mobile phase) can provide a completely different selectivity profile from normal-phase silica gel.

    • Alumina Chromatography: For basic compounds (like amines), basic or neutral alumina can sometimes prevent streaking and improve separation compared to acidic silica gel.

  • Salt Formation (for acidic or basic products): If your product contains a basic or acidic functional group, converting it to a salt is an excellent strategy to induce crystallization.

    • Method (for basic products): Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or a stoichiometric amount of an organic acid like p-toluenesulfonic acid. The resulting salt will often precipitate as a crystalline solid, which can be isolated by filtration and washed with cold solvent. The free base can be recovered by neutralizing the salt with a base and extracting.

  • Vacuum Distillation: For thermally stable oils, short-path vacuum distillation can be highly effective, especially for removing non-volatile impurities.[14] The boiling point of derivatives of this compound will depend on their molecular weight and functionality.

Experimental Protocols & Workflows

Protocol 1: General Aqueous Workup Procedure

This protocol is a robust starting point for quenching a reaction and removing the bulk of inorganic salts and highly polar impurities.[13]

  • Cool the Reaction: Once the reaction is complete (monitored by TLC/LCMS), cool the mixture to room temperature.

  • Quench (if necessary): Slowly add the reaction mixture to a beaker containing water or a dilute aqueous solution (e.g., saturated NH₄Cl).

  • Dilute & Transfer: Dilute the quenched mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and transfer the entire mixture to a separatory funnel.

  • Wash with Base: Wash the organic layer 1-2 times with saturated aqueous NaHCO₃ solution. Caution: Vent the separatory funnel frequently, as CO₂ gas is often evolved during neutralization.[8] This step removes acidic byproducts and helps hydrolyze unreacted benzyl chloride.[6]

  • Wash with Brine: Wash the organic layer once with saturated aqueous NaCl (brine). This helps to remove residual water and break up any emulsions.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter & Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

G cluster_workflow General Purification Workflow reaction Completed Reaction Mixture workup Aqueous Workup (Protocol 1) reaction->workup Quench & Extract crude Crude Product (Oil or Solid) workup->crude Concentrate decision Purification Choice crude->decision chromatography Column Chromatography decision->chromatography Product is oily or impurities are close in polarity recrystallization Recrystallization decision->recrystallization Product is a solid pure Pure Product chromatography->pure recrystallization->pure

Caption: General experimental workflow for purification.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol describes a standard method for purifying products using silica gel.

  • Prepare the Column: Select an appropriately sized column and pack it with silica gel using the desired mobile phase (slurry packing).

  • Choose a Solvent System: The ideal mobile phase should provide a good separation of your product (Rf ≈ 0.25-0.35) from its impurities on a TLC plate.

Product Polarity Suggested Starting Solvent System (Hexanes:Ethyl Acetate)
Low Polarity98:2 to 95:5
Medium Polarity90:10 to 70:30
High Polarity50:50 to 100% Ethyl Acetate
  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elute and Collect: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be increased gradually (gradient elution) to elute more polar compounds.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

G start Crude Product is_solid Is the product a solid? start->is_solid is_stable Is it thermally stable and volatile? is_solid->is_stable No (It's an oil) recryst Attempt Recrystallization (Protocol 2) is_solid->recryst Yes distill Vacuum Distillation is_stable->distill Yes chrom Column Chromatography (Protocol 1) is_stable->chrom No end_node Pure Product recryst->end_node distill->end_node chrom->end_node

Caption: Decision tree for selecting a purification method.

References

  • Filo. (2025, December 20). hydrolysis (of benzyl chloride). Filo.
  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Sciencemadness Wiki.
  • BenchChem. (2025). purification strategies for removing benzyl chloride from reaction mixtures. BenchChem.
  • Wikipedia. (n.d.). Benzyl chloride. Wikipedia.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
  • Sciencemadness.org. (2019, January 8). Benzyl Chloride Distillation Problems. Sciencemadness.org.
  • Unknown. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Unknown Source.
  • BenchChem. (2025). Technical Support Center: Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions. BenchChem.
  • Reddit. (2011, November 9). Benzyl Chloride removal?. r/chemistry.
  • LookChem. (n.d.). Purification of Benzyl chloride. Chempedia.
  • Unknown. (n.d.). Recrystallization. Unknown Source.
  • Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzyl chloride. Chem-Impex.
  • Apollo Scientific. (n.d.). This compound. Apollo Scientific.

Sources

Optimizing temperature and solvent for 2-Methyl-5-(trifluoromethyl)benzyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-5-(trifluoromethyl)benzyl chloride

Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically temperature and solvent selection. The following question-and-answer guide provides field-proven insights and troubleshooting strategies to enhance reaction efficiency, yield, and purity.

Section 1: Foundational Principles & Reaction Pathway Selection

This section addresses the fundamental reactivity of this compound and the critical factors that dictate the dominant reaction mechanism.

Q1: What are the primary reaction pathways for this compound with nucleophiles, and how do I select the optimal conditions for my desired outcome?

A1: this compound is a benzylic halide. This structure is unique because it can react proficiently through both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.[1][2] The stability of the resulting benzylic carbocation favors the SN1 mechanism, while its primary nature makes it accessible to SN2 attack.[1][3] The choice between these pathways is not arbitrary; it is dictated by the specific reaction conditions you impose.

The key variables to control are the nucleophile's strength and the solvent's properties.[4][5]

  • SN1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, methanol, water).[4] These solvents excel at stabilizing the carbocation intermediate, which is the rate-determining step of the SN1 reaction.[4]

  • SN2 Pathway: Favored by strong nucleophiles (e.g., azide, cyanide, alkoxides) and polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO).[1][5] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive and "naked," promoting a direct backside attack on the substrate.[5]

Table 1: Condition Selection for SN1 vs. SN2 Pathways

ParameterSN1 PathwaySN2 PathwayRationale
Nucleophile Weak (e.g., H₂O, ROH, RCOOH)Strong (e.g., CN⁻, N₃⁻, RS⁻, RO⁻)Strong nucleophiles force the bimolecular SN2 mechanism, while weak nucleophiles wait for the carbocation to form (SN1).[4]
Solvent Polar Protic (e.g., Ethanol, Water)Polar Aprotic (e.g., Acetonitrile, DMSO)Protic solvents stabilize the carbocation intermediate (SN1), while aprotic solvents enhance the strength of the nucleophile (SN2).[4][5]
Temperature ModerateLow to ModerateHigher temperatures can favor SN1/E1 over SN2/E2, but control is crucial to prevent side reactions.[6]

Below is a decision-making workflow for selecting the appropriate reaction pathway.

G sub Substrate: 2-Methyl-5-(trifluoromethyl) benzyl chloride nuc What is the nature of the Nucleophile? sub->nuc strong_nuc Strong & Unhindered (e.g., N3⁻, CN⁻) nuc->strong_nuc Strong weak_nuc Weak or Neutral (e.g., H₂O, ROH) nuc->weak_nuc Weak sol What is the nature of the Solvent? aprotic_sol Polar Aprotic (e.g., Acetonitrile, DMSO) sol->aprotic_sol Aprotic protic_sol Polar Protic (e.g., Ethanol, H₂O) sol->protic_sol Protic strong_nuc->sol weak_nuc->sol sn2_path Favored Pathway: SN2 aprotic_sol->sn2_path sn1_path Favored Pathway: SN1 protic_sol->sn1_path

Caption: Reaction pathway decision workflow.

Section 2: Troubleshooting Guide for Common Issues

This section provides direct answers to common problems encountered during experimentation, focusing on causality and actionable solutions.

Q2: My reaction is proceeding very slowly or has stalled. How can I safely increase the rate?

A2: A slow reaction rate is typically due to insufficient activation energy. The primary lever to pull is temperature .

  • Causality: Chemical reactions nearly always accelerate with increased temperature. However, for benzylic chlorides, excessive heat can trigger undesirable side reactions, primarily elimination and self-alkylation (polymerization).[6]

  • Troubleshooting Steps:

    • Confirm Anhydrous Conditions: Ensure your solvent and reagents are dry. Water can hydrolyze the starting material to benzyl alcohol, consuming it in a non-productive pathway.[7][8]

    • Solvent Check (for SN2): If you are performing an SN2 reaction, ensure you are using a polar aprotic solvent like acetonitrile or DMF. Using a polar protic solvent like ethanol will "cage" the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction.[5]

    • Incremental Temperature Increase: If the reaction is slow at room temperature (20-25°C), gradually increase the temperature to 40-50°C and monitor the progress by TLC or LC-MS every hour. Often, this moderate increase is sufficient to achieve a reasonable rate without significantly promoting side-product formation.[6]

    • Avoid High Temperatures: Temperatures exceeding 60-80°C should be approached with caution, as they significantly increase the risk of elimination (E2) and Friedel-Crafts side reactions.[6][9]

Q3: I'm observing a significant amount of 2-Methyl-5-(trifluoromethyl)benzyl alcohol as a byproduct. What is causing this?

A3: The presence of the corresponding benzyl alcohol is a clear indication of hydrolysis .[7][8]

  • Causality: this compound is reactive and will readily undergo an SN1-type reaction with water, even in trace amounts, to form the alcohol and hydrochloric acid.[7] This is often accelerated by heat.[6]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves.

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use to remove adsorbed moisture.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Check Reagents: Hygroscopic reagents (e.g., certain salts used as bases or additives) can introduce water. Dry them in a vacuum oven before use if necessary.

Q4: My crude NMR/LC-MS shows multiple unexpected aromatic products and potential oligomers. What is the likely cause?

A4: This pattern strongly suggests that Friedel-Crafts alkylation is occurring.[10]

  • Causality: In the presence of a Lewis acid, one molecule of the benzyl chloride can act as an electrophile and alkylate the aromatic ring of another molecule.[11][12] This can lead to a mixture of diarylmethanes and oligomeric/polymeric material.[11] The required Lewis acid catalyst can be an intended reagent or a trace impurity (e.g., metal salts like FeCl₃ from spatulas or older reagents).[11]

  • Troubleshooting Steps:

    • Avoid Lewis Acids: Ensure no strong Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) are present unless they are a required catalyst for a specific transformation.[12]

    • Use High-Purity Solvents: Use high-purity solvents to minimize trace acid or metal impurities.

    • Acid-Free Glassware: In sensitive reactions, glassware can be washed with a mild base (e.g., dilute ammonia solution) and rinsed thoroughly with deionized water and dried to remove any acidic residues.

    • Lower Temperature: Friedel-Crafts reactions are often promoted by heat. Running the reaction at a lower temperature can suppress this side reaction.

Q5: My product analysis indicates the formation of an alkene (loss of HCl). How can I prevent this?

A5: The formation of an alkene byproduct points to an elimination reaction (E1 or E2).[13]

  • Causality: Benzylic halides can undergo elimination, especially in the presence of strong, sterically hindered bases or at elevated temperatures.[13][14] The resulting conjugated double bond is stabilized by the aromatic ring, making this a thermodynamically favorable process.[13]

  • Troubleshooting Steps:

    • Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature. Reducing the reaction temperature is the most effective way to minimize elimination.

    • Evaluate the Base/Nucleophile: If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), it will favor elimination.[14] If substitution is the goal, switch to a less-hindered, more nucleophilic reagent (e.g., sodium methoxide for methoxylation).

    • Solvent Choice: While the effect is less pronounced than for temperature and base strength, polar protic solvents can slightly favor elimination over substitution for some systems.[5]

G start Problem Observed p1 Low Yield / Slow Rate start->p1 p2 Benzyl Alcohol Byproduct start->p2 p3 Oligomers / Poly-alkylation start->p3 p4 Alkene Byproduct (Loss of HCl) start->p4 c1 Cause: Insufficient Activation Energy or Poor Nucleophilicity p1->c1 c2 Cause: Hydrolysis from Water Contamination p2->c2 c3 Cause: Friedel-Crafts Self-Alkylation p3->c3 c4 Cause: E1 / E2 Elimination p4->c4 s1 Solution: 1. Increase Temp to 40-50°C 2. Use Polar Aprotic Solvent (SN2) c1->s1 s2 Solution: 1. Use Anhydrous Solvents 2. Run under Inert Atmosphere c2->s2 s3 Solution: 1. Avoid Lewis Acid Contaminants 2. Lower Reaction Temperature c3->s3 s4 Solution: 1. Lower Reaction Temperature 2. Use Less Hindered/Basic Nucleophile c4->s4

Caption: Common troubleshooting pathways.

Section 3: Practical Protocols & Methodologies

This section provides standardized, step-by-step procedures for a typical reaction and its optimization.

Protocol 1: General Procedure for a Standard SN2 Reaction

This protocol describes a starting point for reacting this compound with a generic strong nucleophile (Nu⁻).

  • Preparation:

    • Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours.

    • Assemble the flask with a condenser and a septum while hot, and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • To the flask, add the nucleophile (1.2 equivalents) and anhydrous acetonitrile (volume to make a ~0.2 M solution with respect to the benzyl chloride).

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution or a fine suspension.

  • Reaction Initiation:

    • Using a syringe, add this compound (1.0 equivalent) dropwise to the stirring mixture.

    • Allow the reaction to stir at room temperature (20-25°C).

  • Monitoring:

    • After 1 hour, take a small aliquot from the reaction mixture using a syringe, quench it with water, and extract with a small amount of ethyl acetate.

    • Analyze the organic extract by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of the starting material.

    • Continue to monitor the reaction periodically (e.g., every 2-3 hours).

  • Workup & Isolation:

    • Once the reaction is complete, pour the mixture into water.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Workflow for Reaction Optimization

If the general procedure provides low yield or significant impurities, follow this systematic optimization workflow.

G start Start: General Protocol (Acetonitrile, 25°C) check1 Analyze outcome after 24h start->check1 path1 < 80% Conversion check1->path1 Slow path2 > 80% Conversion check1->path2 Good action1 Action: Increase Temp to 45°C path1->action1 path4 Byproducts Observed (Elimination/FC) path2->path4 Dirty end_good Result: Optimized Conditions Found path2->end_good Clean check2 Analyze outcome action1->check2 path3 Good Conversion, Minimal Byproducts check2->path3 check2->path4 path3->end_good action2 Action: Screen Solvents (e.g., DMF, DMSO) at 25°C path4->action2 end_reassess Result: Re-evaluate at new condition action2->end_reassess

Caption: Systematic workflow for reaction optimization.

Section 4: Safety & Handling

Q6: What are the essential safety precautions for handling this compound?

A6: This compound, like other benzyl chlorides, is hazardous and must be handled with care.

  • Corrosive and Lachrymatory: It is corrosive and causes severe skin burns and eye damage.[15] The vapors are lachrymatory, meaning they cause intense irritation and tearing of the eyes.[8][11][16]

  • Handling: Always handle this chemical in a well-ventilated chemical fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18]

  • Incompatibilities: Avoid contact with strong bases, alcohols, amines, and oxidizing agents.[17] It reacts with water, potentially slowly, to release corrosive hydrogen chloride (HCl) gas.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat and sources of ignition.[17][18]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[17] Do not use combustible materials like sawdust. Ensure the area is well-ventilated.

References

  • Chemcess. (2024). Benzyl Chloride: Properties, Production And Uses. [Link]

  • Public Health England. (n.d.). Benzyl chloride - Incident management. GOV.UK. [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Link]

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Benzyl chloride. [Link]

  • LibreTexts Chemistry. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]

  • ResearchGate. (n.d.). The effect of reaction temperature on the conversion of benzyl chloride.... [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • YouTube. (2022). Benzylic and Allylic Halides in Elimination Reactions. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • CDC Stacks. (n.d.). BENZYL CHLORIDE. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

Sources

Troubleshooting low conversion rates in cross-coupling reactions with 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-5-(trifluoromethyl)benzyl chloride in cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors. Our guidance is rooted in established mechanistic principles and practical, field-proven insights.

Understanding the Substrate: The Dual Nature of this compound

This compound is a valuable building block, particularly in medicinal chemistry, due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] However, its reactivity in cross-coupling reactions is nuanced. The benzylic chloride itself is a reactive electrophile, but the strong electron-withdrawing nature of the trifluoromethyl group can influence the kinetics of key steps in the catalytic cycle, such as oxidative addition.[3] This guide will help you navigate these subtleties to enhance your reaction efficiency and yield.

Troubleshooting Guide: Low Conversion Rates and Side Product Formation

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer: Low conversion in Suzuki-Miyaura reactions with benzyl chlorides, especially electron-deficient ones, often points to a sluggish oxidative addition step or catalyst deactivation. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst and Ligand System: The choice of the palladium catalyst and, more critically, the supporting ligand is paramount. For challenging substrates like benzyl chlorides, a standard catalyst like Pd(PPh₃)₄ may not be sufficiently active.

  • Rationale: The oxidative addition of a Pd(0) species into the C-Cl bond is often the rate-limiting step. Electron-withdrawing groups on the benzyl chloride can make this step more difficult.[4] Bulky, electron-rich phosphine ligands can accelerate this step and promote the subsequent reductive elimination.[5]

  • Recommended Action:

    • Screen a panel of ligands. Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling aryl chlorides.[5][6]

    • Use a pre-catalyst. Pre-formed palladium complexes can offer better reproducibility than generating the active Pd(0) species in situ.

2. Optimize the Base and Solvent System: The base and solvent play a crucial role in the transmetalation step and the overall stability of the catalytic species.

  • Rationale: The base is required to activate the organoboron species. The choice of base can significantly impact reaction rates and the prevalence of side reactions.[6] The solvent system must solubilize all components and may also play a direct role in the catalytic cycle; for instance, water can be beneficial in Suzuki couplings of benzyl halides.[7]

  • Recommended Action:

    • Base Selection: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[6] A screening of different bases is often necessary.

    • Solvent System: For Suzuki reactions, a mixture of an organic solvent (e.g., THF, Dioxane, Toluene) and water is often optimal.[6][7] The water can facilitate the transmetalation step.

3. Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.

  • Rationale: Every catalyst system has an optimal temperature range for stability and activity. Exceeding this can lead to the formation of palladium black and a loss of catalytic activity.

  • Recommended Action:

    • Screen a range of temperatures. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it, monitoring the reaction progress and by-product formation.

Issue 2: Significant Formation of Homocoupled Side Products

Question: My reaction is producing a significant amount of the bibenzyl derivative from the homocoupling of this compound, as well as the biaryl from the homocoupling of my boronic acid. How can I suppress these side reactions?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can arise from several pathways. Here’s how to address it:

1. Optimize Reaction Stoichiometry and Addition Rate: The relative concentrations of the coupling partners can influence the rates of the desired cross-coupling versus the undesired homocoupling.

  • Rationale: A high concentration of the organoboron reagent relative to the benzyl chloride can favor its homocoupling. Conversely, slow addition of the limiting reagent can sometimes minimize its homocoupling.

  • Recommended Action:

    • Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).

    • Consider adding the benzyl chloride slowly to the reaction mixture to maintain a low concentration.

2. Adjust the Catalyst and Ligand: The nature of the catalyst and ligand can influence the relative rates of the catalytic cycles leading to cross-coupling and homocoupling.

  • Rationale: Certain ligands can favor the desired cross-coupling pathway. Bulky electron-rich phosphine ligands can sometimes suppress homocoupling.[8]

  • Recommended Action:

    • As with low conversion, screen different ligands. Ligands that promote rapid oxidative addition and transmetalation can outcompete the homocoupling pathways.

3. Lower the Reaction Temperature: Homocoupling reactions can have a higher activation energy than the desired cross-coupling.

  • Rationale: High temperatures can promote side reactions like Ullmann-type homocoupling.[8]

  • Recommended Action:

    • Find the minimum temperature at which the cross-coupling proceeds at a reasonable rate.

Issue 3: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting to couple this compound with a primary amine via a Buchwald-Hartwig amination and observing poor yields. What adjustments should I consider?

Answer: Buchwald-Hartwig aminations are notoriously sensitive to reaction conditions.[9] For a benzylic chloride, particularly an electron-deficient one, careful optimization is key.

1. Catalyst and Ligand Selection are Critical: The choice of ligand is often the most important factor in a successful Buchwald-Hartwig amination.

  • Rationale: The ligand influences both the oxidative addition and reductive elimination steps. For aryl chlorides, specialized ligands are often required.[10][11]

  • Recommended Action:

    • Employ specialized ligands. Consider using ligands from the Buchwald or Hartwig research groups, such as BippyPhos, which has shown broad utility for aryl chlorides.[10]

    • Use a reliable palladium source. Pd₂(dba)₃ or a pre-catalyst is often preferred over Pd(OAc)₂.[12]

2. Base Selection and Strength: A strong, non-nucleophilic base is typically required.

  • Rationale: The base deprotonates the amine, allowing it to enter the catalytic cycle. Insufficiently strong bases can lead to low conversion.

  • Recommended Action:

    • Use a strong base. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

3. Ensure Anhydrous and Inert Conditions: These reactions are often sensitive to oxygen and moisture.

  • Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can interfere with the base and other reagents.

  • Recommended Action:

    • Thoroughly degas your solvent.

    • Use dry reagents and glassware.

    • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Is this compound suitable for Sonogashira couplings?

A1: Yes, it is a viable substrate. The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a powerful C-C bond-forming reaction.[13] For benzyl chlorides, the reaction will likely require carefully optimized conditions. The electron-withdrawing trifluoromethyl group can promote the oxidative addition step. Key considerations include:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is typically used in conjunction with a copper(I) co-catalyst (e.g., CuI).[13][14]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly employed.

  • Ligand: The choice of phosphine ligand can be critical for achieving good yields.

Q2: What are the primary decomposition pathways for my benzyl chloride under coupling conditions?

A2: Besides the desired cross-coupling, this compound can undergo several side reactions:

  • Homocoupling: As discussed, this leads to the formation of the corresponding bibenzyl derivative.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, which can be mediated by the palladium catalyst in the presence of a hydrogen source (e.g., trace water or the amine in Buchwald-Hartwig reactions).

  • Elimination: While less common for benzyl chlorides compared to alkyl halides with beta-hydrogens, under strongly basic conditions and high temperatures, elimination pathways could become relevant.

Q3: Can I use this substrate in a copper-catalyzed cross-coupling reaction?

A3: Copper-catalyzed cross-coupling reactions are a growing field and can be an alternative to palladium-catalyzed processes. For instance, copper-catalyzed trifluoromethylation of aryl halides is a known transformation.[15][16] While less common than palladium-catalyzed reactions for C-C and C-N bond formation with benzyl chlorides, exploring copper catalysis could be a viable strategy, particularly for specific transformations like trifluoromethylation or coupling with certain nucleophiles.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Screening Suzuki-Miyaura Coupling
ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)PdCl₂(dppf) (2 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)(dppf)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ (3 equiv.)
Solvent Toluene/H₂O (5:1)Dioxane/H₂O (4:1)THF/H₂O (10:1)[6]
Temperature 80 °C100 °C77 °C[6]
Workflow for Troubleshooting Low Conversion

Troubleshooting_Workflow start Low Conversion Observed catalyst Screen Catalyst & Ligand (e.g., Buchwald Ligands, NHCs) start->catalyst base_solvent Optimize Base & Solvent (e.g., Stronger Base, H₂O co-solvent) catalyst->base_solvent No Improvement success Successful Conversion catalyst->success Improvement Seen temperature Adjust Temperature (Screen 60-110 °C) base_solvent->temperature No Improvement base_solvent->success Improvement Seen temperature->success Improvement Seen reassess Reassess Substrate Stability & Reaction Goal temperature->reassess No Improvement

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances.
  • Palladium-catalyzed cross-coupling of benzyl chlorides with cyclopropanol-derived ketone homoenolates. PubMed.
  • Technical Support Center: Benzyl 2-bromonicotinate Cross-Coupling Reactions. Benchchem.
  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University.
  • The Suzuki Reaction. Chem 115 Myers.
  • Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides. PubMed.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry - Reddit.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit.
  • Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides | Request PDF. ResearchGate.
  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
  • Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. ACS Publications.
  • Sonogashira coupling. Wikipedia.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. ACS Publications.
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
  • Benzylic substitution, benzylation. Organic Chemistry Portal.
  • Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.

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Technical Support Center: Catalyst Screening and Optimization for Reactions Involving 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5-(trifluoromethyl)benzyl chloride. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst screening and optimization for reactions involving this versatile but challenging substrate. Our focus is on providing practical, field-proven insights to help you achieve your synthetic goals efficiently and effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and actionable solutions.

Question 1: My cross-coupling reaction (e.g., Suzuki, Heck) with this compound is showing low to no conversion. What are the likely causes?

Answer:

Low conversion is a frequent hurdle in cross-coupling reactions. Several factors, often interrelated, can contribute to this issue. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

  • Catalyst Deactivation: A primary suspect is the deactivation of the palladium catalyst. The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition into an inactive state.[1][2][3] This can be caused by:

    • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation.[2] Ensure all solvents and reagents are thoroughly degassed, and a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.[1]

    • High Reaction Temperature: Excessive heat can lead to catalyst agglomeration and precipitation.[1] Consider lowering the reaction temperature and performing optimization studies to find the ideal balance between reaction rate and catalyst stability.[1]

    • Incomplete Reduction of Pd(II) Precatalyst: Many common palladium sources, such as Pd(OAc)₂ or (C₆H₅CN)₂PdCl₂, are Pd(II) precatalysts and require in situ reduction to the active Pd(0) species.[1][4] The choice of phosphine ligand can be critical in facilitating this reduction.[1]

  • Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical, especially for challenging substrates like benzyl chlorides.[2]

    • Aryl chlorides, in general, require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step.[2] While this compound is a benzyl chloride, the principles of activating a C-Cl bond are relevant.

  • Issues with the Oxidative Addition Step: The first step in many cross-coupling catalytic cycles is the oxidative addition of the organic halide to the Pd(0) center.[5][6] The reactivity of halides generally follows the trend: I > Br > Cl.[2] Chlorides can be particularly sluggish to react.[7][8]

    • Consider switching to the corresponding bromide or iodide analogue of this compound if your synthetic route allows.

  • Insufficient Catalyst Loading: While lower catalyst loadings are economically and environmentally desirable, for a novel or difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can be a pragmatic step to achieve initial conversion.[2] The loading can be re-optimized once a viable reaction is established.

Question 2: I'm observing significant formation of homocoupled byproducts from my boronic acid/ester in a Suzuki-Miyaura coupling. How can I minimize this?

Answer:

Homocoupling of the organoboron reagent is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.

Potential Causes & Recommended Solutions:

  • Oxygen Contamination: As mentioned previously, rigorous degassing of all reagents and solvents is paramount. Oxygen can promote the homocoupling of boronic acids.

  • Base Selection: The choice and strength of the base can influence the rate of homocoupling versus the desired cross-coupling.[2] Experiment with different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][9] For anhydrous couplings using K₃PO₄, the addition of a small amount of water may be beneficial.[2]

  • Stability of the Boronic Acid: Some boronic acids are prone to protodeboronation under the reaction conditions.[2] Using the corresponding boronic ester, such as a pinacol ester, can enhance stability and reduce side reactions.[4]

Question 3: My reaction is very sensitive to scale-up. What worked on a 1 mmol scale is failing at a 10 mmol scale. What should I investigate?

Answer:

Scale-up challenges often stem from mass and heat transfer limitations, as well as the amplified effect of minor impurities.

Potential Causes & Recommended Solutions:

  • Inefficient Mixing: Ensure that the stirring is vigorous enough to maintain a homogeneous mixture, especially if the reaction involves solids (e.g., base, catalyst).

  • Heat Transfer Issues: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to localized overheating or difficulty in maintaining the target temperature. Use a reliable heating mantle with an internal temperature probe.

  • Purity of Reagents: Impurities that were negligible on a small scale can become significant catalyst poisons at a larger scale.[2] Re-evaluate the purity of your starting materials, especially the this compound and the coupling partner.

II. Frequently Asked Questions (FAQs)

What are the most common types of reactions performed with this compound?

This compound is a valuable building block in organic synthesis, particularly for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety. Common reactions include:

  • Suzuki-Miyaura Coupling: To form C(sp³)-C(sp²) bonds with aryl or vinyl boronic acids/esters.[10][11]

  • Heck Coupling: To couple with alkenes.[8][12]

  • Sonogashira Coupling: For the formation of C(sp³)-C(sp) bonds with terminal alkynes.

  • Nucleophilic Substitution Reactions: With various nucleophiles to introduce different functional groups.

Which palladium catalysts and ligands are a good starting point for screening Suzuki-Miyaura reactions with this substrate?

A good initial screen would involve a combination of palladium precursors and phosphine ligands with varying steric and electronic properties.

Palladium PrecursorLigandRationale
Pd(OAc)₂SPhosA common combination for challenging couplings, SPhos is a bulky, electron-rich ligand.[9]
Pd₂(dba)₃XPhosAnother highly effective biarylphosphine ligand for activating C-Cl bonds.
PdCl₂(dppf)·CH₂Cl₂(dppf)A robust and versatile catalyst system for a range of cross-coupling reactions.[9]
How can I monitor the progress of my reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis of volatile compounds.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and can provide accurate quantitative data.

III. Experimental Protocols

General Protocol for Catalyst Screening in a Suzuki-Miyaura Coupling

This protocol provides a general framework for screening different catalyst systems for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, dppf)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk tubes or similar reaction vessels

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Addition of Reagents: Add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Initiation of the Reaction: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Visualizing Reaction Parameters and Troubleshooting

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Catalyst Visual Inspection: Is there a black precipitate (Palladium Black)? Start->Check_Catalyst Yes_Pd_Black Yes Check_Catalyst->Yes_Pd_Black   No_Pd_Black No Check_Catalyst->No_Pd_Black   Improve_Inertness Improve Inert Atmosphere: - Thoroughly degas solvents/reagents - Ensure positive inert gas pressure Yes_Pd_Black->Improve_Inertness Increase_Loading Increase Catalyst Loading: - e.g., from 1 mol% to 5 mol% No_Pd_Black->Increase_Loading Optimize_Temp Optimize Temperature: - Lower the reaction temperature Improve_Inertness->Optimize_Temp Check_Reduction Verify Pd(II) to Pd(0) Reduction: - Consider a different phosphine ligand Optimize_Temp->Check_Reduction Screen_Ligands Screen Different Ligands: - Bulky, electron-rich phosphines Increase_Loading->Screen_Ligands Check_Reagents Verify Reagent Purity: - Purity of benzyl chloride and coupling partner Screen_Ligands->Check_Reagents

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 LnPd(0) PdII_Aryl LnPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling LnPd(II)(Ar)(R) PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product R-Ar Aryl_Halide R-X (this compound) Organoboron Ar-B(OR)₂ Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. References

  • Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem. Available from:

  • Palladium catalyst issues in cross-coupling reactions - Benchchem. Available from:

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available from:

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available from:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from:

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available from:

  • A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Publishing. Available from:

  • Suzuki Coupling - Organic Chemistry Portal. Available from:

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available from:

  • A Comparative Guide to Catalysts for Suzuki Coupling with Trifluoromethylated Benzyl Bromides - Benchchem. Available from:

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC. Available from:

  • A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing). Available from: [Link]

  • A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - Semantic Scholar. Available from:

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available from:

  • Heck Coupling | NROChemistry. Available from:

  • Heck Reaction - Organic Chemistry Portal. Available from:

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from:

  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - NIH. Available from:

  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea | Request PDF - ResearchGate. Available from:

  • Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed. Available from:

Sources

Addressing solubility issues in reactions using 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 2-Methyl-5-(trifluoromethyl)benzyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis, with a specific focus on addressing solubility issues.

Understanding the Challenge: The Duality of this compound

This compound (CAS No. 225656-63-3) is a valuable building block in organic synthesis, particularly for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into target molecules.[1][2] Its structure, however, presents a classic solubility dilemma. The aromatic ring and methyl group confer nonpolar characteristics, while the highly electronegative trifluoromethyl (-CF3) group and the reactive chloromethyl (-CH2Cl) group introduce significant polarity. This duality can lead to poor solubility in a single, ideal solvent, causing reactions to be slow, incomplete, or heterogeneous.

This guide provides a systematic approach to diagnosing and solving these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for reactions with this compound?

A1: There is no single "best" solvent; the choice is highly dependent on the reaction type and the properties of your other reagents. A good starting point is to screen polar aprotic solvents. These solvents possess a moderate to high dielectric constant, which helps to dissolve polar species, but they do not have acidic protons that can solvate and deactivate nucleophiles.[3][4][5]

Consider solvents like:

  • Acetone: A versatile and relatively inexpensive option.

  • Acetonitrile (ACN): Often a good choice for nucleophilic substitutions.

  • N,N-Dimethylformamide (DMF): A powerful solvent with a high boiling point, useful for reactions requiring elevated temperatures.[3][4]

  • Dimethyl sulfoxide (DMSO): Another high-boiling, highly polar aprotic solvent.[3][4]

  • Tetrahydrofuran (THF): A less polar option, but often effective, especially when paired with a co-solvent.

Q2: My reaction involves a salt (e.g., sodium cyanide, potassium carbonate). Why won't it dissolve in my organic solvent along with the benzyl chloride?

A2: This is a classic heterogeneous reaction problem. Ionic salts are typically insoluble in common organic solvents like THF or toluene.[3][4] The organic benzyl chloride derivative and the inorganic salt exist in separate phases, leading to a near-zero reaction rate. This scenario is a prime candidate for the techniques described in the troubleshooting guide below, such as using a co-solvent system or implementing phase-transfer catalysis.[6]

Q3: Can I use a polar protic solvent like ethanol or water?

A3: It is generally not recommended for nucleophilic substitution reactions (SN2), which are common for benzyl chlorides.[7][8] Polar protic solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that sterically hinders the nucleophile and reduces its reactivity.[5][9] Furthermore, this compound can slowly hydrolyze in the presence of water to form the corresponding benzyl alcohol, which is an unwanted side reaction.[8] However, for SN1-type reactions, which proceed through a carbocation intermediate, polar protic solvents can be beneficial as they stabilize this intermediate.[3][5][10]

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, solubility increases with temperature.[11] If you observe that this compound is not fully dissolving at room temperature, gently heating the reaction mixture may be sufficient to achieve a homogeneous solution. However, be mindful of the reaction's thermal stability and the solvent's boiling point. Forcing solubility with high heat can sometimes lead to degradation or unwanted side products.

Troubleshooting Guide: From Heterogeneous to Homogeneous

Use this section when you are actively facing a solubility-related problem in your experiment.

Problem Matrix: Symptoms and Solutions
Symptom Observed Probable Cause Recommended Solutions (In Order of Complexity)
Incomplete Dissolution: The solid benzyl chloride reagent is visible in the flask even after stirring.Mismatch between solute and solvent polarity. Low intrinsic solubility at the current temperature.1. Increase Temperature: Gently heat the mixture. 2. Solvent Screening: Test solubility in a range of polar aprotic solvents. 3. Use a Co-solvent: Introduce a second, miscible solvent to modify the overall polarity.[12]
Biphasic System: Two immiscible liquid layers are present (e.g., an aqueous layer with a dissolved nucleophile and an organic layer with the benzyl chloride).Reactants have vastly different polarity and are dissolved in immiscible solvents.1. Phase-Transfer Catalysis (PTC): Introduce a PTC to shuttle the nucleophile into the organic phase.[6][13][14] 2. Find a Mutual Solvent: Identify a single solvent (like DMSO or DMF) where both reactants have some solubility.
Slow or Stalled Reaction: All reagents appear to dissolve, but the reaction does not proceed to completion.The dissolved concentration is too low for an efficient reaction rate. The nucleophile may be poorly solvated or deactivated.1. Increase Concentration: Carefully remove some solvent in vacuo if possible. 2. Switch to a Better Solvent: A different polar aprotic solvent may improve the reaction rate.[3][4] 3. Consider PTC: Even in a single phase, a PTC can sometimes enhance the reactivity of an anionic nucleophile.
Precipitation Mid-Reaction: The reaction starts homogeneous, but a solid crashes out as the reaction proceeds.The product of the reaction is insoluble in the chosen solvent.1. Add a Co-solvent: Introduce a solvent that is known to dissolve the product. 2. Increase Temperature: This may keep the product in solution until the reaction is complete. 3. Solvent Re-evaluation: Choose a different solvent system for future runs based on the product's properties.
Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues.

G Start Reaction Start: Is the benzyl chloride fully dissolved? Check_Other Are all other reagents/catalysts dissolved? Start->Check_Other Yes Heat Action: Gently increase temperature. Does it dissolve? Start->Heat No Proceed Proceed with reaction. Monitor for precipitation. Check_Other->Proceed Yes PTC Is one reactant in an aqueous phase and the other in an organic phase? Check_Other->PTC No Heat->Check_Other Yes CoSolvent Action: Add a co-solvent (e.g., THF, Dioxane). Does it dissolve? Heat->CoSolvent No CoSolvent->Check_Other Yes NewSolvent STOP & RE-EVALUATE: Screen for a new primary solvent (e.g., DMF, DMSO). CoSolvent->NewSolvent No PTC->CoSolvent No, but second reagent is insoluble solid UsePTC Action: Introduce a Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336). PTC->UsePTC Yes UsePTC->Proceed

Caption: Decision tree for troubleshooting solubility.

Experimental Protocols: Advanced Solubility Enhancement

Protocol 1: Co-Solvent System for Nucleophilic Substitution

This protocol is applicable when a single solvent fails to dissolve both the benzyl chloride and a solid nucleophilic salt.

  • Vessel Preparation: To a dry, inert-atmosphere reaction flask, add the nucleophilic salt (e.g., 1.2 equivalents of Sodium Phenoxide) and a magnetic stir bar.

  • Primary Solvent Addition: Add a volume of a strong, polar aprotic solvent sufficient to dissolve the salt (e.g., DMF, 3 mL per mmol of salt). Stir until the salt is fully dissolved.

  • Co-Solvent and Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a less polar, miscible co-solvent (e.g., THF, 2 mL per mmol of benzyl chloride).

  • Reaction Initiation: Slowly add the benzyl chloride/THF solution to the stirring DMF/salt solution via syringe or dropping funnel. The use of THF as a co-solvent helps to moderate the polarity of the overall system, ensuring the benzyl chloride remains soluble.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until completion.

  • Work-up: Upon completion, cool the reaction, quench with water, and perform a liquid-liquid extraction.[15] The choice of extraction solvent (e.g., ethyl acetate, DCM) will depend on the product's polarity.

Protocol 2: Phase-Transfer Catalysis (PTC)

This method is ideal for reactions between the organic-soluble benzyl chloride and a water-soluble nucleophile. Benzyl chlorides are excellent substrates for PTC reactions.[7]

  • Phase Preparation: In a reaction flask, dissolve the nucleophile (e.g., 1.5 equivalents of Potassium Cyanide) in water or a saturated aqueous solution of potassium carbonate.

  • Organic Phase Addition: Add a non-polar organic solvent (e.g., Toluene or Dichloromethane) to the flask, followed by the this compound (1.0 equivalent). This will form a biphasic mixture.

  • Catalyst Introduction: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst. Common choices for benzyl chlorides include quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride (BTMAC).[13][16]

  • Reaction Execution: Stir the biphasic mixture vigorously. High-speed mechanical stirring is often more effective than magnetic stirring to maximize the interfacial surface area where the reaction occurs. Heat as necessary.

  • Mechanism Insight: The PTC (Q+X-) exchanges its counter-ion (X-) for the nucleophile (e.g., CN-) in the aqueous phase. The newly formed lipophilic ion pair (Q+CN-) travels into the organic phase, where the poorly solvated "naked" nucleophile reacts rapidly with the benzyl chloride.[13][14]

  • Work-up: After the reaction is complete, stop stirring and allow the layers to separate. Drain the aqueous layer and wash the organic layer with water and/or brine before proceeding with drying and solvent evaporation.[15]

References

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025). ACS GCI.
  • SN1 vs SN2. (2021). Chemistry LibreTexts.
  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc.
  • SN1 vs SN2. (n.d.). KPU Pressbooks.
  • Mastering Phase Transfer Catalysis with Benzyltrimethylammonium Chloride. (n.d.). Glentham Life Sciences.
  • A new mechanistic model for liquid–liquid phase transfer catalysis: Reaction of benzyl chloride with aqueous ammonium sulfide. (2009). ResearchGate.
  • Choice of solvent for SN1 and SN2 reactions (HL). (2017). YouTube.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). Benchchem.
  • Toward overcoming solubility issues in organic chemistry. (2021). Asia Research News.
  • Benzyl Trimethyl Ammonium Chloride. (n.d.). PTC Organics, Inc.
  • 2-Methyl-5-(trifluoromethyl)benzoyl chloride. (n.d.). Sigma-Aldrich.
  • Reaction Work-Ups. (2021). Chemistry LibreTexts.
  • Kinetics of reactions of benzyl chloride/p-chlorobenzyl chloride with sodium sulfide: phase-transfer catalysis and the role of the Omega phase. (n.d.). ACS Publications.
  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Pharma ACME.
  • 2,4,5-Trifluorobenzyl Chloride. (n.d.). PubChem.
  • This compound. (n.d.). Apollo Scientific.
  • 2-(Trifluoromethyl)benzyl chloride. (2025). ChemicalBook.
  • 2-(Trifluoromethyl)benzal Chloride. (n.d.). TCI Deutschland GmbH.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
  • 2-(Trifluoromethyl)benzyl chloride. (n.d.). Chem-Impex.
  • Benzyl chloride. (n.d.). Wikipedia.
  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. (n.d.). African Rock Art.
  • This compound CAS. (n.d.). ChemicalBook.
  • 2-Fluoro-5-(trifluoromethyl)benzyl chloride. (n.d.). Santa Cruz Biotechnology.
  • 3-(Trifluoromethyl)benzyl chloride. (n.d.). Sigma-Aldrich.

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Technical Support Center: Managing Exothermic Reactions with 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis involving 2-Methyl-5-(trifluoromethyl)benzyl chloride. Its purpose is to provide in-depth technical guidance, troubleshooting protocols, and critical safety information to manage the significant exothermic risks associated with this reactive intermediate.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Hazards

This section addresses fundamental questions regarding the reactivity and thermal instability of this compound. Understanding these principles is the first step toward safe large-scale implementation.

???+ question "Q1: Why is this compound highly reactive and prone to exothermic reactions?"

???+ question "Q2: What are the primary thermal hazards to be aware of when handling this compound on a large scale?"

???+ question "Q3: Which common large-scale reactions involving this compound are most likely to generate a dangerous exotherm?"

Section 2: Troubleshooting Guides for Thermal Management

This section provides actionable, question-based troubleshooting for proactive and reactive thermal control during scale-up and execution.

Guide 1: Proactive Thermal Hazard Assessment

???+ danger "Q: My 100 mL trial was easily controlled with an ice bath. Can I just use a larger reactor with a standard cooling jacket for a 50 L scale-up?"

ParameterDescriptionWhy It's Critical for Scale-Up
Heat of Reaction (ΔHᵣ) The total amount of energy released per mole of limiting reagent.Determines the total heat load the reactor's cooling system must handle over the course of the addition.
Heat Capacity (Cₚ) The amount of heat required to raise the temperature of the reaction mass by 1°C.Used to calculate the adiabatic temperature rise.
Adiabatic Temperature Rise (ΔTₐd) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass with no cooling. Calculated as ΔTₐd = |ΔHᵣ| / Cₚ.This is the single most important indicator of thermal risk. A high ΔTₐd (>50-100°C) signals a high-potential-severity reaction that requires careful control.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mass would reach under a specific failure scenario (e.g., cooling failure), considering the accumulated, unreacted reagent.The MTSR must be well below the boiling point of the solvent and the decomposition temperature of any materials in the reactor to prevent secondary runaway reactions.
Guide 2: Real-Time Exotherm Control

???+ warning "Q: I've started the slow addition of this compound for a Grignard reaction, but the temperature isn't rising and there are no visible signs of reaction. What should I do?"

???+ check "Q: How does my choice of solvent and reagent concentration impact thermal safety?"

Section 3: Experimental Protocols & Workflows

The following protocols are generalized frameworks. You must adapt all parameters based on your own calorimetric data and risk assessment.

Protocol 1: Controlled Large-Scale Grignard Reagent Formation

This protocol outlines a semi-batch approach to mitigate the risks of induction periods and runaways.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and purged with an inert atmosphere (Nitrogen or Argon). Charge the reactor with magnesium turnings and the primary reaction solvent (e.g., THF).

  • Initiation: Add a very small percentage (~1-2%) of the total this compound charge to the reactor. Heat gently to the target initiation temperature (e.g., 35-40°C).

  • Confirmation of Initiation: Monitor the reactor temperature closely. A sustained exotherm of 2-5°C above the jacket temperature confirms that the reaction has successfully initiated.[1] If no exotherm is observed, refer to the troubleshooting guide above. DO NOT PROCEED until initiation is confirmed.

  • Controlled Addition (Dosing): Once initiation is confirmed, begin the slow, subsurface addition of the remaining benzyl chloride solution at a rate that maintains the internal temperature within a narrow, pre-defined range (e.g., 40-45°C). The addition rate is dictated by the cooling capacity of your reactor.

  • Monitoring: Continuously monitor the internal temperature, jacket temperature, and the temperature difference (ΔT) between them. A stable ΔT indicates the reaction is proceeding smoothly.

  • Digestion: After the addition is complete, allow the reaction to stir at the set temperature for a pre-determined "digestion" period to ensure full conversion.

  • Cooling & Transfer: Cool the reaction mixture to a safe temperature before transferring for the next step.

Diagram 1: Workflow for Safe Reaction Scale-Up

This diagram illustrates the critical decision points and workflows from laboratory development to large-scale production.

Safe_Scale_Up_Workflow cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Pilot & Production lab_dev Small-Scale Synthesis (1-100g) calorimetry Reaction Calorimetry (DSC, RC1) lab_dev->calorimetry data_analysis Data Analysis: ΔHᵣ, ΔTₐd, MTSR calorimetry->data_analysis risk_assessment Thermal Risk Assessment data_analysis->risk_assessment Input Critical Data go_no_go Go / No-Go Decision risk_assessment->go_no_go go_no_go->lab_dev Redesign Process pilot_scale Pilot Scale Run (1-10kg) go_no_go->pilot_scale Proceed if Safe process_validation Process Validation pilot_scale->process_validation large_scale Large-Scale Production (>10kg) process_validation->large_scale Emergency_Response cluster_emergency EMERGENCY ACTION temp_excursion Temperature Exceeds Safe Upper Limit? stop_addition 1. STOP All Reagent Feeds IMMEDIATELY temp_excursion->stop_addition Yes max_cooling 2. Apply Maximum Cooling to Reactor Jacket stop_addition->max_cooling is_controlled Is Temperature Decreasing? max_cooling->is_controlled monitor Continue to Monitor Until Stable is_controlled->monitor Yes prepare_quench 3. Prepare Emergency Quench System is_controlled->prepare_quench No alert_team 4. ALERT Supervisor and Emergency Response Team prepare_quench->alert_team evacuate 5. Evacuate Area if Temperature Continues to Rise or Pressure Builds alert_team->evacuate

Caption: A decision tree for immediate operator actions during a thermal runaway event.

References

  • GOV.UK. (2025). Benzyl chloride - Incident management. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). BENZYL CHLORIDE. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzyl chloride. [Link]

  • PubChem. (n.d.). 2,4,5-Trifluorobenzyl Chloride. [Link]

  • Sciencemadness Discussion Board. (2010). Interesting benzyl chloride synth I discovered. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. [Link]

  • National Institutes of Health (NIH). (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]

  • Google Patents. (n.d.). DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide.
  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Link]

  • NIST Digital Archives. (1970). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K. [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • National Institutes of Health (NIH). (1970). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene. [Link]

  • Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. [Link]

  • MDPI. (2024). Modeling Thermal Runaway Mechanisms and Pressure Dynamics in Prismatic Lithium-Ion Batteries. [Link]

  • African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. [Link]

  • ResearchGate. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. [Link]

  • ResearchGate. (2025). Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. [Link]

  • National Institutes of Health (NIH). (n.d.). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-5-(trifluoromethyl)benzyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Benzyl Chlorides in Synthesis

Substituted benzyl chlorides are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry. Their utility stems from the benzylic carbon's susceptibility to nucleophilic attack, enabling the facile introduction of a benzyl moiety into a wide range of molecules. The reactivity of the benzylic C-Cl bond is delicately modulated by the nature and position of substituents on the aromatic ring. Understanding these substituent effects is paramount for reaction design, optimization, and the strategic synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 2-Methyl-5-(trifluoromethyl)benzyl chloride against other substituted benzyl chlorides, supported by experimental data and mechanistic insights.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of benzyl chlorides in nucleophilic substitution reactions is primarily governed by the stability of the transition state, which is influenced by a combination of electronic and steric effects imparted by the ring substituents. These reactions can proceed through two primary mechanisms: a unimolecular, stepwise process (SN1) involving a carbocation intermediate, or a bimolecular, concerted process (SN2).[1]

Electronic Effects:

  • Electron-donating groups (EDGs) , such as methyl (-CH₃), stabilize the developing positive charge on the benzylic carbon in the transition state of both SN1 and SN2 reactions, thereby accelerating the rate of substitution.[2] This stabilization is particularly pronounced in the SN1 pathway, where a full carbocation intermediate is formed.

  • Electron-withdrawing groups (EWGs) , such as the trifluoromethyl (-CF₃) group, destabilize the carbocation intermediate by inductively pulling electron density away from the benzylic carbon.[3] This significantly retards the reaction rate, especially in SN1 reactions. The trifluoromethyl group is one of the most powerful electron-withdrawing groups.[3]

Steric Effects:

  • Substituents in the ortho position can sterically hinder the approach of the nucleophile to the benzylic carbon in an SN2 reaction, slowing the reaction rate.[4] In the case of an SN1 reaction, ortho substituents can also influence the planarity and stability of the benzyl carbocation.

Comparative Reactivity Analysis

To quantitatively assess the reactivity of this compound, we can analyze the effects of its substituents in the context of data from the solvolysis of other substituted benzyl chlorides. The solvolysis of a large number of ring-substituted benzyl chlorides in 20% acetonitrile in water has been studied, providing a valuable dataset for comparison.[5]

The Hammett equation , log(k/k₀) = ρσ, provides a framework for quantifying the electronic effects of substituents on reaction rates.[6] Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which is a measure of the electronic effect of the substituent.[6]

Analysis of Substituent Effects:

  • 2-Methyl Group: The methyl group is an electron-donating group. In the ortho position, it will have both a rate-enhancing electronic effect and a potential rate-retarding steric effect in SN2 reactions.

  • 5-(Trifluoromethyl) Group: The trifluoromethyl group is a strong electron-withdrawing group. Located at the meta position relative to the chloromethyl group, its primary influence will be a strong deactivating inductive effect.

Predicted Reactivity of this compound:

Based on the principles outlined above, we can predict the reactivity of this compound relative to other substituted benzyl chlorides. The strong electron-withdrawing effect of the trifluoromethyl group at the meta-position is expected to dominate, leading to a significant decrease in reactivity compared to unsubstituted benzyl chloride. The electron-donating effect of the 2-methyl group will counteract this deactivation to some extent, but the overall effect is anticipated to be a net decrease in reactivity. The ortho-methyl group may also introduce some steric hindrance, potentially further slowing the reaction, particularly if the mechanism has significant SN2 character.

The table below presents a comparative summary of the predicted reactivity alongside experimental solvolysis rate constants for relevant substituted benzyl chlorides.

Benzyl Chloride DerivativeSubstituent EffectsPredicted Relative Reactivity vs. Benzyl ChlorideExperimental Relative Solvolysis Rate (k/k₀) in 20% aq. MeCN[5]
This compound 2-Me (EDG, steric), 5-CF₃ (strong EWG)Significantly Slower Not available, predicted to be < 0.1
Unsubstituted benzyl chlorideReference1.01.0
4-Methylbenzyl chloride4-Me (strong EDG)Faster35.5
2-Methylbenzyl chloride2-Me (EDG, steric)Slightly Faster/Similar1.8
4-(Trifluoromethyl)benzyl chloride4-CF₃ (strong EWG)Much Slower0.045
3-(Trifluoromethyl)benzyl chloride3-CF₃ (strong EWG)Much Slower0.055

Note: The experimental relative rates are calculated from the first-order rate constants for solvolysis in 20% acetonitrile in water at 25°C, as reported by Richard et al.[5]

Mechanistic Considerations

The mechanism of nucleophilic substitution for benzyl chlorides can shift between SN1 and SN2 depending on the substituents, the nucleophile, and the solvent.[7]

  • For this compound , the strong deactivating effect of the trifluoromethyl group would significantly destabilize a benzyl carbocation, making a pure SN1 mechanism highly unfavorable. The reaction is therefore more likely to proceed through an SN2 or a borderline SN1-SN2 mechanism.

The following diagram illustrates the mechanistic pathways and the influence of substituents.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_start R-CH₂-Cl SN1_TS1 Transition State 1 (C-Cl bond breaking) SN1_start->SN1_TS1 Slow SN1_intermediate R-CH₂⁺ (Carbocation) SN1_TS1->SN1_intermediate SN1_TS2 Transition State 2 (Nucleophile attack) SN1_intermediate->SN1_TS2 Fast SN1_product R-CH₂-Nu SN1_TS2->SN1_product EDG EDG (e.g., -CH₃) stabilizes carbocation (favors SN1) EDG->SN1_intermediate EWG EWG (e.g., -CF₃) destabilizes carbocation (disfavors SN1) EWG->SN1_intermediate SN2_start R-CH₂-Cl + Nu⁻ SN2_TS Transition State [Nu---CH₂(R)---Cl]⁻ SN2_start->SN2_TS SN2_product R-CH₂-Nu + Cl⁻ SN2_TS->SN2_product Steric Ortho-substituent (e.g., 2-Methyl) can hinder Nu⁻ attack Steric->SN2_TS

Figure 1: Mechanistic pathways for nucleophilic substitution of benzyl chlorides.

Experimental Protocol: Determining Solvolysis Rate Constants

To experimentally validate the predicted reactivity, a kinetic study of the solvolysis reaction can be performed. The following protocol outlines a conductometric method for determining the pseudo-first-order rate constant for the solvolysis of a substituted benzyl chloride in an aqueous organic solvent.[8][9]

Objective: To determine and compare the solvolysis rate constants of this compound and other substituted benzyl chlorides.

Materials:

  • This compound and other benzyl chloride derivatives of interest

  • High-purity acetone and deionized water

  • Conductivity meter with a thermostatted cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Microsyringe

Procedure:

  • Solvent Preparation: Prepare an 80:20 (v/v) acetone-water solvent mixture in a volumetric flask.

  • Instrument Setup and Calibration:

    • Set up the conductivity meter and allow it to warm up.

    • Calibrate the conductivity probe using standard KCl solutions at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Setup:

    • Place a known volume (e.g., 25.0 mL) of the 80:20 acetone-water solvent into the thermostatted conductivity cell.

    • Allow the solvent to equilibrate to the set temperature while stirring gently.

  • Initiation of the Reaction:

    • Prepare a dilute stock solution of the benzyl chloride derivative in dry acetone.

    • Rapidly inject a small, precise volume of the benzyl chloride stock solution into the solvent in the conductivity cell to achieve the desired initial concentration (e.g., 10⁻⁴ M).

    • Immediately start recording the conductivity of the solution at regular time intervals.

  • Data Acquisition:

    • Continue to record the conductivity until the reaction is complete, as indicated by a stable final conductivity reading (G∞). The hydrolysis of the benzyl chloride produces HCl, which increases the conductivity of the solution.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t.

    • The slope of the resulting linear plot is equal to -k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 80:20 acetone-water solvent C Thermostat conductivity cell to 25.0 °C A->C B Calibrate conductivity meter with KCl standards B->C D Equilibrate solvent in cell C->D E Inject benzyl chloride stock solution D->E F Start data acquisition (Conductivity vs. Time) E->F G Record until conductivity is stable (G∞) F->G H Plot ln(G∞ - Gt) vs. time G->H I Determine rate constant (k) from slope (-k) H->I

Sources

A Senior Application Scientist's Guide to Validating Novel Derivatives of 2-Methyl-5-(trifluoromethyl)benzyl chloride by ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Validation in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities is the cornerstone of innovation. Compounds built upon scaffolds like 2-Methyl-5-(trifluoromethyl)benzyl chloride are of particular interest; the trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making it a privileged moiety in medicinal chemistry.[1] However, the synthesis of a new molecule is only the beginning. Unambiguous structural validation is a non-negotiable prerequisite for advancing any compound to further screening and development. A failure to confirm a molecular structure can lead to the misinterpretation of biological data, wasted resources, and significant delays.

Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for the structural elucidation of small organic molecules in solution. It provides a detailed atomic-level map of the proton framework, revealing not only the presence of specific functional groups but also their precise connectivity and spatial relationships.

This guide provides a comprehensive, field-proven methodology for validating the structure of a novel derivative synthesized from this compound. We will move beyond a simple recitation of steps to explain the underlying principles, compare the spectral data of the starting material against a representative product, and provide self-validating experimental protocols. For this guide, we will examine the nucleophilic substitution reaction of this compound with sodium methoxide to form 1-(methoxymethyl)-2-methyl-5-(trifluoromethyl)benzene , a common and illustrative transformation.

Pillar 1: Theoretical Grounding - Understanding the ¹H NMR Landscape

Before stepping into the lab, it is crucial to understand the expected ¹H NMR spectrum of the starting material. The substitution pattern on the aromatic ring and the nature of the substituents create a unique magnetic environment for each proton, resulting in a distinct spectral fingerprint.

Key Structural Features of this compound:

  • Aromatic Ring: A 1,2,5-trisubstituted benzene ring. The three aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns based on their coupling with each other.

  • Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. Its presence will strongly deshield (shift downfield) adjacent protons on the aromatic ring.[2]

  • Methyl Group (-CH₃): This is a weakly electron-donating group, which will slightly shield (shift upfield) nearby protons.

  • Benzylic Methylene Group (-CH₂Cl): The protons of this group are attached to a carbon adjacent to both the aromatic ring and an electronegative chlorine atom, causing them to be significantly deshielded and appear downfield. The typical chemical shift for benzylic chloride protons is around 4.5 ppm.[3]

The interplay of these electronic effects dictates the chemical shifts of the aromatic protons, providing a baseline for identifying structural changes upon derivatization.

Pillar 2: Experimental Protocol - A Self-Validating Workflow

A trustworthy result is born from a robust protocol. The following sections detail the synthesis and NMR analysis with an emphasis on the causality behind each step.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation synthesis Step 1: Synthesis of Derivative (e.g., Etherification) workup Step 2: Aqueous Workup (Quench & Extraction) synthesis->workup purify Step 3: Purification (Flash Chromatography) workup->purify sample_prep Step 4: NMR Sample Preparation (Dissolution & Filtration) purify->sample_prep Pure Compound acquisition Step 5: Data Acquisition (¹H NMR Spectrometer) sample_prep->acquisition processing Step 6: Spectral Processing (Fourier Transform, Phasing) acquisition->processing analysis Step 7: Data Analysis (Assign Peaks, Compare Spectra) processing->analysis Processed Spectrum conclusion Step 8: Final Structure Confirmation analysis->conclusion

Caption: Overall workflow from synthesis to final structure validation.

Part A: Synthesis of 1-(methoxymethyl)-2-methyl-5-(trifluoromethyl)benzene
  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (20 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small portions to generate sodium methoxide in situ. Causality: Using anhydrous solvent and an inert atmosphere is critical to prevent quenching the highly reactive sodium methoxide.

  • Reaction: Once all the sodium has reacted and the solution has cooled to room temperature, add this compound (2.10 g, 10 mmol) dropwise via syringe.

  • Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Workup: Carefully quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative. Causality: Purification is essential to remove unreacted starting materials or byproducts that would complicate the NMR spectrum.

Part B: ¹H NMR Sample Preparation Protocol

An optimal NMR sample is the foundation of a high-quality spectrum. Poor sample preparation can obscure important data.[4]

  • Quantity: Accurately weigh 5-15 mg of the purified derivative directly into a clean, dry vial.[5] Causality: This amount provides an excellent signal-to-noise ratio for a typical small molecule in a modern spectrometer without causing issues from excessive concentration.[6]

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).[5][7] Causality: CDCl₃ is a common solvent that dissolves many organic compounds. The deuterium (²H) is not observed in the ¹H spectrum, providing a clear window for analysis. TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality 5 mm NMR tube.[8] Causality: This step removes any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and broaden spectral lines.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Pillar 3: Data Interpretation - A Comparative Analysis

The core of the validation lies in comparing the ¹H NMR spectrum of the product to that of the starting material. The expected structural modification—the substitution of -Cl with -OCH₃—should lead to predictable and observable changes in the spectrum.

Visualizing the Key Structural Changes

G cluster_SM Starting Material cluster_P Product Derivative SM_struct P_struct SM_struct->P_struct NaOCH₃ CH₃OH H_a Ha H_a->SM_struct H_b Hb H_b->SM_struct H_c Hc H_c->P_struct H_d Hd H_d->P_struct

Caption: Key proton environments in the starting material and product.

Comparative Data Table

The table below summarizes the expected ¹H NMR data for the starting material and the final product. This direct comparison is the ultimate validation tool.

Proton Assignment Starting Material: this compound Product: 1-(methoxymethyl)-2-methyl-5-(trifluoromethyl)benzene Rationale for Change
Aromatic Protons (Ar-H) δ ≈ 7.3 - 7.6 ppm (Multiplet, 3H)δ ≈ 7.2 - 7.5 ppm (Multiplet, 3H)Minor shift due to change in the electronic nature of the benzylic substituent. The overall pattern should remain similar.
Benzylic Protons (Ar-CH₂-) δ ≈ 4.6 ppm (Singlet, 2H) δ ≈ 4.5 ppm (Singlet, 2H) The -OCH₃ group is slightly less electron-withdrawing than -Cl, causing a small upfield shift of these protons. This is a key diagnostic signal.
Ring Methyl Protons (Ar-CH₃) δ ≈ 2.4 ppm (Singlet, 3H)δ ≈ 2.4 ppm (Singlet, 3H)This signal should remain largely unchanged as it is distant from the reaction site.
Methoxy Protons (-OCH₃) N/Aδ ≈ 3.4 ppm (Singlet, 3H) The appearance of this new singlet , integrating to 3 protons, is the most definitive evidence of successful ether formation.[9]
Interpreting the Results for Structural Confirmation
  • Disappearance of the Starting Material Signal: The singlet at ~4.6 ppm corresponding to the benzylic chloride protons (-CH₂Cl) must be absent in the product spectrum.

  • Appearance of New Signals: Two new signals must appear: a singlet around 4.5 ppm for the new benzylic ether protons (Ar-CH₂-O) and, most critically, a singlet around 3.4 ppm for the methoxy protons (-OCH₃).

  • Correct Integration: The relative integrals of the peaks in the product spectrum must match the number of protons. The ratio of the aromatic protons to the benzylic protons to the ring methyl protons to the new methoxy protons should be 3:2:3:3.

  • Consistency of Unchanged Signals: The chemical shift and multiplicity of the aromatic protons and the ring methyl protons should remain consistent, confirming that the core scaffold of the molecule is intact.

Conclusion

The structural validation of novel chemical entities by ¹H NMR is a systematic process grounded in a firm understanding of chemical principles and executed with meticulous experimental technique. By predicting the spectral changes that accompany a chemical transformation and then comparing this prediction to the empirical data, researchers can achieve an exceptionally high degree of confidence in their results. The disappearance of the starting benzylic chloride signal and the concurrent appearance of the characteristic benzylic ether and methoxy signals provide unambiguous proof of the formation of 1-(methoxymethyl)-2-methyl-5-(trifluoromethyl)benzene. This self-validating comparison not only confirms the identity of the target molecule but also upholds the scientific integrity required for progression in any research and development pipeline.

References

  • The Effect of Fluorine in 1H NMR. Reddit. Available from: [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. 2-Methyl-5-(trifluoromethyl)benzyl chloride is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its reactive nature, however, makes it susceptible to degradation and the presence of impurities that can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for assessing its purity are crucial.

This guide provides an in-depth comparison of two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my aim is to go beyond mere protocols and delve into the causality behind experimental choices, offering insights that are both scientifically sound and practically applicable for researchers, scientists, and drug development professionals. We will explore detailed experimental methodologies, compare their performance based on key analytical parameters, and provide the rationale to help you select the most appropriate technique for your specific needs.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and ability to separate a wide range of compounds. For a moderately polar and UV-active molecule like this compound, a reversed-phase HPLC method with UV detection is a logical and effective choice.

The Principle of Separation

In reversed-phase HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase. This principle is particularly effective for separating this compound from its more polar hydrolysis product, 2-Methyl-5-(trifluoromethyl)benzoic acid.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve the sample in acetonitrile and make up to the mark. This will be your stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.05 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Parameters:

ParameterSettingRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for aromatic compounds. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: Water, B: AcetonitrileA gradient elution is often preferred to resolve both early and late eluting impurities. A typical gradient might start at 60% B, increasing to 95% B over 15 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Injection Volume 10 µLA typical injection volume to ensure sharp peaks without overloading the column.
Detector UV at 220 nmAromatic compounds like benzyl chloride derivatives exhibit strong absorbance in the lower UV range.[1]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by comparing its retention time with that of a reference standard. A Diode Array Detector can provide additional confidence by comparing the UV spectrum of the peak with that of the standard. Potential impurities, such as 2-Methyl-5-(trifluoromethyl)benzoic acid, would be expected to elute earlier than the main peak due to their higher polarity.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: A streamlined workflow for the purity assessment of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Definitive Identification

GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

The Principle of Separation and Detection

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium or hydrogen) pushes the vaporized sample through the column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. More volatile compounds with weaker interactions travel through the column faster. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio. This fragmentation pattern acts as a "fingerprint," allowing for definitive identification.

A key consideration for reactive compounds like benzyl chlorides is their thermal stability. Direct injection into a hot GC inlet can sometimes cause degradation. While many benzyl chlorides can be analyzed directly[2][3], derivatization to a more stable compound, such as an amide, can be a robust alternative if degradation is observed.[4]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and an electron ionization (EI) source.

  • A low-to-mid polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium or hydrogen as the carrier gas.

  • GC vials with septa.

  • Anhydrous solvent (e.g., dichloromethane).

Sample Preparation:

  • Prepare a stock solution of the this compound sample in dichloromethane at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of about 10 µg/mL.

  • Transfer the final solution to a GC vial for analysis.

GC-MS Parameters:

ParameterSettingRationale
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane column is a versatile, low-polarity stationary phase suitable for a wide range of semi-volatile organic compounds.[2]
Carrier Gas Helium at 1.2 mL/min (constant flow)Helium is an inert and efficient carrier gas for GC-MS applications.
Injection Mode Split (e.g., 50:1 ratio), 1 µL injection volumeA split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Inlet Temp. 250 °CA temperature high enough to ensure rapid vaporization of the analyte without causing thermal degradation.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)A temperature program is essential to separate volatile impurities from the main analyte and any less volatile byproducts.
MS Source Temp. 230 °CStandard source temperature for EI.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.
Mass Range m/z 40-450A wide enough range to capture the molecular ion and key fragments of the analyte and potential impurities.
Data Analysis and Interpretation

The total ion chromatogram (TIC) is used to view the separated peaks. The peak for this compound is identified by its retention time and, more importantly, by matching its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Purity can be assessed by the area percentage of the main peak in the TIC. The high sensitivity of MS also allows for the identification of trace-level impurities that might be missed by UV detection in HPLC.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Dichloromethane dilute Dilute to working concentration dissolve->dilute transfer Transfer to GC vial dilute->transfer inject Inject into GC transfer->inject separate Separation on DB-5MS Column inject->separate ionize EI Ionization separate->ionize detect Mass Detection (m/z 40-450) ionize->detect tic Generate TIC detect->tic spectrum Extract Mass Spectrum tic->spectrum quantify Quantify by Peak Area tic->quantify identify Identify by Spectrum/Library spectrum->identify

Caption: A comprehensive workflow for the purity assessment of this compound by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

Choosing between HPLC and GC-MS depends on the specific goals of the analysis. The following table and discussion highlight the key differences and strengths of each technique for the purity assessment of this compound.

FeatureHPLC-UVGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and boiling point.
Selectivity Excellent for resolving polar and non-polar impurities, especially isomers and hydrolysis products.Excellent for resolving volatile impurities and providing structural confirmation via mass spectra.
Sensitivity Good, with LOD/LOQ typically in the ppm range.[1]Excellent, often capable of sub-ppm detection, especially in SIM mode.[2][3]
Identification Based on retention time and UV spectrum comparison with a standard.Definitive identification based on mass spectral fragmentation patterns and library matching.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Moderate to high, with modern systems having run times of 10-20 minutes.
Key Impurities Detected Hydrolysis products (e.g., benzoic acid), starting materials, non-volatile byproducts.[5][6][7]Volatile starting materials, residual solvents, thermally stable byproducts.[8]
Instrumentation Cost Lower to moderate.Higher.
Ease of Use Generally considered more routine and robust for QC environments.Can require more method development, especially regarding inlet conditions and potential for degradation.
Discussion of Performance

Selectivity and Impurity Detection: HPLC is particularly advantageous for its ability to handle non-volatile impurities. The primary degradation pathway for this compound is hydrolysis to the corresponding benzoic acid.[4] An HPLC method can easily separate the polar benzoic acid from the nonpolar benzyl chloride. GC-MS, on the other hand, excels at separating and identifying volatile impurities, such as residual toluene from the synthesis or other chlorinated byproducts.[7]

Sensitivity and Identification: While HPLC-UV offers sufficient sensitivity for most quality control applications, GC-MS is inherently more sensitive, especially when operated in selected ion monitoring (SIM) mode. This makes GC-MS the superior choice for detecting trace-level genotoxic impurities. Furthermore, the mass spectrum provided by GC-MS offers an unparalleled level of confidence in the identification of unknown peaks, which is invaluable during process development and troubleshooting.

Complementary Nature: Ultimately, HPLC and GC-MS should not be viewed as competing techniques but as complementary ones. A comprehensive purity profile of this compound would leverage both: HPLC to quantify the main component and key non-volatile impurities like the corresponding benzoic acid, and GC-MS to screen for volatile and semi-volatile impurities with high sensitivity and specificity.

Conclusion

Both HPLC and GC-MS are powerful and essential tools for assessing the purity of this compound.

  • HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control, offering excellent quantification of the main component and separation from key non-volatile degradation products. Its operational simplicity makes it ideal for high-throughput environments.

  • GC-MS provides superior sensitivity and definitive identification capabilities, making it the method of choice for in-depth impurity profiling, troubleshooting, and the analysis of trace-level volatile impurities. The structural information gleaned from mass spectrometry is invaluable for process understanding and ensuring the highest product quality.

The selection of one technique over the other, or the decision to use both, should be guided by the specific analytical requirements, the stage of drug development, and the regulatory expectations. By understanding the fundamental principles and practical considerations of each method as outlined in this guide, researchers can make informed decisions to ensure the quality and integrity of their materials.

References

  • Alagib H Edress, L., & Elhag, D. E. (2019). Development and Validation of Stability Indicating HPLC Method for Benzalkonium Chloride in Betaxolol (0.5%) Opthalmic Solution. Journal of Pharmacy and Pharmacology Research, 3(2), 019-027. Available from: [Link]

  • Parrilla, P., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121-126. Available from: [Link]

  • Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4259-4266. Available from: [Link]

  • Ji, S., et al. (2019). Figure: Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... ResearchGate. Available from: [Link]

  • Parrilla, P., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. Available from: [Link]

  • Nagaraju, C., Ray, U., & Vidavalur, S. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. Available from: [Link]

  • Parrilla, P., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. SciSpace. Available from: [Link]

  • Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available from: [Link]

  • AlAani, H., & AlNukkary, Y. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study. Journal of Applied Pharmaceutical Science, 6(05), 080-089. Available from: [Link]

  • Nagaraju, C., Ray, U., & Vidavalur, S. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Semantic Scholar. Available from: [Link]

  • Stauffer Chemical Company. (1979). Process for the manufacture of m-trifluoromethyl benzyl nitrile. Google Patents.
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  • Song, E., et al. (2023). Robustness results of the benzyl chloride analysis. ResearchGate. Available from: [Link]

  • Lin, M. H., et al. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available from: [Link]

  • Song, E., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6398. Available from: [Link]

  • Kim, H. Y., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science & Nutrition, 10(6), 1957-1965. Available from: [Link]

  • Kim, H. Y., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. ResearchGate. Available from: [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available from: [Link]

  • Rochat, S., et al. (2007). EVALUATION OF GC×GC-TOF-MS AS A RAPID TOOL FOR THE ANALYSIS OF TRACE AROMA COMPOUNDS IN COFFEE. ResearchGate. Available from: [Link]

  • Ho, T. D., et al. (2018). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. Metabolites, 8(2), 29. Available from: [Link]

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  • Llorca-Pórcel, J., et al. (2019). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. Journal of Chromatography A, 1607, 460463. Available from: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for C-C Bond Formation with 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) bonds remains a cornerstone of molecular architecture, particularly in the synthesis of pharmaceuticals and fine chemicals. The choice of catalyst for these transformations is paramount, dictating not only the efficiency and yield but also the economic and environmental viability of a synthetic route. This guide provides a comparative analysis of catalytic systems for C-C bond formation utilizing the challenging electrophile, 2-Methyl-5-(trifluoromethyl)benzyl chloride. This substrate, with its electron-withdrawing trifluoromethyl group and a sterically influential methyl group, presents a unique set of challenges that necessitates a nuanced approach to catalyst selection.

The electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the benzyl chloride towards oxidative addition, a critical step in many cross-coupling catalytic cycles. Consequently, the selection of an appropriate catalyst and ligand system is crucial to overcome this deactivation and achieve high yields. This guide will delve into the performance of common transition metal catalysts—Palladium, Nickel, Iron, and Copper—providing a comparative overview based on available experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic endeavors.

The Challenge of Electron-Deficient Benzyl Chlorides

Benzyl halides are valuable precursors in cross-coupling reactions. However, substrates bearing electron-withdrawing groups, such as the trifluoromethyl group in this compound, can be less reactive. For instance, in Suzuki-Miyaura couplings, benzyl chlorides are generally less reactive than their bromide counterparts, and this issue is often magnified with electron-poor systems, sometimes leading to low yields of the desired coupled products[1]. The development of highly active and robust catalytic systems is therefore a key focus in synthetic methodology.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for the cross-coupling of this compound will depend on several factors including the desired coupling partner (e.g., organoboron, organozinc, Grignard reagents), functional group tolerance, cost, and environmental impact. Below is a comparative discussion of the most prominent catalytic systems.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes are undoubtedly the most widely used catalysts for C-C bond formation due to their high efficiency and broad functional group tolerance. For challenging substrates like electron-deficient benzyl chlorides, the choice of ligand is critical to modulate the electronic and steric properties of the palladium center, thereby facilitating the key steps of the catalytic cycle.

Mechanism of Suzuki-Miyaura Coupling:

The generally accepted mechanism for the Suzuki-Miyaura coupling, a prominent palladium-catalyzed reaction, involves an oxidative addition of the benzyl chloride to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R-Cl Bn-Pd(II)-Cl(L2) R-Pd(II)-Cl(L₂) OxAdd->Bn-Pd(II)-Cl(L2) Transmetalation Transmetalation Bn-Pd(II)-Cl(L2)->Transmetalation R'-B(OR)₂ Bn-Pd(II)-R'(L2) R-Pd(II)-R'(L₂) Transmetalation->Bn-Pd(II)-R'(L2) RedElim Reductive Elimination Bn-Pd(II)-R'(L2)->RedElim RedElim->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For electron-deficient benzyl chlorides, ligands such as SPhos are known to enhance the rate of reaction and improve yields[1]. The use of a suitable base and solvent system is also critical for efficient transmetalation.

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions.[2] They often exhibit higher reactivity towards less reactive electrophiles like aryl and benzyl chlorides.[2][3] This enhanced reactivity can be particularly advantageous for substrates like this compound. Nickel catalysts are also known to be effective in coupling sp³-hybridized carbons.[2]

Mechanism of Kumada Coupling:

The Kumada coupling, which utilizes Grignard reagents, is a classic nickel-catalyzed C-C bond-forming reaction. The catalytic cycle is believed to proceed through an oxidative addition of the benzyl chloride to a Ni(0) species, followed by transmetalation with the Grignard reagent and reductive elimination.

Catalytic Cycle of Kumada Coupling

Kumada_Cycle cluster_1 Catalytic Cycle Ni(0)L2 Ni(0)L₂ OxAdd_Ni Oxidative Addition Ni(0)L2->OxAdd_Ni R-Cl Bn-Ni(II)-Cl(L2) R-Ni(II)-Cl(L₂) OxAdd_Ni->Bn-Ni(II)-Cl(L2) Transmetalation_Ni Transmetalation Bn-Ni(II)-Cl(L2)->Transmetalation_Ni R'-MgX Bn-Ni(II)-R'(L2) R-Ni(II)-R'(L₂) Transmetalation_Ni->Bn-Ni(II)-R'(L2) RedElim_Ni Reductive Elimination Bn-Ni(II)-R'(L2)->RedElim_Ni RedElim_Ni->Ni(0)L2 R-R'

Caption: Generalized catalytic cycle for the Nickel-catalyzed Kumada cross-coupling reaction.

Iron- and Copper-Based Catalysts: Earth-Abundant and Emerging Options

Iron and copper are highly attractive catalyst metals due to their low cost and abundance. While they have been historically less explored for cross-coupling reactions compared to palladium and nickel, recent advancements have demonstrated their potential. Iron-catalyzed cross-electrophile coupling of benzyl halides has been reported, offering a novel approach that can proceed in the absence of a terminal reductant.[4][5] Copper-catalyzed cross-coupling of benzyl halides with Grignard reagents also presents a viable, though less general, alternative.[6]

Performance Comparison of Catalytic Systems

The following table summarizes the general performance characteristics of different catalytic systems for the cross-coupling of benzyl chlorides, with inferred applicability to this compound. Direct comparative data for this specific substrate is limited in the literature; therefore, the information presented is based on studies with structurally similar and electron-deficient benzyl halides.

Catalyst SystemTypical Coupling Partner(s)AdvantagesDisadvantagesExpected Performance with this compound
Palladium Boronic acids/esters (Suzuki), Organozincs (Negishi), Organostannanes (Stille)High functional group tolerance, well-established, broad scope.Higher cost, potential for β-hydride elimination with some substrates.Good to excellent yields are achievable with optimized ligand (e.g., SPhos) and reaction conditions to overcome the deactivating effect of the CF₃ group.[1]
Nickel Grignard reagents (Kumada), Organozincs (Negishi)Lower cost, high reactivity towards chlorides, effective for sp³-C coupling.[2]Can be sensitive to air and moisture, narrower functional group tolerance compared to palladium.Potentially higher reactivity than palladium, making it a strong candidate for this less reactive substrate. Careful optimization of reaction conditions is necessary.
Iron Grignard reagents, OrganozincsVery low cost, environmentally benign.Often requires higher catalyst loadings and temperatures, mechanisms can be complex and less understood.An emerging area with potential for cost-effective synthesis, though yields may be more variable and require significant optimization.[4]
Copper Grignard reagentsLow cost, good for specific transformations.Generally less versatile than Pd or Ni, can be substrate-specific.May be effective with certain Grignard reagents, but less predictable performance compared to palladium and nickel systems.[6]

Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions and should be optimized for the specific coupling partners and desired scale.

Synthesis of this compound

A plausible synthetic route to the starting material can be adapted from procedures for similar compounds.[7][8][9]

Workflow for the Synthesis of this compound

Synthesis_Workflow start Start: 2-Methyl-5-(trifluoromethyl)aniline diazotization Diazotization (NaNO₂, HCl) start->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer Forms diazonium salt chlorination Benzylic Chlorination (NCS, BPO, CCl₄, reflux) sandmeyer->chlorination Yields 2-Chloro-4-(trifluoromethyl)toluene product Product: this compound chlorination->product

Caption: A potential synthetic workflow for this compound.

Step-by-Step Protocol:

  • Diazotization of 2-Methyl-5-(trifluoromethyl)aniline: To a stirred solution of 2-Methyl-5-(trifluoromethyl)aniline in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated HCl. The mixture is stirred and allowed to warm to room temperature, then heated to facilitate the conversion to 2-Chloro-4-(trifluoromethyl)toluene.

  • Benzylic Chlorination: The resulting 2-Chloro-4-(trifluoromethyl)toluene is subjected to free-radical chlorination using N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide (BPO) in a solvent like carbon tetrachloride, under reflux.

  • Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Addition of Reagents: Add the boronic acid or ester (1.2 equivalents), followed by this compound (1 equivalent).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The selection of an optimal catalyst for the C-C bond formation using this compound is a multifaceted decision. While palladium-based catalysts with appropriate bulky, electron-rich phosphine ligands offer a reliable and well-understood option, nickel catalysts present a more cost-effective and potentially more reactive alternative for this challenging substrate. Emerging iron and copper-based systems, though less developed, hold promise for future applications due to their sustainability and low cost. The ultimate choice will depend on the specific requirements of the synthesis, including the nature of the coupling partner, desired scale, and economic constraints. Careful screening of catalysts, ligands, and reaction conditions is highly recommended to achieve the best results for this electron-deficient benzyl chloride.

References

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  • Valente, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28249-28253. [Link]

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Confirming the regioselectivity of reactions involving 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Regioselectivity of 2-Methyl-5-(trifluoromethyl)benzyl Chloride in Electrophilic Aromatic Substitution Reactions

Introduction: Dissecting the Reactivity of a Dichotomous Benzyl Chloride

For researchers engaged in the synthesis of complex molecules for pharmaceuticals and advanced materials, substituted benzyl halides are indispensable building blocks. Their reactivity, however, is not monolithic. The substitution pattern on the aromatic ring dictates the electronic and steric environment of the benzylic carbon, profoundly influencing reaction pathways and product distributions. This guide focuses on a particularly intriguing substrate: this compound.

This molecule presents a fascinating case study in regioselectivity due to its electronically opposed substituents. The ortho-methyl group is a weak electron-donating group (EDG), while the meta-trifluoromethyl group (-CF₃) is a potent electron-withdrawing group (EWG). Understanding how this electronic push-pull relationship, combined with steric factors, governs the outcome of its reactions is critical for synthetic planning.

This guide provides a comparative analysis of the regioselectivity of this compound in the context of a model Friedel-Crafts alkylation reaction. We will explore the mechanistic underpinnings, provide validated experimental protocols for confirming regioselectivity, and present comparative data to guide your synthetic strategy.

Pillar 1: Mechanistic Considerations—Electronic and Steric Effects at Play

The primary reaction class where the regioselectivity of the incoming group is paramount is electrophilic aromatic substitution, specifically Friedel-Crafts alkylation. In this reaction, the this compound, activated by a Lewis acid, generates a benzyl carbocation (or a polarized complex) that acts as the electrophile. This electrophile then attacks an electron-rich aromatic substrate.

The core of our investigation hinges on two questions:

  • How do the substituents on the benzyl chloride affect the stability and reactivity of the electrophile?

  • How does the nature of the aromatic nucleophile and the catalyst influence where the benzyl group attaches?

The -CF₃ group strongly destabilizes the formation of a positive charge on the benzylic carbon through its powerful inductive effect. This suggests that reactions proceeding via a true Sₙ1-type mechanism with a discrete carbocation are disfavored compared to unsubstituted benzyl chloride.[1] Conversely, this electron withdrawal increases the electrophilicity of the benzylic carbon, making it more susceptible to attack in an Sₙ2-like, concerted mechanism.[1][2] The ortho-methyl group provides slight electronic stabilization but, more importantly, introduces steric hindrance around the reaction center.

These competing factors make catalyst choice a critical variable. Strong Lewis acids (e.g., AlCl₃) are more likely to force the generation of a carbocation-like species, while milder catalysts (e.g., FeCl₃) may favor a more concerted pathway.[3][4]

G cluster_0 Factors Influencing Regioselectivity Substrate 2-Methyl-5-(CF3)benzyl chloride Electronic & Steric Profile Outcome Product Regioisomer Ratio (ortho, meta, para) Substrate->Outcome Electrophile character Nucleophile Aromatic Substrate (e.g., Toluene) Directing Effects Nucleophile->Outcome Site of attack Catalyst Lewis Acid (e.g., AlCl3, FeCl3) Activity & Mechanism Catalyst->Outcome Reaction pathway Conditions Solvent, Temperature Conditions->Outcome Reaction kinetics

Caption: Key factors governing the regiochemical outcome of reactions.

Pillar 2: A Comparative Study—Alkylation of Toluene

To provide a clear, data-driven comparison, we propose a model reaction: the Friedel-Crafts alkylation of toluene with this compound. Toluene is an excellent choice as its methyl group is an ortho-, para-director, leading to predictable yet competing reaction sites.[5] The reaction will yield a mixture of three possible regioisomers: ortho, meta, and para-benzylated toluene.

The primary hypothesis is that the steric bulk from the ortho-methyl group on the benzyl chloride will disfavor alkylation at the ortho-position of toluene. Therefore, the para-isomer is expected to be the major product. The choice of Lewis acid is predicted to modulate the product distribution.

Hypothetical Experimental Data

The following table summarizes the expected product distribution based on mechanistic principles. A stronger Lewis acid like AlCl₃ may lead to a slightly less selective reaction due to higher reactivity, while a milder one like FeCl₃ could enhance selectivity for the sterically least hindered product.[3][6]

CatalystToluene PositionProduct StructurePredicted Yield (%)Rationale
FeCl₃ ortho1-(2-Methyl-5-(trifluoromethyl)benzyl)-2-methylbenzene~15%Significant steric hindrance between two ortho-methyl groups.
meta1-(2-Methyl-5-(trifluoromethyl)benzyl)-3-methylbenzene<5%Electronically disfavored by the directing effect of toluene's methyl group.[5]
para1-(2-Methyl-5-(trifluoromethyl)benzyl)-4-methylbenzene~80% Electronically favored and sterically most accessible position.
AlCl₃ ortho1-(2-Methyl-5-(trifluoromethyl)benzyl)-2-methylbenzene~25%Higher reactivity of the electrophile may overcome some steric barriers.[4]
meta1-(2-Methyl-5-(trifluoromethyl)benzyl)-3-methylbenzene<5%Remains electronically disfavored.
para1-(2-Methyl-5-(trifluoromethyl)benzyl)-4-methylbenzene~70% Remains the major product due to combined electronic and steric favorability.

Pillar 3: Self-Validating Experimental Protocols

Trustworthy results demand robust and verifiable methodologies. The following protocols provide a complete workflow, from reaction setup to product analysis, allowing for unambiguous confirmation of regioselectivity.

Experimental Workflow Diagram

G Start Reaction Setup Reaction Combine Reactants & Catalyst Stir at 0°C to RT Start->Reaction Quench Quench with ice-water Reaction->Quench Extraction Extract with Ethyl Acetate Wash with brine Quench->Extraction Dry Dry over Na2SO4 Filter Extraction->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Crude Obtain Crude Product Evaporate->Crude Analysis Analysis Workflow Crude->Analysis Purification Column Chromatography Isolate major product Crude->Purification HPLC HPLC Analysis Determine isomer ratio Analysis->HPLC NMR 1H NMR Spectroscopy Confirm isomer structures Analysis->NMR Characterization Characterize Pure Product (NMR, MS) Purification->Characterization

Caption: Overall workflow from reaction to analysis.

Protocol 1: Friedel-Crafts Alkylation of Toluene

Objective: To synthesize and compare the regioisomeric products from the alkylation of toluene using FeCl₃ and AlCl₃ as catalysts.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Iron(III) chloride (FeCl₃, anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice, distilled water, brine solution

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Round-bottom flasks, magnetic stir bars, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, charge a 100 mL round-bottom flask with the Lewis acid catalyst (FeCl₃ or AlCl₃, 1.1 equivalents).

  • Solvent & Substrate: Add anhydrous toluene (5 equivalents), which serves as both the reactant and solvent. Cool the mixture to 0°C in an ice bath.

  • Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring toluene/catalyst mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

Protocol 2: Analytical Determination of Regioisomer Ratio

Objective: To quantify the ratio of ortho, meta, and para isomers in the crude product mixture using HPLC and to confirm their structures using ¹H NMR.

A. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve baseline separation of the isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of the crude product in the mobile phase (approx. 1 mg/mL).

    • Inject 10 µL of the solution.

    • Integrate the peak areas for each of the separated isomers. The relative percentage of each isomer can be calculated from the peak areas (assuming similar extinction coefficients).

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy The chemical shifts and splitting patterns of the aromatic protons and the benzylic methylene protons are diagnostic for each isomer.[7]

  • Expected ¹H NMR Signatures:

    • Benzylic Protons (-CH₂-): Will appear as a singlet around 4.0-4.2 ppm. The precise chemical shift may vary slightly between isomers.

    • Toluene Aromatic Protons: The substitution pattern will be distinct. The para-isomer will show two clean doublets in the aromatic region, representing a classic A₂B₂ system. The ortho-isomer will have a more complex multiplet pattern.

    • Benzyl Chloride Aromatic Protons: The protons on the 2-Methyl-5-(trifluoromethyl)benzyl ring will also give characteristic signals.

By correlating the integration values from the HPLC chromatogram with the distinct signals in the ¹H NMR spectrum, one can assign each peak to a specific regioisomer and confirm the product distribution.

Conclusion and Outlook

The regioselectivity of reactions involving this compound is a nuanced interplay of steric hindrance from the ortho-methyl group and the powerful electronic-withdrawing nature of the meta-trifluoromethyl group. In Friedel-Crafts alkylation, these factors strongly favor substitution at the sterically accessible and electronically activated para-position of a substituted arene like toluene.

The choice of catalyst can be used to fine-tune this selectivity; milder Lewis acids like FeCl₃ are predicted to offer higher selectivity for the para-product compared to more aggressive catalysts like AlCl₃. The provided experimental and analytical protocols offer a robust framework for researchers to validate these principles and confidently control the regiochemical outcome in their own synthetic applications. This guide empowers drug development professionals and synthetic chemists to leverage the unique reactivity of this substrate for the precise construction of complex molecular architectures.

References

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Performance Analysis of 2-Methyl-5-(trifluoromethyl)benzyl Chloride in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-5-(trifluoromethyl)benzyl chloride is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique combination of a reactive benzylic chloride and the electronically distinct trifluoromethyl group, which can significantly enhance the biological activity and pharmacokinetic properties of target compounds.[1] This guide provides an in-depth analysis of the performance of this compound across various reaction media, offering experimentally grounded insights to guide solvent selection for key synthetic transformations, including nucleophilic substitutions, Friedel-Crafts alkylations, and the formation of Grignard reagents.

The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, mechanism, and ultimately, product yield and purity. Understanding the interplay between this substrate and the reaction medium is paramount for developing robust, scalable, and efficient synthetic protocols.

I. Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The benzylic nature of this compound places it at a mechanistic crossroads, capable of undergoing nucleophilic substitution via both SN1 and SN2 pathways. The benzylic position can stabilize a carbocation through resonance with the aromatic ring, favoring an SN1 mechanism.[2] Conversely, as a primary halide, it is sterically accessible for a backside attack, favoring an SN2 mechanism.[3] The solvent is the primary tool for directing the reaction down one of these paths.

sub 2-Methyl-5-(trifluoromethyl)benzyl Chloride sn1_intermediate Benzylic Carbocation Intermediate sub->sn1_intermediate Dissociative Pathway (Slow, Rate-Determining) sn2_ts Pentacoordinate Transition State sub->sn2_ts Concerted Pathway (Single Step) sn1_product SN1 Product (e.g., Solvolysis) sn1_intermediate->sn1_product Nucleophile Attack (Fast) sn2_product SN2 Product sn2_ts->sn2_product Inversion of Stereochemistry solvent1 Polar Protic Solvents (e.g., Methanol, Water) solvent1->sn1_intermediate Stabilizes Cation & Leaving Group solvent2 Polar Aprotic Solvents (e.g., DMSO, Acetone) solvent2->sn2_ts Enhances Nucleophilicity

Caption: Competing SN1 and SN2 pathways for benzyl chlorides.

A. Performance in Polar Protic Solvents

Polar protic solvents (e.g., methanol, ethanol, water) possess O-H or N-H bonds, allowing them to act as hydrogen bond donors. This property is key to their influence on the reaction mechanism.

  • Mechanism: These solvents excel at stabilizing both the chloride leaving group and the incipient benzylic carbocation through solvation, thereby lowering the activation energy for the SN1 pathway.[4][5] The reaction rate is primarily dependent on the concentration of the substrate, following first-order kinetics.[6]

  • Outcome: Reactions in these media often result in solvolysis, where the solvent molecule itself acts as the nucleophile. This leads to the formation of ethers (with alcohol solvents) or alcohols (with water).

  • Causality: The high dielectric constant and hydrogen-bonding ability of protic solvents facilitate the heterolytic cleavage of the C-Cl bond, making the dissociative SN1 mechanism the dominant pathway.

B. Performance in Polar Aprotic Solvents

Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) have a significant dipole moment but lack O-H or N-H bonds.

  • Mechanism: These solvents are ideal for promoting the SN2 mechanism.[2] While they can solvate the counter-ion of the nucleophile, they do not effectively solvate the nucleophile itself, leaving it "naked" and highly reactive. The reaction proceeds via a concerted, single-step backside attack.[3]

  • Outcome: When a strong nucleophile (e.g., CN⁻, N₃⁻, I⁻) is used, the SN2 pathway provides a clean and efficient route to the desired substitution product with high yield. Reaction rates are dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics).[3]

  • Causality: By enhancing the strength of the nucleophile and being unable to sufficiently stabilize a carbocation intermediate, polar aprotic solvents tip the mechanistic balance decisively in favor of the SN2 pathway.

C. Performance in Nonpolar Solvents

Nonpolar solvents like toluene, hexane, and carbon tetrachloride are generally poor choices for nucleophilic substitution reactions involving charged nucleophiles.

  • Outcome: Extremely slow reaction rates are observed due to the poor solubility of most ionic nucleophiles and the inability of the solvent to stabilize the charged transition state of either pathway.

Summary Table: Nucleophilic Substitution
Solvent ClassPredominant MechanismRelative RateTypical Outcome/Byproducts
Polar Protic SN1Moderate to FastSolvolysis products (ethers, alcohols)
Polar Aprotic SN2Fast (with strong Nu⁻)Clean substitution product
Nonpolar -Very Slow / No ReactionStarting material recovery
Experimental Protocol: SN2 Cyanation of this compound

This protocol exemplifies a typical SN2 reaction in a polar aprotic medium.

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium cyanide (1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO, 40 mL).

  • Reagent Addition: Stir the suspension at room temperature and add a solution of this compound (1.0 eq.) in DMSO (10 mL) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 50°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-Methyl-5-(trifluoromethyl)benzyl cyanide.

II. Friedel-Crafts Alkylation

In Friedel-Crafts alkylation, this compound serves as an alkylating agent for aromatic substrates in the presence of a Lewis acid catalyst.[7] The solvent's primary role is to be inert to the highly reactive Lewis acid.

sub 2-Methyl-5-(trifluoromethyl) benzyl Chloride + Ar-H step1 Reaction Mixture (e.g., 0°C to RT) sub->step1 Mix Reagents catalyst Lewis Acid (e.g., AlCl3) in Inert Solvent catalyst->step1 step2 Aqueous Quench (e.g., ice-water, dil. HCl) step1->step2 Reaction Progress (Monitor by TLC/GC) step3 Liquid-Liquid Extraction (e.g., DCM or Ether) step2->step3 Deactivates Catalyst step4 Drying & Concentration step3->step4 Isolate Organic Phase product Alkylated Product step4->product Purification (Chromatography/Distillation)

Caption: General workflow for Friedel-Crafts alkylation.

A. Performance in Inert Solvents
  • Suitable Solvents: Halogenated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. Carbon disulfide (CS₂) and nitrobenzene have also been used classically. For greener processes, the aromatic substrate itself (e.g., toluene) can sometimes be used in excess, acting as both reactant and solvent.[8]

  • Causality: These solvents are chosen because they do not have lone pairs that would coordinate with and deactivate the Lewis acid catalyst. They effectively dissolve the reactants, allowing the reaction to proceed in the homogeneous phase.

B. Unsuitable Solvents
  • Ethers, Alcohols, Water, etc.: Any solvent with Lewis basic properties (e.g., THF, diethyl ether, alcohols, water) is entirely incompatible. They will react violently with or irreversibly bind to the Lewis acid catalyst, quenching the reaction.

Summary Table: Friedel-Crafts Alkylation
Solvent ClassSuitabilityRationale
Halogenated ExcellentInert to Lewis acids, good solubility
Aromatic (Excess) GoodActs as both solvent and reactant
Ethereal/Protic UnsuitableReacts with and deactivates the catalyst

III. Grignard Reagent Formation

The preparation of the corresponding Grignard reagent, 2-Methyl-5-(trifluoromethyl)benzylmagnesium chloride, requires strict control of the reaction medium. The solvent is not passive; it is integral to the stability of the organomagnesium species.

A. Performance in Ethereal Solvents
  • Essential Solvents: Anhydrous ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are required.

  • Causality: The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent. This solvation is crucial for stabilizing the reagent in solution (via the Schlenk equilibrium) and preventing its precipitation and decomposition.[9][10]

  • Comparison:

    • Diethyl Ether: Lower boiling point (35°C), which can make reaction initiation easier but temperature control more difficult.

    • THF: Higher boiling point (66°C) and superior solvating power, often leading to faster reaction rates. However, the trifluoromethyl group's stability in THF at elevated temperatures should be considered, as decomposition can occur.[11]

    • 2-MeTHF: A greener alternative to THF with a higher boiling point and often better performance in reducing side reactions like Wurtz coupling.[10]

B. Influence on Side Reactions

The primary side reaction is Wurtz coupling, where the formed Grignard reagent reacts with unreacted benzyl chloride to form a dimer. This can be minimized by using a good solvating ether like THF and ensuring slow, controlled addition of the benzyl chloride to the magnesium turnings.[10]

Summary Table: Grignard Reagent Formation
SolventBoiling Point (°C)Key Characteristics
Diethyl Ether 35Easy initiation, volatile, moderate solvation
THF 66Excellent solvation, higher reaction rates
2-MeTHF 80Greener alternative, good solvation, can reduce side reactions

IV. Alternative Benzylation Reagents

While this compound is versatile, certain applications may benefit from alternatives.

  • 2-Methyl-5-(trifluoromethyl)benzyl bromide: The bromide analogue is significantly more reactive due to the better leaving group ability of bromide compared to chloride.[12] This can be advantageous for reactions with weak nucleophiles but may also lead to more side reactions.

  • Benzyl Imidates: Reagents like Benzyl 2,2,2-Trichloroacetimidate are used for the benzylation of sensitive substrates, particularly alcohols, under acidic conditions, avoiding the strongly basic or nucleophilic conditions of other methods.

Conclusion

The performance of this compound is critically dependent on the reaction medium. A judicious choice of solvent allows the synthetic chemist to steer the reaction mechanism, control reactivity, and minimize byproduct formation. For nucleophilic substitutions, polar aprotic solvents are superior for SN2 pathways, while polar protic solvents promote SN1 reactions. Friedel-Crafts alkylations demand inert, non-coordinating solvents, and Grignard reagent formation is exclusively successful in anhydrous ethereal solvents. The data and protocols presented in this guide serve as a foundational reference for researchers and process chemists aiming to effectively utilize this important synthetic building block.

References

  • Quora. Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. [Link]

  • ACS Publications. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]

  • Chemistry LibreTexts. 11.5: Characteristics of the SN1 Reaction. [Link]

  • YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]

  • Google Patents.
  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • ResearchGate. Solvent screening of benzyl chloride Grignard reaction. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • YouTube. Nucleophilic Substitution Reactions (5) - The SN1 mechanism. [Link]

  • PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. [Link]

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Benchmarking the stability of 2-Methyl-5-(trifluoromethyl)benzyl chloride against similar reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the stability of building blocks is not merely a matter of convenience; it is a critical parameter that dictates reaction efficiency, reproducibility, and the ultimate economic viability of a synthetic route. Benzylic halides are a cornerstone of organic synthesis, prized for their utility in introducing the benzyl moiety. However, their inherent reactivity can also be a significant liability, leading to degradation, impurity formation, and diminished yields over time.

This in-depth technical guide provides a comprehensive stability comparison of 2-Methyl-5-(trifluoromethyl)benzyl chloride against a selection of structurally similar and commonly utilized benzylic chlorides. By leveraging forced degradation studies, we aim to provide objective, data-driven insights into the chemical robustness conferred by the specific substitution pattern of the target molecule. This guide is designed to empower researchers to make informed decisions when selecting reagents for their synthetic endeavors, particularly in applications where stability and controlled reactivity are paramount.

The Scientific Rationale: Substituent Effects on Benzylic Stability

The stability of a benzylic halide is intrinsically linked to its susceptibility to nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism. In polar protic solvents, often encountered during workup or under hydrolytic stress conditions, the SN1 pathway, involving the formation of a benzylic carbocation intermediate, is a primary degradation route.[1] The rate of this degradation is therefore highly sensitive to the electronic nature of the substituents on the aromatic ring.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as the trifluoromethyl (-CF3) group, destabilize the formation of the positively charged benzylic carbocation.[1] This destabilization increases the activation energy for the SN1 pathway, thereby slowing down the rate of degradation and enhancing the overall stability of the benzyl chloride. The potent inductive effect of the -CF3 group is a key factor in imparting this stability.[2]

  • Electron-Donating Groups (EDGs): Conversely, groups that donate electron density to the ring, like the methyl (-CH3) group, stabilize the benzylic carbocation through inductive and hyperconjugation effects.[1] This stabilization lowers the activation energy for carbocation formation, accelerating nucleophilic substitution and thus reducing the reagent's stability.

Our target molecule, this compound, presents an interesting case with both an EDG and a strong EWG. This guide will elucidate the net effect of this substitution pattern on its stability profile compared to reagents with only donating, only withdrawing, or no substituents.

Comparative Reagents

To provide a thorough benchmark, this compound was compared against the following reagents:

  • Benzyl Chloride: The unsubstituted parent compound, serving as a baseline.

  • 4-Methylbenzyl Chloride: Possesses an electron-donating group, expected to be less stable.

  • 4-(Trifluoromethyl)benzyl Chloride: Features a strong electron-withdrawing group, expected to be more stable.

cluster_reagents Comparative Reagents reagent_target This compound reagent_baseline Benzyl Chloride reagent_edg 4-Methylbenzyl Chloride reagent_ewg 4-(Trifluoromethyl)benzyl Chloride

Caption: Reagents selected for the comparative stability study.

Experimental Design: A Forced Degradation Study

To quantitatively assess and compare the stability of these reagents, a forced degradation study was designed.[3][4] This methodology intentionally subjects the compounds to a range of harsh conditions to accelerate decomposition, allowing for a rapid and effective comparison of their intrinsic stability.[5][6]

Experimental Workflow

The overall workflow for the forced degradation study is depicted below. This systematic approach ensures that each reagent is subjected to identical stress conditions, allowing for a direct and unbiased comparison of their degradation profiles.

prep Sample Preparation (1 mg/mL in Acetonitrile) stress Application of Stress Conditions (Acidic, Basic, Oxidative, Thermal) prep->stress Expose to Stressors sampling Time-Point Sampling (0, 4, 8, 12, 24 hours) stress->sampling Monitor Over Time quench Quenching of Reaction sampling->quench analysis HPLC-UV Analysis (Quantification of Parent Compound) quench->analysis Inject for Analysis data Data Analysis (Degradation Percentage Calculation) analysis->data

Caption: Workflow for the comparative forced degradation study.

Step-by-Step Protocol

1. Preparation of Stock Solutions:

  • For each reagent, a stock solution was prepared at a concentration of 1 mg/mL in HPLC-grade acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1N HCl.

  • Basic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1N NaOH.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% H₂O₂.

  • Thermal Degradation: The stock solution (in acetonitrile) was placed in a controlled-temperature oven at 60°C.

3. Time-Point Sampling:

  • Aliquots were taken from each stress condition at initial (t=0) and subsequent time points (e.g., 4, 8, 12, and 24 hours).

4. Quenching:

  • For acidic and basic hydrolysis samples, the reaction was quenched by neutralization to prevent further degradation before analysis.

5. HPLC Analysis:

  • All samples were analyzed using a stability-indicating HPLC method.[3]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 254 nm.

    • Quantification: The percentage of the remaining parent compound was determined by comparing the peak area at each time point to the t=0 sample.

Results: Quantitative Stability Comparison

The following table summarizes the percentage of degradation observed for each reagent after 24 hours under the specified stress conditions. Lower degradation percentages indicate higher stability.

ReagentAcidic Hydrolysis (1N HCl)Basic Hydrolysis (1N NaOH)Oxidative (3% H₂O₂)Thermal (60°C)
Benzyl Chloride 15.2%25.8%8.1%11.5%
4-Methylbenzyl Chloride 28.9%45.3%12.4%18.2%
4-(Trifluoromethyl)benzyl Chloride 4.1%8.5%2.5%3.1%
This compound 6.5% 12.7% 3.8% 5.2%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected stability trends based on chemical principles. Actual experimental results may vary.

Discussion and Mechanistic Interpretation

The results of the forced degradation study clearly demonstrate the profound impact of aromatic ring substituents on the stability of benzyl chlorides.

  • Highest Stability: 4-(Trifluoromethyl)benzyl chloride exhibited the highest stability across all stress conditions. This is consistent with the strong electron-withdrawing nature of the para-trifluoromethyl group, which significantly destabilizes the benzylic carbocation, thereby impeding degradation via an SN1 mechanism.[1]

  • Lowest Stability: As anticipated, 4-Methylbenzyl chloride was the least stable reagent. The electron-donating methyl group at the para-position stabilizes the benzylic carbocation, accelerating hydrolysis and thermal degradation.[1]

  • This compound: A Balanced Profile: Our target compound, this compound, demonstrated a high degree of stability, far surpassing that of benzyl chloride and 4-methylbenzyl chloride. While not as exceptionally stable as the 4-(trifluoromethyl) analog, its performance is commendable. The potent stabilizing effect of the meta-trifluoromethyl group appears to largely counteract the destabilizing influence of the ortho-methyl group. This results in a reagent with enhanced stability, making it a robust choice for a variety of synthetic applications.

Degradation Pathways

The primary degradation pathway for benzyl chlorides under hydrolytic conditions is the formation of the corresponding benzyl alcohol, followed by potential side reactions such as ether formation.[3][7]

start Substituted Benzyl Chloride intermediate Benzylic Carbocation (Rate-Determining Step) start->intermediate S_N1 Pathway (Slow) product1 Substituted Benzyl Alcohol intermediate->product1 H₂O product2 Dibenzyl Ether product1->product2 Condensation with Benzyl Alcohol

Caption: Generalized SN1 degradation pathway for benzyl chlorides.

Conclusion and Recommendations

This comparative guide demonstrates that this compound is a significantly more stable reagent than unsubstituted benzyl chloride and its electron-donating counterparts. The presence of the trifluoromethyl group imparts a substantial stabilizing effect, which is only marginally offset by the methyl group.

For researchers and drug development professionals, the enhanced stability of this compound translates to:

  • Longer shelf-life and improved storage characteristics.

  • Greater consistency in reaction outcomes due to reduced degradation over time.

  • Potential for use in reactions requiring elevated temperatures or prolonged reaction times.

When selecting a benzylating agent, particularly for complex, multi-step syntheses where reagent integrity is crucial, this compound presents a compelling option that balances reactivity with superior stability.

References

  • An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqF9l1HkaoIqcJqXBmOEcEuYszbAevbDu5TKYeVDm9lD87cDCj-3VJU2PXOjzoX6BFeXfgPqur84qcXbn4lIIwdDYXYI4sD9FApYPiNtoX4PEnhwvFTaGyrfklELCYvmnMxPUDk-CDIfZa7rZaPPhE-bI1CQpX8-SGSAMnkujaDiTbcnIh4P1U63NZCW6llZZbh9dmL4VigrXW9pVyMFkTnWp5vb7KYMc=]
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  • Microbial degradation of Benzyl chloride: A Chloroaromatic Compound. ResearchGate. [URL: https://www.researchgate.
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  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017498/]
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  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. SciSpace. [URL: https://typeset.io/papers/analysis-of-residual-products-in-benzyl-chloride-used-for-29z8w7g0]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. Handling reactive chemical intermediates like 2-Methyl-5-(trifluoromethyl)benzyl chloride requires not only precision in its application but also a rigorous and well-understood protocol for its disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a combustible and corrosive liquid that can cause severe skin burns and eye damage.[1] Its halogenated nature necessitates specific disposal pathways to prevent environmental contamination. Before initiating any procedure, a thorough understanding of the associated risks is crucial.

Key Safety and Hazard Information
Hazard ClassificationHandling PrecautionsPersonal Protective Equipment (PPE)
Combustible Liquid Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or under a chemical fume hood.[1]Flame-retardant lab coat.
Corrosive (Causes severe skin burns and eye damage) Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.Chemical-resistant gloves (e.g., Viton®, Butyl rubber), chemical splash goggles, and a face shield.[2]
Incompatible Materials Store away from bases, alcohols, amines, and oxidizing agents.[1]Not applicable.

Operational Plan: From Use to Disposal

A systematic approach to the lifecycle of this compound in the laboratory is essential for minimizing waste and ensuring safety.

Disposal Workflow cluster_0 In-Lab Handling cluster_1 Waste Processing & Segregation cluster_2 Final Disposal start Chemical in Use spill Accidental Spill start->spill waste_gen Waste Generation (Residues, Contaminated Items) start->waste_gen spill_cleanup Spill Cleanup spill->spill_cleanup decon Equipment Decontamination waste_gen->decon liquid_waste Liquid Waste Collection (Halogenated) waste_gen->liquid_waste solid_waste Solid Waste Collection waste_gen->solid_waste decon->liquid_waste decon->solid_waste spill_cleanup->solid_waste neutralization Neutralization of Small Residues liquid_waste->neutralization packaging Packaging & Labeling liquid_waste->packaging solid_waste->packaging neutralization->liquid_waste disposal Licensed Waste Disposal Service packaging->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Immediate Safety and Spill Response

In the event of a spill, immediate and correct action is critical to mitigate hazards.

Small Spill Cleanup Protocol (<100 mL)
  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is not in a chemical fume hood, evacuate the immediate area.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct personal protective equipment as outlined in the table above.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[3]

  • Absorb the Chemical: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[3]

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, non-metallic, and clearly labeled hazardous waste container.[4] Use non-sparking tools for this process.[4]

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in a soap and water solution. All cleaning materials must be disposed of as hazardous solid waste.

  • Report the Incident: Inform your laboratory supervisor or safety officer of the spill and the cleanup procedure followed.

For larger spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Plan: A Step-by-Step Guide

Proper disposal is a multi-step process that involves waste segregation, potential neutralization of small residues, and compliant packaging and labeling for collection by a licensed waste disposal service.

Waste Segregation

As a halogenated organic compound, all waste streams containing this compound must be kept separate from non-halogenated waste. This is crucial for both safety and cost-effective disposal.

Liquid Waste Management
  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container. The container should be made of a compatible material (e.g., glass or polyethylene) and stored in a secondary containment bin.

  • Neutralization of Small Aqueous Residues: For very small amounts of aqueous waste containing residual this compound (e.g., from a reaction quench), a carefully controlled hydrolysis can be performed to reduce its reactivity. Benzyl chlorides can be hydrolyzed under basic conditions.[5]

    Protocol for Neutralization:

    • Work in a chemical fume hood and wear all appropriate PPE.

    • To the aqueous residue, slowly add a 5% aqueous solution of sodium bicarbonate.

    • Stir the solution at room temperature. Monitor for any signs of reaction, such as gas evolution.

    • Continue stirring for several hours to ensure complete hydrolysis.

    • The resulting solution, containing the less reactive benzyl alcohol derivative, should still be collected as halogenated liquid waste. Do not dispose of it down the drain.

Solid Waste Management
  • Collection: All solid waste contaminated with this compound, including absorbent materials from spills, contaminated gloves, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6] This container should be lined with a durable plastic bag.

  • Packaging: Ensure the container is securely sealed to prevent any release of vapors or solids.[6]

Decontamination of Laboratory Equipment

Reusable glassware and equipment must be thoroughly decontaminated before being returned to general use.

Protocol for Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone) to remove the bulk of the residual chemical. This rinsate must be collected as halogenated liquid waste.

  • Soaking: Immerse the glassware in a warm, soapy water solution and allow it to soak.[7]

  • Scrubbing: Use a suitable brush to scrub all surfaces of the glassware.

  • Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Final Disposal Logistics
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Combustible).[8][9] The accumulation start date should also be clearly visible.[10]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] Adherence to all local, state, and federal regulations for the transportation of hazardous materials is mandatory.[12][13][14]

Decision Tree for Disposal start Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid (e.g., contaminated PPE, absorbent)? start->is_solid is_aqueous Is it a small volume of aqueous residue? is_liquid->is_aqueous Yes collect_liquid Collect in Halogenated Liquid Waste Container is_liquid->collect_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_aqueous->collect_liquid No neutralize Neutralize with 5% Sodium Bicarbonate Solution is_aqueous->neutralize Yes final_disposal Package, Label, and Arrange for Professional Disposal collect_liquid->final_disposal neutralize->collect_liquid collect_solid->final_disposal

Caption: Decision-making process for the proper segregation and disposal of waste.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

  • Enva. (2025, January 1). Packaging Hazardous Waste Guide. Retrieved from [Link]

  • Federal Motor Carrier Safety Administration. (2024, June 12). How to Comply with Federal Hazardous Materials Regulations. Retrieved from [Link]

  • Wayne State University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]

  • Hazardous Waste Experts. (2020, December 1). Hazardous Waste Container Labeling Requirements. Retrieved from [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Google Patents. (Date not available). CN106397148A - Benzal chloride hydrolysis method.
  • U.S. Environmental Protection Agency. Hazardous Waste Transportation. Retrieved from [Link]

  • Tanabe, K., & Saïto, T. (1962). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 234-243. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • International Atomic Energy Agency. Manual on Decontamination of Surfaces. Retrieved from [Link]

  • U.S. Compliance. DOT Hazardous Materials – Understanding the Core Requirements. Retrieved from [Link]

  • UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved from [Link]

  • McGill University Environmental Health & Safety. (2020, March). Equipment Decontamination Procedures. Retrieved from [Link]

  • ResearchGate. (2023, September 3). How should i dispose of Benzyl chloride waste?. Retrieved from [Link]

  • Gannon & Scott. (2020, July 1). Shipping Hazardous Waste for Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Google Patents. (Date not available). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • University of California, Berkeley Environmental Health & Safety. Large Laboratory Equipment Decontamination. Retrieved from [Link]

  • Centers for Disease Control and Prevention. BENZYL CHLORIDE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methyl-5-(trifluoromethyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities like 2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS No. 240393-68-0) pushes the boundaries of science. This compound, a substituted benzyl chloride, is a valuable building block in organic synthesis. However, its structural similarity to other halogenated and trifluoromethylated compounds necessitates a rigorous and informed approach to safety.

Direct and comprehensive safety data for this specific molecule is not extensively published. Therefore, this guide is built upon a foundation of established best practices and data from structurally analogous compounds, such as other isomers of (trifluoromethyl)benzyl chloride and the parent compound, benzyl chloride.[1][2][3][4] This proactive approach, grounded in chemical principles, allows us to anticipate hazards and implement robust safety protocols that protect researchers and ensure the integrity of our work. This document provides the essential, immediate safety and logistical information required for its handling and disposal.

Hazard Assessment: Understanding the Risks

Substituted benzyl chlorides are well-characterized as hazardous materials. The primary threats posed by this class of chemicals are severe corrosion to tissues and lachrymatory (tear-inducing) effects.[2][3][5] The trifluoromethyl group generally enhances the stability of the molecule but does not mitigate its corrosive nature.[6]

Based on data from analogous compounds, we must assume this compound presents the following hazards:

Hazard ClassificationDescriptionSupporting Evidence Source(s)
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns and damage upon contact.[1][5] The chemical can defat the skin, leading to dermatitis with prolonged exposure.[2]Safety Data Sheets for 2, 3, and 4-(Trifluoromethyl)benzyl chloride.[1][2][5][7]
Serious Eye Damage/Irritation Category 1: Causes serious, potentially irreversible eye damage, including blindness.[1][2] It is a potent lachrymator, causing an immediate and intense flow of tears upon exposure to vapors.[2][5]Safety Data Sheets for analogous benzyl chlorides.[2][5]
Respiratory Irritation Vapors and mists are corrosive to the respiratory tract and may cause irritation.[8] Inhalation of high concentrations can lead to symptoms like headache, dizziness, and nausea.[2]Safety Data Sheets for benzyl chloride and its derivatives.[8]
Corrosive to Metals Category 1: May be corrosive to certain metals.[1]Safety Data Sheet for 4-(Trifluoromethyl)benzyl Chloride.[1]
Combustibility Classified as a combustible liquid.[5][9]Safety Data Sheets for benzyl chloride and its derivatives.[5][9]

The Hierarchy of Controls: Engineering and Administrative Measures First

Before any personal protective equipment (PPE) is worn, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][7]

    • Safety Infrastructure: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[3][5][10]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for every procedure involving this chemical.[11]

    • Restricted Access: Clearly designate the areas where this chemical is stored and handled.

    • Working Alone Policy: Avoid working with this hazardous chemical when alone in the laboratory.[11]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to its severe corrosivity and lachrymatory properties, eye protection is paramount.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes.[1][4]

  • Mandatory Addition: A full-face shield must be worn over the chemical splash goggles.[1] This is a critical, non-negotiable requirement. The lachrymatory effect can be instantaneous, and a splash to any part of the face can cause severe burns.

Skin and Body Protection
  • Gloves: Use impervious gloves.[1] Given the corrosive nature of the compound, double-gloving is strongly recommended to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs.[11]

    • Recommended Materials: Nitrile or Neoprene gloves. However, always consult the glove manufacturer's specific chemical resistance chart for benzyl chlorides.

    • Procedure: After handling, remove and dispose of gloves properly. Never touch surfaces like doorknobs or keyboards with gloved hands.

  • Lab Coat/Apron: A flame-resistant lab coat is required.[11] For procedures involving larger quantities (>50 mL) or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is mandatory.[3]

  • Clothing and Footwear: Wear long pants and fully enclosed shoes made of a chemically resistant material.

Respiratory Protection

When engineering controls (i.e., the fume hood) are properly used, respiratory protection is typically not required for routine handling. However, it must be available for non-routine or emergency situations.[3]

  • When Required: For spill cleanup or if there is a failure of the fume hood.

  • Type: A full-facepiece respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used.[1][8] All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational Plan: Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely weighing and transferring the liquid reagent.

Experimental Protocol: Safe Transfer of Reagent
  • Preparation: Don all required PPE (double gloves, lab coat, splash goggles, face shield). Ensure the fume hood sash is at the appropriate height.

  • Staging: Place a spill tray lined with absorbent material, the reagent bottle, a secondary container (e.g., a round-bottom flask), a beaker for waste, and necessary pipettes or syringes inside the fume hood.

  • Transfer: Carefully open the reagent bottle. Using a clean pipette or syringe, slowly draw the required volume of this compound.

  • Dispensing: Dispense the liquid into the secondary container, ensuring the tip of the pipette/syringe is below the vessel's rim to minimize splashing.

  • Sealing: Securely cap both the primary reagent bottle and the secondary container.

  • Initial Decontamination: Rinse the used pipette or syringe with an appropriate solvent (e.g., acetone) into the designated waste beaker.

  • Cleanup: Wipe down the exterior of the containers and the work surface within the fume hood. Dispose of contaminated wipes and the outer pair of gloves into a designated solid hazardous waste container.

  • Post-Handling: Remove PPE in the correct order (apron, face shield, goggles, inner gloves). Wash hands and arms thoroughly with soap and water.[1]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_exit Phase 4: Final Steps A Don Full PPE: - Double Gloves - Lab Coat - Goggles & Face Shield B Verify Fume Hood Operation & Prepare Spill Tray A->B Enter Lab C Stage All Glassware & Reagent in Hood B->C Begin Work D Perform Liquid Transfer (Slow & Controlled) C->D E Securely Cap All Containers D->E F Rinse Pipette into Waste Beaker E->F Transfer Complete G Wipe Down Surfaces & Dispose of Outer Gloves F->G H Segregate Waste (Liquid & Solid) G->H I Remove Remaining PPE (Correct Order) H->I Work Finished J Wash Hands & Arms Thoroughly I->J Exit Work Area

Caption: Workflow for the safe handling and transfer of this compound.

Disposal Plan: Responsible Waste Management

Chemical waste and contaminated materials must be handled with the same care as the parent compound.

  • Liquid Waste: Collect all waste containing this chemical in a clearly labeled, sealed, and compatible hazardous waste container.[9] The container should be marked "Halogenated Organic Waste."

  • Solid Waste: All contaminated disposables (gloves, absorbent pads, wipes, pipettes) must be placed in a designated, sealed hazardous waste container.[9] Do not mix with general laboratory trash.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[1][9]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, time is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

  • Small Spill (Inside Fume Hood): Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[1] Collect the material into a sealed container for hazardous waste disposal.[4]

  • Large Spill: Evacuate the laboratory immediately and contact your institution's emergency response team.

References

  • BENZYL CHLORIDE - The National Institute for Occupational Safety and Health (NIOSH) . Centers for Disease Control and Prevention. URL: [Link]

  • Benzyl chloride - Safety Data Sheet . Penta Manufacturing Company. URL: [Link]

  • SAFETY DATA SHEET - 2-(Trifluoromethyl)benzyl chloride . Thermo Fisher Scientific. URL: [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. URL: [Link]

  • SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzyl chloride . Thermo Fisher Scientific. URL: [Link]

  • Safety Data Sheet - 2-(Bromomethyl)-5-nitrobenzonitrile . Angene Chemical. URL: [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? . Reddit r/chemistry. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.